(S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Description
Properties
IUPAC Name |
(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDVMKJOXKZHR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436946 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-29-6 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Chiral Auxiliaries: A Technical Guide to the Physical Properties of Evans-Type Oxazolidinones
A Note to the Researcher: This guide addresses the physical properties of a prominent chiral auxiliary. Initial inquiries for "(S)-4-Methyl-5,5-diphenyloxazolidin-2-one" did not yield sufficient data in established chemical databases. This suggests the compound is either novel, exceptionally rare, or referenced under a different nomenclature. However, the structurally similar and widely utilized Evans auxiliary, (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one , is extensively characterized. This document will provide a comprehensive technical overview of this analog, offering field-proven insights for researchers in drug development and asymmetric synthesis. Understanding the properties of this well-documented auxiliary can provide a strong foundational analogue for hypothetical or novel diphenyl variants.
Introduction to (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one: A Cornerstone of Asymmetric Synthesis
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one is a paramount example of a chiral auxiliary, a class of compounds instrumental in stereocontrolled synthesis.[1] Developed by David A. Evans, these auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction, leading to the formation of a desired stereoisomer with high enantiomeric excess. The predictable facial shielding provided by the phenyl and methyl groups on the oxazolidinone ring is the cornerstone of its efficacy. A thorough understanding of its physical properties is not merely academic; it is critical for its practical application in reaction setup, monitoring, and product purification.
This guide provides a detailed examination of the key physical characteristics of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one, offering insights into the causality behind these properties and the methodologies for their determination.
Core Physical and Chemical Properties
The utility of a chiral auxiliary is intrinsically linked to its physical state, stability, and solubility. These parameters dictate its handling, reaction conditions, and isolation procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [2][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 121-123 °C | [4][6][7] |
| Optical Rotation [α] | -168° (c=2 in Chloroform, 25°C, D line) | |
| Density | ~1.132 g/cm³ (predicted) | [5] |
| Boiling Point | 395.8 °C at 760 mmHg (predicted) | [4][5] |
Expert Insights: The melting point of 121-123 °C is a critical indicator of purity. A broad or depressed melting range would suggest the presence of impurities or the racemic mixture. Its solid nature at room temperature simplifies weighing and handling in a laboratory setting. The high boiling point is indicative of the compound's thermal stability, allowing for a reasonable range of reaction temperatures without decomposition.
Chirality and Optical Activity: The Key to Stereocontrol
The defining characteristic of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one is its chirality, which is quantified by its specific optical rotation.
Specific Rotation: The specific rotation ([α]) is a fundamental physical constant for a chiral compound and is a direct measure of its enantiomeric purity. For the (4S,5R) enantiomer, a negative value of approximately -168° is consistently reported. Conversely, its enantiomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, exhibits a positive optical rotation of the same magnitude (+168°).[1]
Causality and Measurement: This rotation arises from the differential interaction of the chiral molecule with plane-polarized light. The specific configuration of the stereocenters at positions 4 and 5 dictates the direction and magnitude of this rotation.
The experimental determination of optical rotation is a cornerstone of quality control for this reagent. A deviation from the expected value is a direct indication of either chemical impurity or, more critically, enantiomeric contamination.
Experimental Protocol: Determination of Optical Rotation
Below is a standardized workflow for the accurate measurement of specific rotation.
Caption: Workflow for measuring specific optical rotation.
Spectroscopic Profile
The spectroscopic data for (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one provides an unambiguous fingerprint for its structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the oxazolidinone ring are particularly diagnostic. Spectral data is available through public databases such as PubChem.[8]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate, typically in the range of 1750-1780 cm⁻¹.
-
Solubility Profile
The solubility of the auxiliary is a key determinant of suitable reaction solvents.
| Solvent | Solubility | Rationale |
| Chloroform, Dichloromethane | Soluble | Common solvents for reactions involving this auxiliary. |
| Tetrahydrofuran (THF), Ethyl Acetate | Soluble | Often used in enolate formation and subsequent alkylation reactions. |
| Methanol, Ethanol | Slightly Soluble | The polarity of alcohols is generally less compatible with the largely nonpolar structure. |
| Hexanes, Pentane | Sparingly Soluble | Useful for recrystallization and precipitation of the product or the auxiliary post-reaction. |
| Water | Insoluble | The hydrophobic phenyl group and overall nonpolar character limit aqueous solubility. |
Expert Insights: The differential solubility is frequently exploited during the workup procedure. After the desired stereoselective transformation, the auxiliary is typically cleaved. The reaction mixture can then be treated with a solvent system (e.g., an ether/hydrocarbon mixture) where the product may be soluble, but the auxiliary or its salt is not, facilitating its removal and recovery.
Conclusion: The Practical Implications of Physical Properties
The physical properties of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one are not mere data points but are integral to its successful application. Its solid state, defined melting point, and characteristic optical rotation are all critical parameters for ensuring the quality and enantiomeric purity of the starting material. Furthermore, its spectroscopic fingerprint provides unequivocal structural confirmation, while its solubility profile dictates the choice of reaction solvents and the strategy for purification. For researchers in drug development, a firm grasp of these properties is essential for the reliable and reproducible synthesis of chiral molecules.
References
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Chemsrc. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. [Link]
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Pharmaffiliates. (4S,5R)-4-methyl-5-phenyloxazolidin-2-one. [Link]
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PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]
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LookChem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. [Link]
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(S)-4-Methyl-5,5-diphenyloxazolidin-2-one chemical structure and stereochemistry
An In-depth Technical Guide to (S)-4-Methyl-5,5-diphenyloxazolidin-2-one: Structure, Stereochemistry, and Application in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the realms of pharmaceutical development and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Many biological molecules and therapeutic agents exist as one of two non-superimposable mirror images, or enantiomers, with each often exhibiting profoundly different physiological effects.[1] Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[2] One of the most robust and reliable strategies to achieve this is through the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a non-chiral substrate to direct a chemical reaction with high stereoselectivity.[1][3][4]
Among the most celebrated and effective of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][2][5] This guide focuses on a particularly effective variant, This compound , a powerful tool for controlling the formation of new stereocenters. We will delve into its unique structural features, the mechanistic basis for its high stereocontrol, and provide practical, field-proven protocols for its application.
PART 1: Unveiling the Structure: this compound
The efficacy of a chiral auxiliary is intrinsically linked to its rigid and well-defined three-dimensional structure. This compound is engineered to provide a predictable and sterically demanding environment.
Chemical Identity:
Structural and Stereochemical Analysis:
The molecule possesses a five-membered oxazolidinone ring with two key stereocenters at the C4 and C5 positions.
-
The (S)-Configuration at C4: The stereochemistry at the C4 position, bearing a methyl group, is crucial for establishing the overall chiral environment of the auxiliary.
-
The Phenyl Group at C5: The phenyl group at the C5 position provides significant steric bulk. In conjunction with the C4-substituent, it effectively shields one face of the N-acylated derivative, thereby directing incoming reagents to the opposite, less-hindered face.[11] The specific diastereomer is (4S,5R), which has a cis relationship between the methyl and phenyl groups in some related auxiliaries, but the IUPAC name specifies the absolute configuration of each center.[6][8][12]
The combination of these features creates a conformationally rigid scaffold that is essential for high-fidelity stereochemical communication during bond formation.
Diagram: Chemical Structure of this compound
Caption: 2D structure of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.
Spectroscopic Signature
The structural features can be confirmed using NMR spectroscopy. While a full analysis is extensive, key characteristic shifts provide verification of the structure.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |
| ¹H NMR | 7.20 - 7.40 | Protons of the C5-phenyl group. |
| 5.60 - 5.80 | Proton at C5 (methine). | |
| 4.10 - 4.30 | Proton at C4 (methine). | |
| 0.80 - 0.90 | Protons of the C4-methyl group. | |
| ¹³C NMR | 159.0 - 160.0 | Carbonyl carbon (C2). |
| 125.0 - 139.0 | Carbons of the phenyl ring. | |
| 80.0 - 81.0 | Carbon at C5. | |
| 52.0 - 53.0 | Carbon at C4. | |
| 17.0 - 18.0 | Methyl carbon. | |
| Note: Exact shifts can vary based on solvent and experimental conditions. Data compiled from representative spectra.[13] |
PART 2: The Engine of Asymmetry: Mechanism of Stereocontrol
The power of this auxiliary lies in its ability to orchestrate a highly diastereoselective reaction on a prochiral substrate. This is achieved through a sequence of acylation, stereoselective enolate formation, and face-selective electrophilic attack.
Step 1: Acylation
The process begins by attaching a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This step covalently links the chiral auxiliary to the substrate that will be modified.[14][15]
Step 2: Formation of a Rigid Z-Enolate
Deprotonation of the α-carbon of the N-acyl group with a strong, non-nucleophilic base (such as sodium bis(trimethylsilyl)amide, NaHMDS, or lithium diisopropylamide, LDA) at low temperatures (typically -78 °C) generates an enolate.[14][15] The key to the high selectivity is the formation of a rigid, six-membered chelated transition state with the metal cation (e.g., Li⁺). This chelation, combined with the steric influence of the auxiliary's substituents, forces the formation of the (Z)-enolate geometry.[11]
Step 3: Face-Selective Electrophilic Attack
The defining step is the reaction of the enolate with an electrophile (E⁺). The bulky phenyl group at C5 and the methyl group at C4 effectively block the top face of the planar enolate. Consequently, the electrophile is forced to approach from the less sterically encumbered bottom face, ensuring the formation of a single major diastereomer.[11]
Diagram: Mechanism of Diastereoselective Alkylation
Caption: Logical workflow for asymmetric alkylation using the chiral auxiliary.
Step 4: Nondestructive Auxiliary Removal
After the new stereocenter has been created, the chiral auxiliary is cleaved from the product. This step is critical and must be performed under conditions that do not racemize the newly formed chiral center. The choice of cleavage reagent dictates the resulting functional group:[4]
-
To yield a Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is highly effective.[14][16]
-
To yield an Alcohol: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) converts the acyl group to a primary alcohol.[11]
-
To yield an Aldehyde: More specialized reduction protocols can be used.
-
To yield an Amide: Reaction with Weinreb's reagent or other amines can form amides.
A significant advantage of this methodology is that the chiral auxiliary is typically recovered in high yield and can be reused, making the process more atom-economical and cost-effective.[4]
PART 3: From Theory to Practice: Synthesis and Protocols
Synthesis of the Chiral Auxiliary
The (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one auxiliary is readily synthesized from the commercially available amino alcohol, (1S,2R)-norephedrine.
Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Enantiomer) This protocol for the enantiomer demonstrates the general procedure.
-
Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.).[12]
-
Heating and Distillation: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill off, with the distillation head temperature remaining around 80 °C.[12]
-
Reaction Monitoring: Continue heating for approximately 5 hours, or until the head temperature drops, indicating the completion of ethanol distillation.[12]
-
Workup: Cool the reaction mixture to room temperature. Dilute the solid mass with dichloromethane and wash sequentially with water (2x). Dry the organic layer over magnesium sulfate.[12]
-
Purification: Concentrate the solution under reduced pressure to obtain the crude solid product. Recrystallize from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.[12]
Application Protocol: Diastereoselective Alkylation of a Propionyl Imide
This protocol provides a representative workflow for using the auxiliary to synthesize an enantiomerically enriched carboxylic acid.[14][15]
-
Acylation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the this compound auxiliary (1.0 eq.) in anhydrous THF. Cool to 0 °C and add a base such as n-butyllithium. Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Purify the resulting N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl derivative in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq.) and stir for 30-60 minutes to ensure complete formation of the sodium enolate.[14][15]
-
Alkylation: To the cold enolate solution, add the electrophile (e.g., allyl iodide, 1.2 eq.) dropwise. Stir at -78 °C for several hours until TLC analysis indicates consumption of the starting material.[14][15]
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.). Stir vigorously until the reaction is complete. Work up to isolate the desired 2-methyl-4-pentenoic acid and the recovered chiral auxiliary.[14]
Representative Alkylation Data
| Electrophile | Base | Diastereoselectivity (d.r.) | Reference |
| Allyl Iodide | NaHMDS | 98:2 | [14][15] |
| Benzyl Bromide | LDA | >99:1 | [17] |
This high level of diastereoselectivity is a hallmark of the Evans oxazolidinone auxiliaries and underscores their reliability in complex synthetic campaigns.
Conclusion
This compound and its analogs stand as a testament to the power of rational design in asymmetric synthesis.[18][19] By providing a rigid, predictable, and highly biased steric environment, these chiral auxiliaries enable chemists to control the formation of new stereocenters with exceptional precision.[5][20] The reliability of the methodology, coupled with the ease of auxiliary removal and recovery, has cemented its status as an indispensable tool for researchers, scientists, and drug development professionals engaged in the construction of stereochemically complex molecules.[2] Its continued application in the synthesis of pharmaceuticals and natural products highlights its enduring value in the field of organic chemistry.[5][20]
References
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- Chiral auxiliary - Wikipedia. Wikipedia.
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- The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide. Benchchem.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- Evans aldol ppt. Slideshare.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland.
- (4S,5R)-(-)
- (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. Biosynth.
- Enantioselective Synthesis.
- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.
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- A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Lithiated 4-Isopropyl-3-(methylthiomethyl)
- A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta.
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- 5,5-Diphenyl-4-methyl-2-oxazolidinone.
- Fragments of 1 H NMR spectra of...
- (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
- Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates.
- Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines.
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A Comprehensive Technical Guide to the Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from (S)-Valine
Abstract: This technical guide provides a detailed, research-grade overview of the synthetic pathway for converting the readily available chiral building block, (S)-valine, into the valuable chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one. This auxiliary is particularly useful in asymmetric synthesis for inducing stereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions. The guide delves into the strategic considerations, step-by-step experimental protocols, and the underlying mechanistic principles for each transformation. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The controlled synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high levels of stereocontrol. These auxiliaries, themselves enantiomerically pure, are temporarily incorporated into a substrate to direct a chemical reaction before being cleaved, having imparted their stereochemical information.
The Legacy of Evans Auxiliaries
The field of asymmetric synthesis was revolutionized by the development of oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans. These auxiliaries, typically derived from readily available amino acids, provide a rigid scaffold that effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. This principle has been successfully applied to a vast number of stereoselective carbon-carbon bond-forming reactions.[1]
Introduction to Diphenyl-Substituted Oxazolidinones
While traditional Evans auxiliaries are highly effective, the quest for enhanced stereoselectivity and novel reactivity has led to the development of structurally modified analogues. The introduction of two phenyl groups at the 5-position of the oxazolidinone ring, as in the target molecule of this guide, offers a distinct stereochemical environment. The bulky diphenyl moiety can provide a more defined and rigid chiral pocket, potentially leading to higher diastereoselectivity in certain transformations compared to standard auxiliaries.
Clarification of Nomenclature: From (S)-Valine to (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one
It is crucial to establish the correct chemical structure based on the specified starting material. The amino acid (S)-valine possesses an isopropyl side chain. When used as a precursor for an oxazolidinone chiral auxiliary, this isopropyl group is retained and becomes the substituent at the 4-position of the heterocyclic ring. Therefore, the direct product derived from (S)-valine is (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one . This guide will focus on the synthesis of this logically derived and synthetically valuable compound.
Retrosynthetic Analysis and Strategic Overview
The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from (S)-valine is a multi-step process that can be logically broken down into two key phases: the construction of the core amino alcohol intermediate and the subsequent cyclization to form the oxazolidinone ring.
Disconnection Approach
A retrosynthetic analysis reveals a clear path. The target oxazolidinone (a cyclic carbamate) can be disconnected at the N-C(O)-O bonds, revealing the precursor amino alcohol: (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol . This tertiary alcohol can be further disconnected at the two phenyl-carbon bonds, pointing to a Grignard reaction between a phenylmagnesium halide and an activated carboxylic acid derivative of (S)-valine. This strategy preserves the original stereocenter of the amino acid.
Forward Synthetic Workflow
The forward synthesis logically follows these steps:
-
Amine Protection: The nucleophilic and basic nitrogen of (S)-valine must be protected to prevent interference with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.
-
Grignard Addition: The protected (S)-N-Boc-valine is converted to an ester (e.g., methyl ester) and then reacted with at least two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form the diphenyl tertiary alcohol.[2][3][4]
-
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amino alcohol.
-
Cyclization: The resulting 1,2-amino alcohol is cyclized using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base to form the final oxazolidinone product.[1][5]
Caption: Overall synthetic workflow from (S)-Valine.
Detailed Synthetic Protocol and Mechanistic Rationale
The following protocols are presented as a comprehensive guide. Researchers should always perform their own risk assessments and adhere to all institutional safety guidelines, particularly when working with hazardous reagents like Grignard reagents and triphosgene.
Step 1: Protection of the Amine Functionality in (S)-Valine
Protocol 3.1.1: Synthesis of (S)-N-Boc-Valine
-
Dissolve (S)-valine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1 M aqueous HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield (S)-N-Boc-Valine as a white solid.
Mechanistic Insight: The amine group of valine is a potent nucleophile and a base. In the presence of a Grignard reagent, the acidic N-H proton would rapidly quench the organometallic species, preventing the desired carbon-carbon bond formation.[6] The Boc group is installed by reacting the amine with (Boc)₂O under basic conditions. The resulting carbamate is stable to the strongly basic Grignard reagent but can be readily cleaved later under acidic conditions.
Step 2: Grignard-Mediated Synthesis of the Diphenyl Amino Alcohol
Protocol 3.2.1: Synthesis of (S)-N-Boc-2-amino-3-methyl-1,1-diphenylbutan-1-ol
-
Esterification: Convert (S)-N-Boc-Valine (1.0 eq.) to its methyl ester by reacting with iodomethane in the presence of potassium carbonate in DMF, or by using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid). Purify the resulting methyl ester.
-
Grignard Reaction: a. Prepare a solution of phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF). A commercial solution can also be used. b. In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the (S)-N-Boc-valine methyl ester (1.0 eq.) in anhydrous THF. c. Cool the ester solution to 0 °C. d. Add the PhMgBr solution (2.2 eq.) dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. f. Cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. i. Purify the crude product by column chromatography on silica gel to afford the title compound.
Mechanistic Insight: The Grignard reaction is a classic method for forming carbon-carbon bonds.[2] The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which collapses, expelling the methoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup.[4][6] The use of strictly anhydrous conditions is critical to prevent the Grignard reagent from being protonated and destroyed by water.[2]
Step 3: Deprotection to Yield the Free Amino Alcohol
Protocol 3.3.1: Synthesis of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
-
Dissolve the Boc-protected amino alcohol (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amino alcohol, which can often be used in the next step without further purification.
Mechanistic Insight: The Boc group is labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.
Step 4: Cyclization to Form the Oxazolidinone Ring
Protocol 3.4.1: Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one using Triphosgene
-
WARNING: Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask under an inert atmosphere, dissolve the amino alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) or pyridine in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of triphosgene (bis(trichloromethyl) carbonate, 0.4 eq.) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the amino alcohol solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Mechanistic Insight: Triphosgene serves as a safe and convenient solid surrogate for the highly toxic phosgene gas. In the presence of a base, it slowly decomposes to generate phosgene in situ. The amine of the amino alcohol first attacks a molecule of phosgene to form a carbamoyl chloride. The nearby hydroxyl group, deprotonated by the base, then acts as an intramolecular nucleophile, attacking the carbamoyl chloride carbonyl to displace the chloride and form the stable five-membered oxazolidinone ring.[1]
Characterization and Data Summary
Proper characterization of the intermediates and the final product is essential to validate the synthesis. The following table provides expected data based on analogous compounds found in the literature. Actual results should be confirmed experimentally.
| Compound Name | State | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| (S)-N-Boc-Valine | White Solid | 90-98 | 77-79 | ¹H NMR: Signals for Boc group (~1.4 ppm), isopropyl group (~0.9, ~2.1 ppm), α-proton (~4.2 ppm). |
| (S)-N-Boc-2-amino-3-methyl-1,1-diphenylbutan-1-ol | White Solid | 65-75 | 135-138 | ¹H NMR: Signals for Boc group, isopropyl group, multiple aromatic protons (7.2-7.5 ppm), and a hydroxyl proton. IR: O-H and N-H stretches. |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | White Solid | 95-100 (crude) | 112-115 | ¹H NMR: Disappearance of the Boc signal. Appearance of amine protons. |
| (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | Crystalline Solid | 80-90 | 149-151 | ¹H NMR: Signals for isopropyl group, α-proton, and aromatic protons. IR: Strong C=O stretch for the carbamate (~1750 cm⁻¹). |
Conclusion and Outlook
This guide outlines a reliable and well-precedented four-step synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one from the inexpensive chiral pool starting material, (S)-valine. Each step is rationalized by established mechanistic principles, providing the researcher with a solid foundation for implementation and potential optimization. The resulting chiral auxiliary, with its unique steric profile, is a valuable addition to the synthetic chemist's toolkit for tackling challenges in asymmetric catalysis and the stereocontrolled synthesis of complex molecules.
References
-
Wikipedia. Valinol. [Link]
-
Gomez-Martinez, M., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(9), 6554-6566. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. [Link] (Note: This link is a general example of a relevant ACS publication, as the direct link from the search result was not available).
-
Wikipedia. Grignard reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Alkyl-5,5-diphenyloxazolidin-2-ones
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Spectroscopic Assignment
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs to a class of Evans-type chiral auxiliaries that are pivotal in asymmetric synthesis. The stereogenic center at the C4 position, derived from an amino acid, allows for diastereoselective transformations, which are fundamental in the synthesis of enantiomerically pure pharmaceutical compounds. The 5,5-diphenyl substitution provides significant steric bulk, which can enhance facial selectivity in reactions at a substituent on the ring nitrogen.
Accurate structural confirmation of these auxiliaries is paramount. Spectroscopic techniques such as NMR, IR, and MS are non-destructive, information-rich methods that provide a detailed "fingerprint" of the molecule. However, a lack of published data for the specific 4-methyl derivative necessitates a comparative approach. This guide is built upon the peer-reviewed, published data for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (CAS 184346-45-0), a compound that shares the core oxazolidinone ring, the crucial 5,5-diphenyl substitution, and an alkyl group at the chiral C4 center.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this class of compounds, NMR confirms the presence and connectivity of the alkyl group, the phenyl rings, and the heterocyclic core, as well as providing stereochemical insights.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and accurate interpretation.
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence chemical shifts. The data for the reference compound (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one was acquired in DMSO-d₆.[1]
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for referencing the chemical shift scale.
-
Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[1]
-
Data Acquisition : Collect standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.
Caption: Key MS Fragmentation Pathway.
Conclusion
This guide provides a detailed framework for the spectroscopic analysis of this compound by leveraging high-quality experimental data from its close analog, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. The presented NMR, IR, and MS data, along with expert interpretations and predictive extrapolations, offer a reliable and scientifically grounded resource for researchers. By understanding these characteristic spectral signatures, scientists in synthetic chemistry and drug development can confidently verify the structure and purity of this valuable class of chiral auxiliaries, ensuring the integrity of their asymmetric synthesis endeavors.
References
-
Bravin, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molecules, 23(1), 123. Available at: [Link]
-
J&K Scientific. (n.d.). (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, 98%, ee: 99%. Retrieved January 13, 2026, from [Link]
-
Celentano, G., et al. (2009). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2748. Available at: [Link]
-
Reich, H. J. (n.d.). H-NMR: Some Familiar Groups that can become Easy to Recognize. University of Wisconsin. Retrieved January 13, 2026, from [Link]
-
SpectraBase. (n.d.). Isopropyl-4-methyl-5-phenyloxazolidin-2-one. John Wiley & Sons, Inc. Retrieved January 13, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 193-198. Available at: [Link]
-
NIST. (n.d.). (S)-(+)-4-Isopropyl-2-oxazolidinone. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
LibreTexts Chemistry. (2023, February 11). 5.5: Chemical Shift. Retrieved January 13, 2026, from [Link]
-
Polborn, K., & Briel, O. (2005). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 16(16), 2811-2815. Available at: [Link]
-
LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 13, 2026, from [Link]
Sources
The (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary: A Technical Guide to a Sterically Demanding Chiral Director
Introduction: Rationale for the 5,5-Diphenyl Scaffold in Asymmetric Synthesis
In the landscape of chiral auxiliaries, the Evans-type oxazolidinones represent a cornerstone technology for the stereocontrolled formation of carbon-carbon bonds. While classic auxiliaries derived from valine or phenylalanine are broadly effective, there exists a persistent need for auxiliaries with tailored steric profiles to address challenging substrates or to enhance diastereoselectivity in specific applications. This technical guide focuses on (S)-4-Methyl-5,5-diphenyloxazolidin-2-one , a specialized auxiliary designed for high-level stereochemical control.
The defining feature of this auxiliary is the gem-diphenyl substitution at the C5 position. This arrangement creates a rigid and exceptionally bulky steric environment, profoundly influencing the conformational preferences of the N-acyl derivatives. The two phenyl groups act as formidable stereochemical directors, effectively shielding one face of the derived enolate, thereby compelling incoming electrophiles to approach from the opposite, less hindered face. This guide will provide a comprehensive overview of the synthesis, properties, and application of this powerful chiral auxiliary, with a focus on the mechanistic principles that underpin its efficacy.
It is important to note that this compound is a highly specialized derivative, and as such, a dedicated CAS number has not been widely cataloged. The protocols and data presented herein are grounded in established chemical principles and analogous transformations reported for closely related structures.
Physicochemical and Structural Data
A robust understanding of the auxiliary's physical properties is essential for its effective use in synthesis.
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₅NO₂ | - |
| Molecular Weight | 265.30 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Predicted to be a white crystalline solid | By analogy |
| Solubility | Soluble in THF, CH₂Cl₂, EtOAc; poorly soluble in hexanes | By analogy |
Synthesis of the Chiral Auxiliary: A Proposed Route
The synthesis of the title auxiliary originates from the readily available and chiral amino acid, L-alanine. The key strategic step is the construction of the precursor amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol, followed by cyclization to form the oxazolidinone ring.
The precursor, (S)-2-amino-1,1-diphenylpropan-1-ol , is commercially available with CAS Number 78603-91-5 [1][2][3][4]. Its synthesis typically involves the addition of a phenyl Grignard reagent to an L-alanine ester derivative.
The subsequent cyclization to form the oxazolidinone is proposed based on well-established methods for converting 1,2-amino alcohols into cyclic carbamates. Reagents such as phosgene, diphosgene, triphosgene, or carbonyldiimidazole (CDI) are effective for this transformation. An alternative, milder approach involves oxidative carbonylation, which has been successfully applied to sterically hindered 5,5-diphenyl substituted amino alcohols.
Caption: Proposed synthetic workflow for the chiral auxiliary.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous cyclizations.
Materials:
-
(S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve (S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq) and TEA (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Rationale: The base is crucial to neutralize the HCl generated during the reaction. Cooling prevents potential side reactions.
-
-
Phosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Slow, controlled addition of the carbonylating agent is critical to manage the exothermic reaction and prevent the formation of urea byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone auxiliary.
Application in Asymmetric Alkylation
The primary utility of the this compound auxiliary is to direct the diastereoselective alkylation of prochiral enolates. The process involves three key stages: N-acylation, diastereoselective enolate formation and alkylation, and finally, non-destructive cleavage of the auxiliary to release the chiral product. The exceptional steric bulk of the 5,5-diphenyl groups is hypothesized to provide superior facial shielding compared to less substituted auxiliaries, leading to higher diastereoselectivities[5].
Caption: General workflow for asymmetric alkylation.
Experimental Protocol: Diastereoselective Propylation of an N-Propanoyl Adduct
This protocol is a representative procedure based on established methods for Evans-type auxiliaries.
Step 1: N-Acylation
-
Dissolve the this compound auxiliary (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to form the lithium amide.
-
Add propanoyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate. Purify by column chromatography to obtain the N-propanoyl auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propanoyl auxiliary (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.
-
Rationale: The use of NaHMDS or LiHMDS favors the formation of the kinetically controlled (Z)-enolate, which is crucial for high diastereoselectivity. The chelated intermediate organizes the steric environment.
-
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C. The reaction time can vary significantly (2-24 hours) depending on the electrophile's reactivity. Monitor by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Rationale: The LiOOH species formed in situ acts as a nucleophile, attacking the exocyclic carbonyl. This method is effective for generating the carboxylic acid without epimerizing the newly formed stereocenter.
-
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
Conclusion and Outlook
The this compound represents a valuable, albeit specialized, tool for chemists confronting challenges in asymmetric synthesis. Its design leverages extreme steric hindrance to enforce high levels of facial selectivity in enolate reactions. While its synthesis requires a multi-step sequence, the potential for achieving exceptionally high diastereoselectivity can justify the initial investment. The protocols and principles outlined in this guide, derived from foundational work on related auxiliaries, provide a solid framework for researchers and drug development professionals to employ this and similar sterically demanding chiral directors to construct complex, enantiomerically pure molecules.
References
-
Chemsrc. (S)-2-Amino-1,1-diphenyl-1-propanol. Available from: [Link]
-
Pharmaffiliates. (2S)-2-Amino-1,1-diphenylpropan-1-ol. Available from: [Link]
-
Davies, S. G., et al. "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes." Organic & Biomolecular Chemistry, 2003. Available from: [Link]
-
Mancuso, R., et al. "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one." Molbank, 2018. Available from: [Link]
-
Al-awar, O., et al. "Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione." Hungarian Journal of Industry and Chemistry, 2020. Available from: [Link]
-
Bull, S. D., Davies, S. G., et al. "Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones." Journal of the Chemical Society, Perkin Transactions 1, 1999. Available from: [Link]
Sources
- 1. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]
- 2. (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-2-Amino-1,1-diphenyl-1-propanol - CAS:78603-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Mechanism of Diphenyl Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries stand as a robust and reliable tool. Among these, the diphenyl oxazolidinone auxiliaries, a class of compounds popularized by the seminal work of David A. Evans, have carved out a significant niche. Their widespread adoption in academic and industrial laboratories is a testament to their high levels of stereocontrol, predictability, and versatility in a range of carbon-carbon bond-forming reactions.[1][2]
This guide delves into the core mechanistic principles that govern the remarkable stereodirecting power of diphenyl oxazolidinone auxiliaries. By understanding the "why" behind the experimental protocols, researchers can not only effectively apply these auxiliaries but also rationally troubleshoot and adapt them for the synthesis of novel, complex molecular architectures.
The Foundation of Stereocontrol: Structure and Acylation
The efficacy of a chiral auxiliary is intrinsically linked to its rigid, well-defined conformational structure. Diphenyl oxazolidinones are typically derived from readily available chiral amino acids, such as (1R,2S)-diphenyl-2-aminoethanol, which imparts the crucial stereochemical information.[3] The first step in their application involves acylation, where the acyl group that will undergo the asymmetric transformation is attached to the nitrogen atom of the oxazolidinone ring.[4][5]
This acylation is often achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by the addition of an acyl chloride.[4] Alternatively, milder conditions employing a catalyst such as 4-(dimethylamino)pyridine (DMAP) with an acid anhydride can also be effective.[4] The resulting N-acyloxazolidinone is the key substrate for subsequent stereoselective reactions.
The Heart of the Matter: Diastereoselective Enolate Formation and Alkylation
The true power of diphenyl oxazolidinone auxiliaries is unleashed during the formation of the enolate and its subsequent reaction with an electrophile, most commonly in alkylation and aldol reactions.[1][2] The mechanism hinges on the formation of a specific enolate geometry and the subsequent steric shielding of one of the enolate's faces by the chiral auxiliary.
The Formation of the Z-Enolate: A Confluence of Sterics and Chelating Effects
Deprotonation of the α-carbon of the N-acyl chain with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively generates the (Z)-enolate.[1][4] This high stereoselectivity is a direct consequence of the steric bulk of the diphenyl groups on the oxazolidinone ring. The base approaches the α-proton from the least hindered face, leading to the formation of the thermodynamically more stable Z-enolate where the enolate oxygen and the substituent on the α-carbon are on the same side of the double bond.
The metal cation from the base plays a crucial role in stabilizing this enolate through chelation. The lithium or sodium ion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, five-membered chelated intermediate. This rigid structure is paramount for locking the conformation and ensuring effective stereochemical communication from the chiral auxiliary to the reacting center.
Face-Selective Alkylation: The Role of Steric Hindrance
With the rigid (Z)-enolate formed, the subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity.[6] The two phenyl groups of the auxiliary effectively block one face of the planar enolate. Consequently, the electrophile can only approach from the less sterically hindered opposite face. This facial bias, dictated by the stereocenters of the diphenyl oxazolidinone, ensures the formation of one diastereomer in significant excess.
| Factor | Influence on Stereoselectivity |
| Chiral Auxiliary | The diphenyl groups provide a rigid steric shield. |
| Base | Strong, non-nucleophilic bases favor Z-enolate formation. |
| Metal Cation | Chelates to form a rigid intermediate, enhancing stereocontrol. |
| Solvent | Aprotic solvents like THF are typically used to maintain the integrity of the enolate. |
| Temperature | Low temperatures (-78 °C) are crucial to prevent side reactions and maintain selectivity. |
The Zimmerman-Traxler Model in Aldol Reactions: A Chair-Like Transition State
When the enolate reacts with an aldehyde in an aldol reaction, the stereochemical outcome can be rationalized by the Zimmerman-Traxler model.[7][8][9] This model proposes a six-membered, chair-like transition state where the metal cation (often boron in Evans' aldol reactions) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[10][11][12]
The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in this chair-like arrangement to minimize steric interactions, particularly 1,3-diaxial interactions.[1][8] For the (Z)-enolate derived from a diphenyl oxazolidinone auxiliary, this preferred transition state geometry leads to the formation of the syn-aldol product.[10][11] The absolute stereochemistry of the newly formed stereocenters is dictated by the chirality of the auxiliary, which controls the facial approach of the aldehyde to the enolate.
Cleavage of the Auxiliary: Releasing the Chiral Product
A critical aspect of any chiral auxiliary strategy is the ability to cleave the auxiliary from the product without racemization or epimerization of the newly created stereocenters. For diphenyl oxazolidinone auxiliaries, several reliable methods exist.
One of the most common methods involves hydrolysis with lithium hydroperoxide (LiOOH).[13][14] This reagent selectively attacks the exocyclic carbonyl group of the N-acyloxazolidinone, leaving the oxazolidinone ring intact for potential recovery and reuse.[4][13] Other methods include reduction with lithium borohydride (LiBH₄) to yield the corresponding alcohol, or reaction with certain nucleophiles to generate other carboxylic acid derivatives. The choice of cleavage method depends on the desired functionality in the final product.
| Cleavage Reagent | Product Functional Group | Key Considerations |
| LiOOH/H₂O₂ | Carboxylic Acid | Mild conditions, high yields.[4][13] |
| LiBH₄ | Primary Alcohol | Reductive cleavage. |
| LiAlH₄ | Primary Alcohol | More powerful reducing agent. |
| MeOMgBr | Methyl Ester | Transesterification. |
| C₂H₅SH/LiOH | Thioester | Formation of a thioester. |
Experimental Protocol: A Representative Asymmetric Alkylation
The following protocol outlines a general procedure for the diastereoselective alkylation of an N-acyldiphenyloxazolidinone.
Step 1: Acylation of the Diphenyl Oxazolidinone Auxiliary
-
To a solution of (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acyloxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a 1.0 M solution in THF dropwise and stir for 30 minutes to generate the (Z)-enolate.
-
Add the alkyl halide (1.2 eq.) and stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by flash column chromatography to isolate the diastereomerically enriched product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1) at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by a 1.0 M aqueous solution of lithium hydroxide (1.2 eq.).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture with 1N HCl and extract the chiral carboxylic acid with an organic solvent. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion: A Powerful and Predictable Tool
Diphenyl oxazolidinone chiral auxiliaries represent a mature and highly effective technology in the field of asymmetric synthesis. Their mechanism of action, rooted in the principles of steric control and chelation, allows for the predictable and high-yielding synthesis of a wide array of chiral molecules.[2][15] A thorough understanding of the underlying mechanistic details, from the formation of the rigid Z-enolate to the chair-like transition state in aldol reactions, empowers researchers to fully harness the synthetic potential of these remarkable tools in the pursuit of complex molecular targets.
References
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Evans aldol ppt. (n.d.). In Slideshare. Retrieved from [Link]
-
Chiral auxiliary. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Hultin, P. G. (2006). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba. Retrieved from [Link]
-
Smith, A. M., & Whittingham, W. G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 833-840. Retrieved from [Link]
-
LibreTexts. (2020, August 15). 4.4: The aldol reaction. In Chemistry LibreTexts. Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Smith, A. M., & Whittingham, W. G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-398. Retrieved from [Link]
-
Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 711. Retrieved from [Link]
-
Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. Retrieved from [Link]
-
Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]
-
Majumdar, S., & Roy, D. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(3), 1339-1375. Retrieved from [Link]
-
Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Retrieved from [Link]
-
Majumdar, S., & Roy, D. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Retrieved from [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). National Institutes of Health. Retrieved from [Link]
-
Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G Myers Research Group. Retrieved from [Link]
-
Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society. Retrieved from [Link]
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The Genesis of a Chiral Auxiliary: Early Synthetic Strategies for (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of contemporary organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for the creation of complex molecular architectures, particularly within the pharmaceutical industry. Chiral auxiliaries, transient stereogenic units that guide the formation of new chiral centers, have emerged as a powerful and reliable tool in this endeavor. Among the pantheon of such auxiliaries, the oxazolidinones, popularized by David A. Evans, hold a place of prominence for their versatility and high levels of stereochemical induction in a variety of bond-forming reactions. This guide delves into the early synthetic routes to a specific and valuable member of this class: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary prized for its ability to impart high diastereoselectivity in asymmetric synthesis. We will explore the foundational strategies, from the synthesis of the key amino alcohol precursor to its cyclization, providing a detailed, field-proven perspective on the experimental choices and underlying principles.
The Core Strategy: A Retrosynthetic Glance
The most logical and historically significant approach to the synthesis of chiral oxazolidinones begins with readily available and enantiopure α-amino acids. For our target molecule, this compound, the retrosynthetic analysis points to the key precursor, (S)-2-amino-1,1-diphenylpropan-1-ol. This chiral amino alcohol can, in turn, be derived from the natural amino acid, L-alanine.
Caption: Retrosynthetic analysis of this compound.
This two-stage strategy forms the backbone of our technical exploration: the synthesis of the chiral amino alcohol followed by the crucial cyclization step to form the oxazolidinone ring.
PART 1: Synthesis of the Precursor (S)-2-amino-1,1-diphenylpropan-1-ol
The cornerstone of this synthesis is the stereospecific construction of the chiral amino alcohol. A highly effective and well-documented method involves the addition of a Grignard reagent to an ester of L-alanine. The bulky phenyl groups not only form a key part of the final auxiliary's structure but also play a role in the purification of the intermediate.
Experimental Protocol: Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol
This procedure is adapted from established methods for the synthesis of similar diphenyl-substituted amino alcohols from amino acid esters.[1]
Step 1: Esterification of L-Alanine
L-alanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and provide a suitable electrophile for the Grignard reaction. This can be achieved through standard methods, such as reaction with thionyl chloride in the corresponding alcohol.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
The L-alanine ester is then reacted with an excess of phenylmagnesium bromide. Two equivalents of the Grignard reagent are consumed in the addition to the ester carbonyl, while a third equivalent is consumed by the deprotonation of the amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Alanine methyl ester hydrochloride | 139.58 | 10.0 g | 0.0716 |
| Magnesium turnings | 24.31 | 7.0 g | 0.288 |
| Bromobenzene | 157.01 | 45.0 g (30 mL) | 0.287 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Ammonium chloride (saturated aq. sol.) | 53.49 | 100 mL | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
A dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings (7.0 g, 0.288 mol).
-
A solution of bromobenzene (45.0 g, 0.287 mol) in 100 mL of anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings to initiate the reaction.
-
Once the Grignard reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of L-alanine methyl ester hydrochloride (10.0 g, 0.0716 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard solution over 1 hour. A thick precipitate will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is stirred until the solids dissolve. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (S)-2-amino-1,1-diphenylpropan-1-ol is purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford a white crystalline solid.
Expected Yield: ~70-80%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiopurity. The reported melting point is typically around 100-102°C, and the optical rotation is approximately -90° in chloroform.
PART 2: Cyclization to this compound
With the chiral amino alcohol in hand, the final step is the formation of the oxazolidinone ring. Several reagents can effect this cyclization, including phosgene (or its safer alternatives like triphosgene), diethyl carbonate, and carbonyldiimidazole (CDI). A particularly effective and frequently employed method for similar auxiliaries involves the use of ethyl chloroformate.[1]
Caption: Experimental workflow for the cyclization step.
Experimental Protocol: Cyclization with Ethyl Chloroformate
This protocol is based on the highly successful synthesis of the analogous 4-isopropyl-5,5-diphenyloxazolidin-2-one.[1] The principle involves the formation of an intermediate carbamate which then undergoes intramolecular cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-2-amino-1,1-diphenylpropan-1-ol | 227.30 | 10.0 g | 0.044 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 27.5 mL | 0.044 |
| Ethyl chloroformate | 108.52 | 4.8 g (4.2 mL) | 0.044 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 150 mL | - |
| Saturated aqueous sodium bicarbonate | 84.01 | 50 mL | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
A dry 250 mL three-necked flask is charged with (S)-2-amino-1,1-diphenylpropan-1-ol (10.0 g, 0.044 mol) and anhydrous THF (100 mL). The mixture is stirred until all the solid dissolves.
-
The solution is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.6 M in hexanes, 27.5 mL, 0.044 mol) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.
-
After stirring for an additional 30 minutes at 0 °C, ethyl chloroformate (4.8 g, 4.2 mL, 0.044 mol) in 50 mL of anhydrous THF is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield this compound as a crystalline solid.
Expected Yield: >85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, melting point, and optical rotation to confirm its structure and enantiomeric purity.
Mechanistic Insights and Rationale
The choice of reagents and conditions in these early synthetic routes is dictated by fundamental principles of organic chemistry.
-
Stereochemical Integrity: The use of L-alanine as the starting material ensures that the stereocenter at the 4-position of the oxazolidinone is set with the desired (S)-configuration. The subsequent reactions are designed to proceed without epimerization of this crucial chiral center.
-
Grignard Addition: The double addition of the Grignard reagent to the ester is a classic transformation. The use of an excess of the Grignard reagent is necessary to account for the acidic proton of the amine.
-
Cyclization Strategy: The use of ethyl chloroformate provides an efficient route to the cyclic carbamate. The initial deprotonation of the more acidic hydroxyl group with a strong base like n-BuLi generates a nucleophilic alkoxide that readily attacks the electrophilic carbonyl of ethyl chloroformate. The resulting intermediate is then poised for an intramolecular nucleophilic attack by the amine to form the stable five-membered oxazolidinone ring, with the elimination of ethanol.
Conclusion: A Foundation for Asymmetric Synthesis
The early synthetic routes to this compound, rooted in the principles of stereocontrolled synthesis from chiral pool starting materials, provide a robust and reliable method for accessing this valuable chiral auxiliary. The two-step sequence of Grignard addition to an L-alanine derivative followed by cyclization is a testament to the power of classical organic reactions in the service of modern asymmetric synthesis. The resulting auxiliary, with its well-defined stereochemistry and sterically demanding diphenyl groups, is primed to direct a wide array of subsequent diastereoselective transformations, making it an indispensable tool for the discerning synthetic chemist.
References
-
Ningbo Innopharmchem Co., Ltd. (2025, October 20). The Chemistry of Chirality: Exploring the Synthesis and Properties of (S)-2-Amino-1,1-diphenylpropan-1-ol. Retrieved from [Link]
-
Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. Retrieved from [Link]
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the judicious selection of a chiral auxiliary is paramount to achieving high stereoselectivity. The Evans auxiliaries, a prominent class of oxazolidinones, have long been celebrated for their reliability and effectiveness. Among these, (S)-4-Methyl-5,5-diphenyloxazolidin-2-one stands out for its unique structural features. However, the successful application of this and any chiral auxiliary is fundamentally tethered to a seemingly simple yet critical physicochemical property: its solubility. This guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework, practical experimental protocols, and predictive insights to empower researchers in optimizing their synthetic methodologies.
The Molecular Architecture: A Prelude to Solubility Behavior
The solubility of a compound is dictated by the intricate interplay of intermolecular forces between the solute and the solvent. The structure of this compound, with its distinct molecular features, provides crucial clues to its solubility profile.
A key principle in predicting solubility is the concept of "like dissolves like". This adage underscores that substances with similar polarities and intermolecular force capabilities are more likely to be miscible. The target molecule possesses both nonpolar and polar characteristics. The two bulky phenyl groups and the methyl group contribute to its nonpolar nature, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the oxazolidinone ring, with its amide and carbonate functionalities, introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor). The presence of these opposing features suggests a nuanced solubility behavior across a spectrum of organic solvents.
A Predictive Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The large nonpolar surface area from the phenyl groups should allow for some interaction with these solvents. However, the polar oxazolidinone core may limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents offer a balance of polarity to interact with the oxazolidinone ring and sufficient nonpolar character to solvate the phenyl groups. Solvents like DMF and DMSO are often excellent for dissolving a wide range of organic compounds. Some hindered oxazolidinones have shown improved solubility in DMF over DCM.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | While these solvents are polar, their strong hydrogen-bonding networks may be disrupted by the large nonpolar moieties of the solute, leading to lower solubility. The solute can act as a hydrogen bond acceptor, but not a donor, which also limits its compatibility with protic solvents. |
Experimental Determination of Solubility: A Practical Guide
For any new reaction or process, it is imperative to experimentally verify the solubility of the chiral auxiliary in the chosen solvent system. The following protocols provide a framework for both rapid qualitative screening and more precise quantitative measurement.
Qualitative Solubility Screening: A Rapid Assessment
This method is useful for quickly assessing the suitability of a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, acetonitrile, methanol, ethanol, DMF)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add the test solvent dropwise (e.g., 0.1 mL increments) while observing for dissolution.
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Continue adding solvent up to a total volume of 1 mL.
-
Visually classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No noticeable dissolution occurs.
-
Quantitative Solubility Determination: The Shake-Flask Method
For applications requiring precise knowledge of solubility, the isothermal shake-flask method is a reliable approach.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Place the flask in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved solid in the filtrate. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Spectroscopic/Chromatographic Analysis: Dilute the filtered solution to a known volume and analyze it using a pre-calibrated HPLC or UV-Vis method. This is generally the more accurate approach.
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the determined concentration and the volume of the solvent.
-
The Impact of Solubility on Synthetic Applications
Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications for its use in asymmetric synthesis.
-
Reaction Homogeneity: For solution-phase reactions, the chiral auxiliary must be sufficiently soluble in the reaction solvent at the desired temperature to ensure a homogeneous reaction mixture. Poor solubility can lead to slower reaction rates, incomplete reactions, and difficulty in monitoring reaction progress.
-
Reagent Addition and Stoichiometry: If the auxiliary has low solubility, it may need to be added in portions or as a solution in a co-solvent, which can complicate the experimental setup and affect the overall reaction concentration.
-
Workup and Product Isolation: The solubility of the auxiliary influences the choice of solvents for extraction and purification. Ideally, the auxiliary and the product will have different solubility profiles, facilitating their separation. For instance, if the auxiliary is sparingly soluble in a solvent in which the product is highly soluble, this can be exploited for purification by precipitation or crystallization.
-
Auxiliary Recovery: The ability to efficiently recover and reuse the chiral auxiliary is a key aspect of sustainable chemistry. Knowledge of its solubility in various solvents is crucial for designing effective recovery protocols, often involving crystallization.
Advanced Considerations: In Silico Solubility Prediction
For a more theoretical approach, computational models can be employed to predict solubility. Methods such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model and more modern machine learning algorithms can provide estimates of solubility based on the molecular structure of the solute and the properties of the solvent.[2][3] These methods are powerful tools for in silico screening of a large number of solvents, but their predictions should ideally be validated by experimental data.
Conclusion
While a comprehensive database of quantitative solubility data for this compound in all common organic solvents remains to be fully compiled, a strong understanding of its molecular structure and the fundamental principles of solubility allows for informed predictions and effective experimental design. The interplay of its large nonpolar phenyl groups and the polar oxazolidinone core dictates a nuanced solubility profile, with a general preference for polar aprotic solvents. For the practicing chemist, the experimental protocols outlined in this guide provide a robust framework for determining the solubility in any solvent of interest, thereby enabling the optimization of reaction conditions, product purification, and auxiliary recovery. Ultimately, a thorough consideration of solubility is an indispensable step in harnessing the full potential of this valuable chiral auxiliary in the pursuit of enantiomerically pure molecules.
References
-
How to determine the solubility of a substance in an organic solvent? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pal, A., & Bhasin, A. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 16(10), 6432–6446. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Zhang, Y., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19683. [Link]
-
Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124. [Link]
- Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124.
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved January 12, 2026, from [Link]
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Bjelobrk, Z., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
- Gani, R., Jiménez-González, C., & Constable, D. J. C. (2005). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Computers and Chemical Engineering, 29(7), 1593-1604.
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Schindler, C. S., Forster, P. M., & Carreira, E. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(19), 4344–4347. [Link]
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SOLUBILITY OF ORGANIC COMPOUNDS. (2023, August 31). Retrieved January 12, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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SOLVENTS | Green Chemistry Toolkit. (n.d.). Retrieved January 12, 2026, from [Link]
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Chemistry For Everyone. (2025, January 1). How To Know What Reagents To Use In Organic Chemistry? [Video]. YouTube. [Link]
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Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). Retrieved January 12, 2026, from [Link]
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4 Factors Affecting Solubility of Drugs. (2021, July 5). Retrieved January 12, 2026, from [Link]
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Factors Influencing the Solubility of Drugs. (n.d.). Retrieved January 12, 2026, from [Link]
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13.3: Factors Affecting Solubility. (2023, July 7). Retrieved January 12, 2026, from [Link]
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Hirano, A., Tasei, Y., Numata, K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]
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Bermingham, M., & González, D. I. G. (2023). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development, 27(5), 906–922. [Link]
- Schindler, C. S., Forster, P. M., & Carreira, E. M. (2010). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Organic Letters, 12(19), 4344-4347.
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A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. (1998, December 17). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the X-ray Crystal Structure of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one derivatives, a class of chiral auxiliaries with significant applications in asymmetric synthesis and drug development. While the specific crystal structure of this compound is not publicly available, this document will delve into its synthesis, characterization, and applications, drawing parallels with closely related and structurally elucidated oxazolidinone derivatives. The principles of X-ray crystallography as applied to this class of compounds will be thoroughly discussed, providing a robust framework for understanding their three-dimensional structure and its influence on their chemical reactivity.
Introduction: The Significance of Chiral Oxazolidinones in Asymmetric Synthesis
Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Their utility stems from their ability to be temporarily incorporated into a prochiral substrate, direct a subsequent chemical transformation to occur with high diastereoselectivity, and then be removed to yield an enantiomerically enriched product. The this compound scaffold is of particular interest due to the presence of a gem-diphenyl group at the 5-position. This structural feature is anticipated to exert a significant steric influence, potentially leading to enhanced facial selectivity in asymmetric reactions compared to their mono-phenyl counterparts.[1]
The oxazolidinone ring system is not only a powerful tool in synthesis but is also a privileged scaffold in medicinal chemistry, with several approved drugs, such as the antibiotic Linezolid, featuring this core structure. A deep understanding of the three-dimensional structure of these molecules, as provided by X-ray crystallography, is therefore crucial for both optimizing their performance as chiral auxiliaries and for the rational design of new therapeutic agents.
Synthesis and Characterization of this compound Derivatives
The synthesis of chiral 4-substituted 5,5-dialkyl or 5,5-diaryl oxazolidin-2-ones typically commences from readily available amino acids. This approach ensures the introduction of a defined stereocenter at the 4-position.[2] A general synthetic pathway is outlined below.
General Synthetic Protocol
A plausible synthetic route to this compound would involve the following key steps, starting from (S)-Alanine:
-
Protection of the amine: The amino group of (S)-Alanine is first protected, for example, as a Boc-carbamate.
-
Grignard Reaction: The protected amino acid is then reacted with an excess of a phenyl Grignard reagent (phenylmagnesium bromide). This reaction converts the carboxylic acid to a tertiary alcohol, installing the two phenyl groups at the 5-position.
-
Cyclization: The final step is an intramolecular cyclization to form the oxazolidinone ring. This can be achieved under various conditions, often involving the deprotection of the amine followed by treatment with a phosgene equivalent or by heating.
Sources
Introduction: The Quest for Ultimate Stereocontrol in Phase-Transfer Catalysis
An in-depth technical guide on the discovery, development, and application of state-of-the-art chiral phase-transfer catalysts, a class of molecules whose performance merits the moniker "SuperQuat."
Asymmetric phase-transfer catalysis (PTC) stands as a powerful and environmentally benign methodology for the synthesis of chiral molecules. It offers numerous advantages, including mild reaction conditions, the use of inexpensive and safe reagents and solvents (often water), and operational simplicity. The heart of this technique lies in the chiral catalyst, typically a quaternary ammonium salt, which complexes with an anionic nucleophile, shuttling it from an aqueous or solid phase into an organic phase to react with an electrophile. The catalyst's chiral environment dictates the stereochemical outcome of the reaction.
Early generations of chiral PTCs, while groundbreaking, often faced limitations in terms of substrate scope and the level of enantioselectivity they could achieve. This prompted a decades-long search for more rigid, more sterically demanding, and more precisely-tuned catalysts that could deliver near-perfect levels of stereocontrol across a broader range of chemical transformations. This pursuit has culminated in the development of what can be considered "Super Quaternary" or "SuperQuat" catalysts. While not a formal IUPAC designation, "SuperQuat" aptly describes a class of catalysts characterized by exceptionally high efficacy and selectivity.
This guide focuses on a pinnacle of this development: the binaphthyl-modified N-spiro-type chiral phase-transfer catalysts derived from Cinchona alkaloids. We will explore their rational design, synthesis, mechanism of action, and application, providing researchers with the insights needed to leverage their extraordinary capabilities.
The Genesis of "SuperQuat" Catalysts: Overcoming the Limitations of Early Designs
The development of highly effective chiral phase-transfer catalysts has been an evolutionary process. Initial catalysts based on Cinchona alkaloids, such as N-benzylcinchonidinium chloride, were instrumental in demonstrating the potential of asymmetric PTC. However, their conformational flexibility often led to moderate enantioselectivity. The key to achieving higher stereocontrol lay in creating a more rigid and well-defined chiral pocket around the active ammonium salt.
A significant breakthrough came with the introduction of catalysts featuring a binaphthyl moiety. The Maruoka group, in particular, pioneered the design of N-spiro-type chiral phase-transfer catalysts. These catalysts possess a unique spirocyclic structure that locks the conformation of the catalyst, creating a highly organized and sterically shielded environment. This design effectively prevents non-selective reaction pathways and maximizes the transmission of chirality from the catalyst to the substrate.
Design Principles of N-Spiro "SuperQuat" Catalysts
The exceptional performance of these catalysts stems from several key design features:
-
Structural Rigidity: The spirocyclic framework minimizes conformational flexibility, ensuring that the substrates are held in a specific orientation during the crucial bond-forming step.
-
Steric Shielding: The bulky binaphthyl groups provide a well-defined chiral pocket. One face of the complexed nucleophile is effectively blocked, forcing the electrophile to approach from a single, predetermined direction.
-
Tunable Aromatic Core: The electronic and steric properties of the binaphthyl unit can be modified by introducing substituents at various positions, allowing for the fine-tuning of the catalyst for specific applications. For instance, bulky substituents at the 3,3' positions of the binaphthyl rings have been shown to be particularly effective in enhancing enantioselectivity.
Mechanism of Stereoselection: A Tightly Controlled Environment
The high degree of stereocontrol exerted by N-spiro "SuperQuat" catalysts is a direct result of the tightly organized ion pair formed between the catalyst's quaternary ammonium cation and the enolate of the substrate (e.g., a glycine Schiff base).
-
Ion Pair Formation: In the aqueous or solid basic phase, the substrate is deprotonated to form an enolate. This anionic species is then extracted into the organic phase by the lipophilic chiral quaternary ammonium cation, forming a chiral ion pair.
-
Conformational Locking: The rigid N-spiro backbone of the catalyst forces the ion pair into a specific, sterically constrained conformation.
-
Facial Shielding: The binaphthyl units act as "chiral walls." One of the prochiral faces of the planar enolate is effectively blocked by a bulky aromatic group of the catalyst.
-
Directed Electrophilic Attack: Consequently, the electrophile (e.g., an alkyl halide) can only approach the enolate from the unshielded face. This highly directed attack ensures the formation of one enantiomer of the product in high excess.
The transition state involves a well-defined, three-dimensional arrangement of the catalyst, the enolate, and the electrophile, where non-covalent interactions such as CH-π interactions between the substrate and the catalyst's aromatic rings play a crucial role in stabilizing the favored pathway.
Caption: Catalytic cycle for asymmetric phase-transfer catalysis.
Applications in Asymmetric Synthesis: The Asymmetric Alkylation of Glycine Derivatives
A flagship application for "SuperQuat" catalysts is the asymmetric alkylation of glycine Schiff bases, providing a powerful and direct route to a wide variety of non-proteinogenic α-amino acids.[1] These compounds are of immense importance in medicinal chemistry and drug development.
The general reaction involves the alkylation of an N-protected glycine ester enolate with an alkyl halide in a biphasic system (e.g., toluene/aqueous KOH) at low temperatures, using only a small amount of the chiral phase-transfer catalyst (typically 0.1-1 mol%).[1]
Data Presentation: Performance in Asymmetric Alkylation
The performance of a representative N-spiro "SuperQuat" catalyst in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester is summarized below.
| Entry | Electrophile (R-X) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl Bromide | 1 | 0 | 2 | 95 | >99 |
| 2 | Allyl Bromide | 1 | 0 | 3 | 92 | 98 |
| 3 | Ethyl Iodide | 1 | -20 | 8 | 85 | 96 |
| 4 | Isopropyl Iodide | 1 | -20 | 24 | 70 | 94 |
Data is representative and compiled from typical results reported in the literature for Maruoka-type catalysts.
As the table demonstrates, exceptional yields and enantioselectivities are achieved for a range of electrophiles, highlighting the broad applicability and high efficiency of these catalytic systems.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for a typical asymmetric alkylation reaction.
Protocol: Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester
Materials:
-
(S,S)-N-Spiro catalyst with 3,3'-(3,5-bis(trifluoromethyl)phenyl) substituents on one binaphthyl unit (1 mol%)
-
N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol)
-
Benzyl bromide (1.2 mmol)
-
Toluene (5 mL)
-
50% w/w aqueous potassium hydroxide (KOH) solution (2 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (S,S)-N-Spiro catalyst (0.01 mmol) and N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol).
-
Solvent Addition: Add toluene (5 mL) to the flask and stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Base: Add the 50% aqueous KOH solution (2 mL) and stir the biphasic mixture vigorously for 15 minutes. A color change to deep red or purple indicates the formation of the enolate.
-
Addition of Electrophile: Add benzyl bromide (1.2 mmol) dropwise to the vigorously stirred mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Step-by-step workflow for asymmetric alkylation.
Conclusion and Future Outlook
The development of N-spiro type chiral phase-transfer catalysts represents a paradigm shift in the field of asymmetric synthesis. Their rigid design, which creates a well-defined and highly shielded chiral environment, has enabled unprecedented levels of enantiocontrol in a variety of important chemical transformations, most notably the synthesis of α-amino acids. The commercial availability of these "SuperQuat" catalysts, often referred to as Maruoka catalysts, has made this powerful technology accessible to researchers in both academic and industrial settings, accelerating the discovery and development of new chiral drugs and materials.[2]
Future research in this area will likely focus on expanding the substrate scope even further, developing catalysts for new types of asymmetric reactions, and creating even more simplified and economical catalyst structures without compromising performance. The principles of rigidification and steric shielding, so elegantly demonstrated by these "SuperQuat" systems, will continue to guide the design of the next generation of chiral catalysts.
References
-
Ooi, T., Kameda, M., & Maruoka, K. (2003). Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 125(17), 5139–5151. [Link]
-
Maruoka, K. (2008). Practical Aspects of Chiral Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697. [Link]
-
Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Asymmetric Phase-Transfer Catalysis for the Practical Synthesis of α,α-Dialkyl-α-amino Acids. Journal of the American Chemical Society, 122(22), 5228–5229. [Link]
-
Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656–5682. [Link]
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Methodological & Application
The Role of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have emerged as a powerful and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. Among these, oxazolidinones, popularized by the seminal work of David A. Evans, have become a mainstay in the synthetic chemist's toolbox. This application note provides a detailed exploration of a specialized yet highly effective chiral auxiliary, (S)-4-Methyl-5,5-diphenyloxazolidin-2-one , for researchers, scientists, and professionals in drug development. We will delve into its synthesis, applications in asymmetric alkylation and aldol reactions, and methods for its subsequent removal, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: The Advantages of a Sterically Demanding Chiral Auxiliary
This compound belongs to the family of Evans' chiral auxiliaries. Its defining feature is the presence of two phenyl groups at the C5 position, which imparts significant steric bulk. This steric hindrance plays a crucial role in dictating the facial selectivity of enolate reactions, leading to high diastereoselectivity in the formation of new stereocenters. The predictable stereochemical outcomes make this auxiliary a valuable asset in the synthesis of complex chiral molecules.
The general strategy for the application of this auxiliary involves three key stages:
-
Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative to form an N-acyloxazolidinone.
-
Diastereoselective Enolate Formation and Reaction: The N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide or an aldehyde). The steric influence of the diphenyl group directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage: The newly functionalized acyl group is cleaved from the auxiliary, yielding the desired chiral product and recovering the auxiliary for potential reuse.
This guide will provide detailed protocols and the underlying principles for each of these stages.
Synthesis of this compound
The synthesis of the title chiral auxiliary begins with the preparation of its precursor, the chiral amino alcohol (S)-2-amino-1,1-diphenylpropan-1-ol.
Synthesis of (S)-2-Amino-1,1-diphenylpropan-1-ol
A common route to this amino alcohol involves the use of a chiral starting material, such as the amino acid (S)-alanine, to introduce the desired stereochemistry. The synthesis can be achieved through a multi-step process that often involves a Grignard reaction with a protected alanine derivative.[1]
Protocol 1: Synthesis of (S)-2-Amino-1,1-diphenylpropan-1-ol
-
Step 1: Protection of (S)-Alanine: (S)-Alanine is first protected as its N-Boc derivative to prevent side reactions of the amino group.
-
Step 2: Esterification: The carboxylic acid of N-Boc-(S)-alanine is converted to an ester, for example, a methyl or ethyl ester, to facilitate the subsequent Grignard reaction.
-
Step 3: Grignard Reaction: The N-Boc-(S)-alanine ester is reacted with an excess of phenylmagnesium bromide (PhMgBr). Two equivalents of the Grignard reagent will add to the ester carbonyl, forming a tertiary alcohol after workup.
-
Step 4: Deprotection: The N-Boc protecting group is removed under acidic conditions to yield (S)-2-amino-1,1-diphenylpropan-1-ol.
The final product is typically a white to light yellow crystalline powder.[1]
Cyclization to this compound
With the chiral amino alcohol in hand, the oxazolidinone ring can be formed through cyclization with a carbonylating agent. A variety of reagents can be employed for this transformation, including phosgene, triphosgene, or carbonyldiimidazole (CDI). An alternative and attractive method is the palladium-catalyzed oxidative carbonylation of the β-amino alcohol.[2]
Protocol 2: Synthesis of this compound via Oxidative Carbonylation [2]
-
Reaction Setup: In a high-pressure reactor, (S)-2-amino-1,1-diphenylpropan-1-ol is dissolved in a suitable solvent such as 1,2-dimethoxyethane (DME).
-
Catalyst System: A catalytic amount of a palladium source (e.g., PdI₂) and a co-catalyst (e.g., KI) are added.
-
Carbonylation: The reactor is charged with a mixture of carbon monoxide (CO) and air (as the oxidant) to a pressure of approximately 20 atm.
-
Reaction Conditions: The reaction mixture is heated to around 100 °C and stirred for several hours until the starting material is consumed.
-
Workup and Purification: After cooling and venting the reactor, the reaction mixture is worked up, and the product is purified by crystallization to afford this compound as a white solid.
Caption: Workflow for asymmetric alkylation.
Protocol 3: Asymmetric Alkylation of an N-Acyl-(S)-4-Methyl-5,5-diphenyloxazolidin-2-one
This protocol is based on established procedures for structurally similar "SuperQuat" auxiliaries, which have demonstrated high diastereoselectivities in enolate alkylations. [3]
-
Step 1: Acylation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add n-butyllithium. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
-
Step 2: Enolate Formation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Step 3: Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide or methyl iodide) dropwise. Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.
-
Step 4: Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification and Diastereoselectivity Determination: Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after cleavage of the auxiliary.
Expected Outcome: High diastereoselectivity (typically >90% de) is expected, favoring the product resulting from alkylation on the face opposite to the diphenyl group.
Application in Asymmetric Aldol Reactions
Similar to alkylations, the enolates derived from N-acyl-(S)-4-Methyl-5,5-diphenyloxazolidin-2-one can participate in highly diastereoselective aldol reactions. The stereochemical outcome is again dictated by the steric influence of the diphenyl group.
Stereochemical Model for the Aldol Reaction
For boron enolates, the reaction is believed to proceed through a Zimmerman-Trautman-like chair transition state. The Z-enolate, formed upon reaction with a Lewis acid like dibutylboron triflate in the presence of a tertiary amine, chelates to the boron atom. The aldehyde then coordinates to the boron, and the reaction proceeds through a six-membered chair-like transition state. The bulky diphenyl group on the auxiliary forces the substituent on the enolate into a pseudo-equatorial position to minimize steric interactions, leading to the observed syn-aldol product.
Caption: Workflow for asymmetric aldol reaction.
Protocol 4: Asymmetric Aldol Reaction
This protocol is adapted from standard Evans aldol reaction conditions. [4][5]
-
Step 1: Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C. Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of a tertiary amine (e.g., triethylamine or diisopropylethylamine). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Step 2: Aldehyde Addition: To the boron enolate solution at -78 °C, add the desired aldehyde dropwise. Stir the reaction mixture at -78 °C for 1-3 hours, followed by stirring at 0 °C for an additional hour.
-
Step 3: Quench and Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir the mixture vigorously for at least one hour to decompose the boron intermediates. Extract the aqueous layer with dichloromethane.
-
Step 4: Purification: Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: High diastereoselectivity for the syn-aldol adduct is anticipated.
Cleavage of the Chiral Auxiliary
The final and crucial step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product. The steric hindrance of the 5,5-diphenyl group may influence the reaction conditions required for efficient cleavage.
Reductive Cleavage to Aldehydes
Reductive cleavage of N-acyloxazolidinones can provide direct access to chiral aldehydes. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. The 5,5-disubstituted pattern is known to inhibit endocyclic cleavage, favoring the formation of a stable hemiaminal that can be hydrolyzed to the aldehyde. [3][6] Protocol 5: Reductive Cleavage to an Aldehyde [3]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone in an anhydrous solvent such as dichloromethane or toluene and cool to -78 °C.
-
Reduction: Add a solution of DIBAL-H (1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Quench and Hydrolysis: Quench the reaction with methanol at -78 °C. For hydrolysis of the resulting hemiaminal to the aldehyde, a subsequent workup under basic conditions may be required.
Hydrolytic Cleavage to Carboxylic Acids
Basic hydrolysis, for example with lithium hydroxide and hydrogen peroxide, is a standard method for cleaving the auxiliary to yield the corresponding carboxylic acid.
Protocol 6: Basic Hydrolysis to a Carboxylic Acid
-
Reaction Setup: Dissolve the N-acyl oxazolidinone in a mixture of THF and water (e.g., 3:1) and cool to 0 °C.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) and an excess of 30% hydrogen peroxide.
-
Reaction Monitoring: Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Workup: Quench the excess peroxide with an aqueous solution of sodium sulfite. Acidify the reaction mixture to protonate the carboxylic acid and extract with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Reductive Cleavage to Alcohols
Stronger reducing agents like lithium borohydride (LiBH₄) can be used to reduce the acyl group directly to the primary alcohol.
Protocol 7: Reductive Cleavage to an Alcohol
-
Reaction Setup: Dissolve the N-acyl oxazolidinone in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C.
-
Reduction: Add LiBH₄ portion-wise. The reaction may require warming to room temperature for completion.
-
Workup: Quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product and purify by standard methods.
Summary of Applications and Performance
The this compound is a highly effective chiral auxiliary for asymmetric synthesis. Its significant steric bulk provides excellent facial shielding of the corresponding enolates, leading to high levels of diastereoselectivity in alkylation and aldol reactions.
| Reaction Type | Key Reagents | Expected Product | Expected Diastereoselectivity (de) |
| Asymmetric Alkylation | LDA or NaHMDS, R-X | α-Substituted Acyl Unit | >90% |
| Asymmetric Aldol | Bu₂BOTf, RCHO | syn-β-Hydroxy Acyl Unit | >95% |
The choice of cleavage method allows for the versatile synthesis of a range of enantiomerically enriched products, including aldehydes, carboxylic acids, and alcohols. The robust nature of the oxazolidinone ring allows for a wide range of reaction conditions to be employed in the key bond-forming steps.
Conclusion
This compound represents a valuable tool for the modern synthetic chemist. Its predictable and high stereodirecting ability, coupled with the versatility of its cleavage, makes it an excellent choice for the asymmetric synthesis of complex chiral molecules. The protocols outlined in this application note, based on well-established precedents for structurally similar auxiliaries, provide a solid foundation for researchers and drug development professionals to incorporate this powerful chiral auxiliary into their synthetic strategies.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Chemistry of Chirality: Exploring the Synthesis and Properties of (S)-2-Amino-1,1-diphenylpropan-1-ol. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886–2899. [Link]
-
Kim, S., & Lee, J. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2333. [Link]
-
Unknown. (2012, November 14). Chemistry 211 Experiment 5. Retrieved from [Link]
-
Kim, S., & Lee, J. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(9), 2333. [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (21), 3097–3106. [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]
-
YouTube. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]
-
Mancuso, R., Gabriele, B., Salerno, G., & Costa, M. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1001. [Link]
-
ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
University of Bath. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Semantic Scholar. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acylation of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one for Asymmetric Synthesis
Abstract: This guide provides a detailed protocol and technical insights for the N-acylation of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, a highly effective chiral auxiliary. N-acylation is the critical first step in leveraging this auxiliary for a wide range of diastereoselective transformations, including alkylations, aldol additions, and conjugate additions.[1][2][3] This document outlines two robust protocols: a classic method employing a strong base at cryogenic temperatures and a milder, operationally simpler catalytic approach. The underlying principles, mechanistic considerations, and practical troubleshooting advice are discussed to ensure reliable and reproducible results for researchers in synthetic organic chemistry and drug development.
Scientific Principles & Strategic Importance
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method to control the stereochemical outcome of a reaction.[2] Evans-type oxazolidinones, such as this compound, are among the most powerful and widely used auxiliaries.[1][4] Their efficacy stems from a rigid heterocyclic scaffold that, once acylated, presents a sterically defined environment. The substituents at the 4- and 5-positions effectively shield one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[1]
The N-acylation reaction covalently attaches the substrate of interest (the acyl group) to the chiral auxiliary.[1] This is typically achieved by converting the oxazolidinone's N-H group into a more nucleophilic species (an amide anion) that can then attack an electrophilic acyl source, such as an acyl chloride or anhydride.[1][5] The choice of method depends on the stability of the acylating agent and the desired reaction conditions.
Key Mechanistic Considerations:
-
Deprotonation: The acidity of the N-H proton on the oxazolidinone (pKa ≈ 20-22 in DMSO) necessitates the use of a strong base for complete deprotonation. Organolithium reagents like n-butyllithium (n-BuLi) are highly effective, generating a lithium amide salt in situ.[1][5] This approach ensures a rapid and irreversible reaction.
-
Nucleophilic Attack: The resulting lithium amide is a potent nucleophile that readily attacks the carbonyl carbon of the acyl chloride or anhydride.
-
Catalytic Acylation: Alternatively, in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), the neutral oxazolidinone can be sufficiently nucleophilic to react, especially with acyl anhydrides.[4][6] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then more susceptible to attack by the oxazolidinone. This method avoids the use of pyrophoric reagents and cryogenic conditions.[4]
The this compound is particularly valuable due to the gem-diphenyl group at the C5 position, which provides exceptional steric shielding and often leads to higher diastereoselectivity in subsequent reactions compared to less substituted auxiliaries.
Experimental Protocols
Two primary methods for the N-acylation are presented below. The choice between them depends on reagent availability, substrate sensitivity, and desired operational simplicity.
Protocol 1: Classic Strong Base N-Acylation using n-Butyllithium
This is the most common and robust method, particularly effective with acyl chlorides. It ensures complete and rapid formation of the N-acyl product.
Materials & Reagents:
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.05 eq.)
-
Acyl chloride of choice (e.g., Propionyl chloride, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Septa and nitrogen or argon inlet
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: To the flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5-10 minutes. The solution may turn pale yellow. Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation.
-
Acylation: Add the acyl chloride (1.1 eq.) dropwise to the lithium amide solution.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: Milder Catalytic N-Acylation using DMAP
This protocol is operationally simpler, avoiding pyrophoric reagents and cryogenic temperatures. It is particularly well-suited for use with acyl anhydrides.[4][6]
Materials & Reagents:
-
This compound (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (Et₃N, 1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Acyl anhydride of choice (e.g., Propionic anhydride, 1.2 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry round-bottom flask with a stir bar
-
Septa and nitrogen or argon inlet (optional, but good practice)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry flask, add this compound (1.0 eq.), anhydrous DCM, triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Acylation: Add the acyl anhydride (1.2 eq.) dropwise at room temperature. For less reactive systems, the reaction can be gently heated to reflux in a solvent like toluene.[4]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes residual base, unreacted anhydride, and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated oxazolidinone.
Data Summary & Characterization
The success of the N-acylation can be confirmed by standard spectroscopic methods.
Table 1: Comparison of N-Acylation Protocols
| Parameter | Protocol 1: Strong Base | Protocol 2: Catalytic |
| Base | n-Butyllithium (n-BuLi) | Triethylamine (Et₃N) |
| Catalyst | None | 4-(Dimethylamino)pyridine (DMAP) |
| Acylating Agent | Acyl Chloride | Acyl Anhydride |
| Solvent | Anhydrous THF | Anhydrous DCM or Toluene |
| Temperature | -78 °C to Room Temp | Room Temp to Reflux |
| Key Advantages | Fast, high-yielding, works well with acyl chlorides | Operationally simple, avoids pyrophorics |
| Typical Yields | >90% | 85-95% |
Characterization Notes:
-
¹H NMR: Appearance of new signals corresponding to the protons of the acyl group (e.g., a quartet and triplet for a propionyl group). The N-H proton signal from the starting material will disappear.
-
¹³C NMR: Appearance of a new carbonyl signal for the exocyclic amide, typically around 170-175 ppm.
-
IR Spectroscopy: A strong carbonyl stretch for the newly formed imide will appear around 1690-1710 cm⁻¹. The original urethane carbonyl stretch remains around 1770-1780 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the N-acylated product.
Visualization of Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for N-acylation.
Caption: Mechanism of N-acylation with n-BuLi.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or catalyst. 2. Inactive n-BuLi (if using Protocol 1). 3. Wet solvent or glassware. 4. Low reaction temperature or insufficient time. | 1. Use the correct stoichiometry. 2. Titrate the n-BuLi solution before use. 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. Allow the reaction to warm to room temperature and stir longer. |
| Low Yield | 1. Inefficient extraction or purification. 2. Degradation of the acylating agent. 3. Side reactions (e.g., hydrolysis). | 1. Perform multiple extractions; optimize chromatography conditions. 2. Use freshly distilled or newly purchased acylating agents. 3. Ensure anhydrous conditions and quench carefully. |
| Multiple Spots on TLC | 1. Presence of starting material and product. 2. Formation of side products from impurities. 3. Hydrolysis of the product on the silica gel plate. | 1. Allow the reaction to proceed longer. 2. Purify starting materials if necessary. 3. Add a small amount of triethylamine to the chromatography eluent; run the column quickly. |
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (Year). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available at: [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available at: [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available at: [Link]
-
ACS Publications. (n.d.). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]
Sources
Application Notes & Protocols: Cleavage of the (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary
Introduction: The Role of the Diphenyl-Substituted Evans Auxiliary in Asymmetric Synthesis
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans are paramount. The (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, a highly effective chiral auxiliary, is prized for its ability to direct stereoselective transformations of N-acyl derivatives. The bulky gem-diphenyl group at the C5 position, combined with the C4 methyl group, provides a rigid and well-defined chiral environment. This steric hindrance effectively shields one face of the enolate derived from the N-acyl substrate, forcing electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity in reactions such as alkylations, aldol additions, and acylations.
The ultimate utility of a chiral auxiliary, however, lies in its efficient removal post-transformation to reveal the desired chiral product, ideally with high recovery of the auxiliary for reuse. The cleavage of the N-acyl bond must be performed under conditions that are mild enough to prevent racemization of the newly formed stereocenter or degradation of other sensitive functional groups within the molecule. This guide provides a comprehensive overview of the primary methods for cleaving the this compound auxiliary, detailing the underlying mechanisms, providing step-by-step protocols, and offering insights for methodological selection.
General Workflow: From Acylation to Cleavage
The application of the this compound auxiliary follows a well-established three-stage workflow. Understanding this sequence is crucial for contextualizing the importance of the final cleavage step.
Caption: General workflow for using the chiral auxiliary.
Cleavage Methodologies: Tailoring the Product Outcome
The choice of cleavage reagent dictates the functional group that will be unmasked from the N-acyl moiety. The most common transformations yield chiral carboxylic acids, primary alcohols, or aldehydes. The selection process depends entirely on the synthetic target.
Caption: Major cleavage pathways for the N-acyl auxiliary.
Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
This is arguably the most frequently used cleavage method. While simple hydroxide sources like lithium hydroxide (LiOH) can be used, they sometimes lead to a competing attack at the endocyclic (carbamate) carbonyl, causing decomposition of the auxiliary.[1][2][3] The breakthrough method involves the in-situ formation of lithium hydroperoxide (LiOOH) from LiOH and hydrogen peroxide (H₂O₂).[4][5]
Mechanism Insight: The hydroperoxide anion (OOH⁻) is a softer, more reactive nucleophile than the hydroxide anion (OH⁻). Computational studies suggest that while both nucleophiles preferentially attack the less-hindered endocyclic carbonyl, the resulting tetrahedral intermediate from LiOOH has a high decomposition barrier.[1][3][6] This allows for a reversible initial attack, and the kinetically slower but irreversible attack at the desired exocyclic (acyl) carbonyl becomes the productive pathway, leading to the carboxylic acid and the intact auxiliary.[1][3] It is important to note that this reaction can evolve oxygen gas, as the excess hydrogen peroxide can reduce the initially formed peracid intermediate, a critical safety consideration for scale-up operations.[7][8]
Protocol: Lithium Hydroperoxide Cleavage
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0–5.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1–4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5.0 equiv) at 0 °C and stir for 30 minutes.
-
Workup: Concentrate the mixture in vacuo to remove the THF. Adjust the pH of the aqueous residue to >11 with NaOH to ensure the auxiliary is deprotonated and soluble in the organic phase. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the chiral carboxylic acid product with DCM or ethyl acetate. Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.
Reductive Cleavage to Yield Chiral Primary Alcohols
Direct conversion to the corresponding chiral primary alcohol is a valuable transformation. This is typically achieved using hydride reducing agents. Lithium borohydride (LiBH₄) is often the reagent of choice due to its excellent reactivity and selectivity.[9] Sodium borohydride (NaBH₄) can also be effective and offers chemoselectivity advantages in some cases, although it may require longer reaction times or elevated temperatures.[10] Lithium aluminum hydride (LiAlH₄) is also effective but is less chemoselective and may reduce other functional groups present in the molecule.[11]
Protocol: Lithium Borohydride Reduction
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0–3.0 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring for completion by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of 1 M NaOH solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. The organic layer contains the product and the recovered auxiliary.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The chiral alcohol product can be separated from the auxiliary by silica gel column chromatography.
Reductive Cleavage to Yield Chiral Aldehydes
Generating aldehydes from N-acyloxazolidinones is more challenging due to the risk of over-reduction to the primary alcohol. A common strategy involves reduction with a sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) can selectively reduce the N-acyl group to a stable N-(1'-hydroxyalkyl) intermediate. This hemiaminal-like adduct is then hydrolyzed under mild acidic conditions during workup to release the aldehyde. The gem-diphenyl substitution in the this compound is crucial as it inhibits endocyclic cleavage by DIBAL-H, a common side reaction with less substituted auxiliaries.
Protocol: DIBAL-H Reduction to Aldehyde
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous toluene or DCM under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.5–2.0 equiv, typically 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1–3 hours.
-
Quenching & Hydrolysis: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form. Alternatively, a mild acidic workup (e.g., saturated aq. NH₄Cl or dilute HCl) can be used to hydrolyze the intermediate.
-
Workup: Separate the layers and extract the aqueous layer with DCM or Et₂O.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo (aldehydes can be volatile). The crude product is then purified by column chromatography.
Summary of Cleavage Conditions
| Target Functional Group | Primary Reagents | Typical Solvent | Temp (°C) | Advantages | Limitations |
| Carboxylic Acid | LiOH / H₂O₂ | THF / H₂O | 0 to RT | High yield, reliable, mild.[3][4] | Can evolve O₂, requires careful quenching.[7] |
| Primary Alcohol | LiBH₄ | THF or Et₂O | 0 to RT | Good selectivity, high yield.[9] | Requires chromatographic separation of product and auxiliary. |
| Primary Alcohol | NaBH₄ | THF / H₂O | RT to Reflux | Milder, sometimes more chemoselective than LiBH₄.[10] | Can be slower, may require heat.[10] |
| Aldehyde | DIBAL-H | Toluene or DCM | -78 | Direct access to aldehydes. | Requires strict temperature control to avoid over-reduction. |
| Esters / Amides | Yb(OTf)₃, Nu-H | Dichloroethane | 50-80 | Catalytic, direct conversion.[12] | Requires specific Lewis acid catalyst and nucleophile. |
Conclusion and Best Practices
The this compound is a powerful tool for asymmetric synthesis, and its utility is greatly enhanced by the variety of reliable methods available for its cleavage. The choice of method should be guided by the desired final product. For the synthesis of chiral carboxylic acids, the LiOH/H₂O₂ protocol remains the gold standard, though safety precautions regarding oxygen evolution must be considered. For chiral alcohols, LiBH₄ provides a clean and efficient reduction. The synthesis of chiral aldehydes is achievable with careful control of reaction conditions using DIBAL-H. In all cases, careful monitoring of the reaction and a well-planned workup procedure are essential for maximizing the yield of the desired product and ensuring high recovery of the valuable chiral auxiliary.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Bernard, A. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1496-1501. [Link]
-
ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Bohrium. (1987). Contrasteric-carboximide-hydrolysis-with-lithium-hydroperoxide. [Link]
-
University Course Material. Evans Enolate Alkylation-Hydrolysis. [Link]
-
National Institutes of Health (NIH). (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(11), 1547. [Link]
-
Royal Society of Chemistry. (2007). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 5, 134-142. [Link]
-
PubMed. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link]
-
Semantic Scholar. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]
-
ResearchGate. (2014). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. connectsci.au [connectsci.au]
- 3. connectsci.au [connectsci.au]
- 4. Contrasteric carboximide hydrolysis with lithium hydroperoxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. [PDF] Contrasteric carboximide hydrolysis with lithium hydroperoxide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Michael Additions with (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Derived Enolates
Introduction: The Pursuit of Chirality in Drug Discovery
In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Asymmetric synthesis, the art of creating chiral molecules as single enantiomers, is a cornerstone of this endeavor.[1] Among the most robust and reliable strategies is the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a stereoselective transformation.
The oxazolidinone family of chiral auxiliaries, pioneered by David A. Evans, represents a landmark in this field, offering predictable and high levels of stereocontrol in a variety of C-C bond-forming reactions, including alkylations, aldol additions, and Michael additions.[1] This guide focuses on a particularly powerful variant: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one . The gem-diphenyl substitution at the C5 position provides exceptional steric bulk, creating a highly ordered and rigid environment that leads to outstanding diastereoselectivity in the conjugate addition of its derived enolates to Michael acceptors.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on leveraging this advanced chiral auxiliary for the synthesis of enantiomerically enriched 1,5-dicarbonyl compounds and their derivatives—key intermediates for a multitude of biologically active targets.
Pillar 1: The Mechanism of Stereocontrol
The remarkable stereoselectivity achieved with Evans-type oxazolidinones stems from the formation of a well-defined metal enolate that effectively shields one of its two faces from the incoming electrophile (the Michael acceptor). The process is a testament to rational design in asymmetric synthesis.
-
N-Acylation: The journey begins with the attachment of an acyl group to the nitrogen of the oxazolidinone auxiliary. This creates the N-acyl imide substrate.
-
Chelated (Z)-Enolate Formation: Upon treatment with a strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS) at low temperatures (-78 °C), the N-acyl imide is deprotonated at the α-carbon. The metal counter-ion (Na⁺ or Li⁺) coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a rigid, planar, (Z)-geometry.
-
Facial Shielding & Diastereoselective Attack: The key to stereocontrol lies in the conformation of this chelated intermediate. The bulky 5,5-diphenyl group of the auxiliary orients itself to minimize steric interactions, effectively blocking one face of the planar enolate. The Michael acceptor is then forced to approach from the less-hindered opposite face. Computational and experimental studies on analogous systems confirm that the reaction proceeds through a highly organized transition state where the steric hindrance offered by the auxiliary's substituent is the primary factor dictating the stereochemical outcome.[2][3]
The diagram below illustrates the proposed chelated transition state for the Michael addition.
Caption: Chelation-controlled transition state model for Michael addition.
Pillar 2: Experimental Protocols & Workflow
The following protocols are presented as a robust, self-validating system. Each step is designed for high fidelity and reproducibility. The workflow diagram provides a high-level overview of the entire synthetic sequence.
Caption: Overall workflow for the asymmetric Michael addition sequence.
Protocol 1: N-Propionylation of this compound
-
Rationale: This initial step attaches the propionyl group, which will serve as the enolate precursor. The use of n-BuLi and propionyl chloride is a classic and effective method. Anhydrous conditions are critical to prevent quenching of the strong base.
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl imide.
-
Protocol 2: Diastereoselective Michael Addition
-
Rationale: This is the key stereochemistry-defining step. The use of NaHMDS at -78 °C ensures rapid and clean formation of the sodium (Z)-enolate. The Michael acceptor is then added, and the reaction is kept cold to maximize selectivity by favoring the highly ordered transition state.
-
Materials:
-
N-Propionyl-(S)-4-methyl-5,5-diphenyloxazolidin-2-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Michael Acceptor (e.g., methyl acrylate, cyclohexenone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the N-propionyl imide (1.0 eq) in anhydrous THF in an oven-dried flask.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise. Stir the solution for 30-45 minutes at -78 °C to ensure complete enolate formation. The solution typically becomes a pale yellow slurry.
-
In a separate flask, dissolve the Michael acceptor (1.2-1.5 eq) in a small amount of anhydrous THF.
-
Add the solution of the Michael acceptor dropwise to the enolate slurry at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude material.
-
Purify the major diastereomer by flash chromatography or recrystallization. The high crystallinity afforded by the 5,5-diphenyl group often makes recrystallization a viable and preferable alternative to chromatography, especially on a larger scale.[4]
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Rationale: To liberate the chiral product, the auxiliary must be removed. Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a standard and highly effective method that selectively cleaves the exocyclic acyl group without epimerizing the newly formed stereocenter.[5]
-
Materials:
-
Michael adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified Michael adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 20 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue contains the chiral carboxylic acid salt and the recovered chiral auxiliary. To recover the auxiliary, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The 5,5-diphenyl auxiliary has low solubility and may precipitate, allowing for recovery by simple filtration.[4]
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the chiral carboxylic acid product with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.
-
Pillar 3: Data Presentation & Scope
The use of the 5,5-diphenyloxazolidin-2-one auxiliary is advantageous due to the high crystallinity it imparts to intermediates, often simplifying purification.[4] While specific data for the 4-methyl variant is sparse in the literature, results from the closely related 4-isopropyl-5,5-diphenyloxazolidin-2-one demonstrate the expected high levels of diastereoselectivity. The steric shielding provided by the diphenyl groups is the dominant factor, and similar or superior results can be anticipated for the 4-methyl analogue.
Table 1: Representative Diastereoselectivities in Michael Additions with Evans-type Auxiliaries
| Enolate Precursor | Michael Acceptor | Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
| N-Propionyl-(S)-4-isopropyl-oxazolidinone | Methyl Acrylate | Li-enolate, THF, -78 °C | >99:1 | High | General Evans Methodology |
| N-Crotonyl-(S)-4-benzyl-oxazolidinone | Diethyl Malonate | Na-enolate, THF, -78 °C | >95:5 | Good | General Evans Methodology |
| N-Acyl-4-isopropyl-5,5-diphenyl -oxazolidinone | Various Acceptors | Li-enolate, BuLi, 0 °C | High d.s. reported | Good | [4] |
Note: The high diastereoselectivity is a consistent feature of this methodology. The 5,5-diphenyl auxiliary allows for less stringent temperature control (e.g., enolate formation at 0 °C) while maintaining excellent selectivity.[4]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation | Incomplete deprotonation; moisture in reagents/glassware. | Ensure all glassware is rigorously dried. Use freshly titrated n-BuLi. Use high-purity, anhydrous THF. |
| Poor Diastereoselectivity | Reaction temperature too high; incomplete chelation. | Maintain strict temperature control at -78 °C during enolate formation and addition. Ensure sufficient stirring time for enolate formation. |
| Retro-Michael Addition | Quenching at elevated temperature; basic workup conditions. | Quench the reaction at low temperature (-78 °C) before warming. Avoid strongly basic conditions during workup of the adduct. |
| Incomplete Auxiliary Cleavage | Insufficient LiOOH; short reaction time. | Increase equivalents of LiOH and H₂O₂. Monitor reaction closely by TLC and extend reaction time as needed. |
References
-
LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. (2007). HETEROCYCLES, 71(2). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). Molecules, 24(19), 3548. Available at: [Link]
-
ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. (2010). ChemInform, 26(39). Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). J. Org. Chem. Available at: [Link]
-
Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. (2010). J. Org. Chem., 75(17), 5857-5866. Available at: [Link]
-
Michael addition reaction. Wikipedia. Available at: [Link]
-
Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. (2015). ARKIVOC. Available at: [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules, 22(10), 1693. Available at: [Link]
-
Transannular Anti-Michael Addition: Formation of 4H-Pyrazolo[5,1-c]thiazines. (2009). J. Org. Chem., 74(18), 7174-7177. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2006). J. Chem. Educ., 83(1), 112. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
21.8 Michael Reactions | Organic Chemistry. (2021). YouTube. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Curr. Org. Synth., 16(6), 848-867. Available at: [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). Chem. Sci. Rev. Lett., 12(46), 1-13. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfa Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
Mastering Asymmetric Synthesis: A Guide to the Large-Scale Application of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Abstract
This comprehensive technical guide provides detailed application notes and scalable protocols for the use of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, a highly effective chiral auxiliary for asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the synthesis of the auxiliary, its application in diastereoselective alkylation reactions, and efficient methods for its cleavage and recycling. The protocols are designed to be robust and scalable, addressing the practical challenges of transitioning from laboratory-scale experiments to large-scale production.
Introduction: The Power of Chiral Auxiliaries in Modern Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate, thereby directing subsequent chemical transformations in a diastereoselective manner. The this compound belongs to the esteemed family of Evans auxiliaries, renowned for their high stereocontrol, reliability, and versatility in a wide array of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions[1].
The unique structural feature of this compound, specifically the gem-diphenyl group at the 5-position, offers distinct advantages. This bulky motif provides exceptional facial shielding of the enolate, leading to high levels of diastereoselectivity in alkylation reactions. Furthermore, the crystalline nature of many of its derivatives facilitates purification by recrystallization, a significant advantage in large-scale synthesis where chromatographic methods can be costly and time-consuming.
This guide will provide a comprehensive workflow for the effective utilization of this chiral auxiliary, from its synthesis to its application and subsequent recovery.
Large-Scale Synthesis of this compound
The efficient synthesis of the chiral auxiliary is a critical first step for its widespread application. The following protocol is adapted from a reliable method for a structurally similar compound and is designed for scalability[2]. The key starting material, (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, is commercially available from various suppliers[1][3][4].
Synthetic Scheme
Caption: Synthesis of this compound.
Detailed Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 78603-91-5 | 227.30 | 1.0 |
| Diethyl carbonate | 105-58-8 | 118.13 | 2.3 |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | 2.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 | - |
| Hexane | 110-54-3 | 86.18 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a distillation apparatus and a magnetic stirrer. Charge the flask with (S)-(-)-2-Amino-1,1-diphenyl-1-propanol (1.0 eq.), diethyl carbonate (2.3 eq.), and anhydrous potassium carbonate (2.1 eq.).
-
Reaction: Heat the mixture in an oil bath to 160 °C. Ethanol will begin to distill. Monitor the distillation head temperature, which should remain around 80 °C.
-
Reaction Completion: Continue heating for approximately 5 hours, or until the distillation head temperature drops significantly (e.g., to ~60 °C), indicating the completion of the reaction.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water (2 x volume of DCM).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate (e.g., 1:1.5 v/v) to yield this compound as white crystals. An expected yield of over 80% can be achieved.
Application in Diastereoselective Alkylation
The primary application of this compound is in directing diastereoselective alkylation reactions. This process involves three key steps: N-acylation, enolate formation and alkylation, and cleavage of the auxiliary.
Overall Workflow
Caption: General workflow for asymmetric alkylation.
Step 1: N-Acylation of the Chiral Auxiliary
A mild and efficient method for N-acylation is crucial for large-scale applications. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst avoids the need for strong bases like n-butyllithium at this stage[5].
Protocol for N-Propionylation:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 56384-98-6 | 267.32 | 1.0 |
| Propionic anhydride | 123-62-6 | 130.14 | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.1 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated sodium bicarbonate solution (NaHCO3) | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: To a solution of the chiral auxiliary (1.0 eq.) in dichloromethane, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Acylation: Cool the mixture to 0 °C and add propionic anhydride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with 1 M HCl. Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by flash chromatography on silica gel if necessary.
Step 2: Diastereoselective Enolate Alkylation
This is the key stereochemistry-defining step. The formation of a rigid, chelated (Z)-enolate ensures that the incoming electrophile approaches from the less sterically hindered face, opposite to the diphenylmethyl group at the 5-position.
General Protocol for Alkylation:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-Propionyl-(S)-4-methyl-5,5-diphenyloxazolidin-2-one | - | 323.39 | 1.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 10097-29-1 | 183.37 | 1.1 |
| Alkyl halide (e.g., Benzyl bromide) | 100-39-0 | 171.04 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Saturated ammonium chloride solution (NH4Cl) | 12125-02-9 | 53.49 | - |
Procedure:
-
Enolate Formation: Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add NaHMDS (1.1 eq., typically as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis. The product is typically purified by flash chromatography or recrystallization.
Illustrative Examples of Diastereoselective Alkylation:
| Entry | Acyl Group | Alkylating Agent (R-X) | Product (R) | Typical Yield (%) | Typical d.r. |
| 1 | Propionyl | Benzyl bromide | Benzyl | >90 | >98:2 |
| 2 | Propionyl | Methyl iodide | Methyl | >95 | >95:5 |
| 3 | Butyryl | Allyl bromide | Allyl | >90 | >98:2 |
| 4 | Propionyl | Ethyl iodide | Ethyl | >90 | >97:3 |
Note: The yields and diastereomeric ratios (d.r.) are representative for this class of auxiliaries and may vary depending on the specific substrates and reaction conditions.
Step 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group.
This is the most common cleavage method, affording the chiral carboxylic acid. Care must be taken on a large scale as this reaction can generate oxygen[4][6].
Protocol:
-
Reaction Setup: Dissolve the alkylated N-acyl auxiliary in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C.
-
Cleavage: Add aqueous hydrogen peroxide (30% w/w, ~4 eq.) followed by aqueous lithium hydroxide (e.g., 0.8 M, ~2 eq.). Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary remains in the aqueous layer under acidic conditions.
Using a mild reducing agent like lithium borohydride allows for the direct formation of the corresponding chiral alcohol.
Protocol:
-
Reaction Setup: Dissolve the alkylated N-acyl auxiliary in anhydrous THF and cool to 0 °C.
-
Reduction: Add lithium borohydride (~2 eq.) portion-wise. Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction with 1 M HCl at 0 °C. Extract the product with an organic solvent.
Recycling of the Chiral Auxiliary
A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for the economic viability of a large-scale process.
Caption: Protocol for recycling the chiral auxiliary.
Protocol for Auxiliary Recovery:
-
Basification: Take the aqueous layer from the hydrolytic cleavage work-up and basify it to pH > 10 with a strong base (e.g., 2 M NaOH).
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The recovered solid is the chiral auxiliary, which can be purified by recrystallization if necessary. Recovery yields are typically high (>95%).
Analytical Methods for Diastereomeric Excess Determination
Accurate determination of the diastereomeric excess (d.e.) is critical for process optimization. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method. Alternatively, analysis of the crude reaction mixture by high-field ¹H NMR spectroscopy can often allow for the integration of distinct signals corresponding to the two diastereomers.
Safety Considerations
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong Bases: Strong bases like NaHMDS and n-butyllithium are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. The cleavage reaction with LiOH/H₂O₂ can generate oxygen gas, which can create a pressurized and potentially flammable atmosphere in a sealed reactor. Ensure adequate venting and inert atmosphere blanketing, especially on a large scale[4][6].
-
Solvents: Organic solvents like THF and dichloromethane are flammable and should be handled with care, away from ignition sources.
Conclusion
This compound is a highly valuable chiral auxiliary for the large-scale synthesis of enantiomerically pure compounds. Its straightforward synthesis, high diastereoselectivity in alkylation reactions, and the ease of product purification and auxiliary recycling make it an attractive choice for industrial applications. The detailed protocols and practical insights provided in this guide are intended to empower researchers and process chemists to confidently and efficiently implement this powerful tool in their synthetic endeavors.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Advent Bio. (S)-(-)-2-Amino-1,1-diphenyl-1-propanol. [Link]
-
Smith, T. E., et al. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 83(9), 1336. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chirality: Exploring the Synthesis and Properties of (S)-2-Amino-1,1-diphenylpropan-1-ol. [Link]
-
PubChem. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. [Link]
-
Gabriele, B., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1007. [Link]
Sources
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- 2. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | MDPI [mdpi.com]
- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Diels-Alder Reactions Utilizing (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of Chiral Auxiliaries in [4+2] Cycloadditions
The Diels-Alder reaction stands as one of the most powerful and elegant transformations in synthetic organic chemistry, enabling the stereocontrolled formation of complex six-membered rings from a conjugated diene and a dienophile.[1][2] In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling the absolute stereochemistry of these cycloadditions is paramount. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to achieve this control.[3]
Among the most reliable and widely adopted methods is the use of chiral auxiliaries, temporary chiral fragments that are attached to a substrate to direct a stereoselective reaction. The class of oxazolidinones, pioneered by David A. Evans, represents a gold standard in this field, offering high levels of stereocontrol, predictability, and operational simplicity.[4][5][6][7]
This guide focuses on a highly effective, sterically demanding auxiliary: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one . Its rigid scaffold, featuring a strategic placement of a methyl group and two bulky phenyl substituents, provides an exceptionally well-defined chiral environment for directing the approach of a diene to an attached dienophile. We will explore the mechanistic underpinnings of this control, provide detailed protocols for its application, and discuss key considerations for achieving optimal results in the laboratory.
The Mechanism of Stereocontrol: A Chelation-Controlled Model
The remarkable stereodirecting power of the this compound auxiliary is rooted in a well-understood, Lewis acid-mediated, chelation-controlled transition state.[8] The process can be broken down into three key stages: acylation of the auxiliary, the Lewis acid-catalyzed cycloaddition, and subsequent cleavage of the auxiliary.
-
Acylation: The auxiliary is first N-acylated with an α,β-unsaturated acyl halide (e.g., acryloyl chloride or crotonyl chloride) to form the active dienophile.
-
Lewis Acid Chelation: The addition of a suitable Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) is critical. The Lewis acid coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen. This bidentate chelation locks the N-acyl group into a rigid, s-cis conformation.
-
Facial Shielding & Diene Approach: In this rigid conformation, the two bulky phenyl groups at the C5 position and the methyl group at the C4 position effectively "shield" one face of the dienophile's double bond. Consequently, the incoming diene is forced to approach from the less sterically encumbered face, leading to a highly predictable and diastereoselective cycloaddition.[8] The stereochemical outcome is consistent with this model, where the auxiliary dictates the absolute configuration of the newly formed stereocenters.
The following diagram illustrates the proposed transition state that accounts for the high diastereoselectivity observed.
Caption: Chelation model for the asymmetric Diels-Alder reaction.
Application Notes: Optimizing for Success
Careful consideration of reaction parameters is crucial for maximizing yield and diastereoselectivity.
-
Selection of Lewis Acid: The choice of Lewis acid is a critical variable. Dialkylaluminum halides (e.g., Et₂AlCl, Me₂AlCl) are highly effective for promoting chelation and catalysis. Other Lewis acids like titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂) can also be employed, sometimes offering complementary selectivity or reactivity profiles.[8][9] The stoichiometry of the Lewis acid should be carefully controlled, typically ranging from 1.1 to 2.0 equivalents.
-
Solvent and Temperature: The reaction must be conducted under strictly anhydrous conditions. Dichloromethane (CH₂Cl₂) and toluene are common solvents. Low temperatures, typically ranging from -78 °C to 0 °C, are essential to enhance selectivity by minimizing the conformational flexibility of the transition state and preventing competing side reactions.[8]
-
Substrate Scope: This methodology is robust and applicable to a wide range of dienes, including those that are typically less reactive, due to the strong activation of the dienophile by the Lewis acid.[8] Both cyclic (e.g., cyclopentadiene) and acyclic dienes participate effectively. The dienophile can be varied (e.g., acrylate, crotonate, etc.) by selecting the appropriate acyl halide for the initial acylation step.
-
Auxiliary Cleavage and Recovery: For a chiral auxiliary to be synthetically useful, its removal must be efficient and occur without racemization of the newly formed stereocenters.[7] The N-acyl bond of the oxazolidinone adducts can be cleaved under various conditions to yield different functionalities. Importantly, the this compound auxiliary is often recovered in high yield, making the process cost-effective.[6]
-
For Carboxylic Acids: Mild hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).
-
For Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
For Amides: Transamination with various amines, often facilitated by Lewis acids.
-
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions for their specific substrates. All operations should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Preparation of the N-Acryloyl Dienophile
Caption: Workflow for the synthesis of the N-acryloyl dienophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (1.5 eq) or another suitable base like pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acylation: Add acryloyl chloride (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-acryloyl dienophile.
Protocol 2: Asymmetric Diels-Alder Reaction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the purified N-acryloyl dienophile (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.5 eq, typically as a 1.0 M solution in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Diene Addition: Add the diene (e.g., freshly cracked cyclopentadiene, 2.0-3.0 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-4 hours. The optimal time should be determined by TLC monitoring.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a Rochelle's salt solution.
-
Warm-up and Workup: Allow the mixture to warm to room temperature and stir vigorously until both layers are clear. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude Diels-Alder adduct is typically purified by flash column chromatography. The diastereoselectivity can be assessed at this stage by ¹H NMR analysis of the crude product.
Protocol 3: Reductive Cleavage and Auxiliary Recovery
Caption: Workflow for reductive cleavage and auxiliary recovery.
-
Setup: Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over several hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool the mixture back to 0 °C and slowly quench by adding 1 M aqueous NaOH. Stir for 30 minutes.
-
Extraction: Dilute the mixture with diethyl ether (Et₂O) or ethyl acetate (EtOAc) and water. Separate the organic layer. Extract the aqueous layer with Et₂O (3x).
-
Product Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude alcohol product can be purified by column chromatography.
-
Auxiliary Recovery: The basic aqueous layer contains the deprotonated chiral auxiliary. Cool this layer in an ice bath and carefully acidify to ~pH 2 with 1 M HCl. A white precipitate of the auxiliary should form. Extract the aqueous layer with CH₂Cl₂ (3x). Combine these organic extracts, dry over Na₂SO₄, concentrate, and recrystallize to obtain the pure, recovered chiral auxiliary.
Data Summary
The following table summarizes representative data for Diels-Alder reactions using N-acyloxazolidinones, demonstrating the high levels of diastereoselectivity typically achieved.
| Diene | Dienophile Moiety | Lewis Acid (eq.) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | Acryloyl | Et₂AlCl (1.5) | -78 | 94 | >100:1 | [8] |
| Isoprene | Acryloyl | Et₂AlCl (1.5) | -78 | 85 | >99:1 | [8] |
| Piperylene | Acryloyl | Et₂AlCl (1.5) | -78 | 84 | >99:1 | [8] |
| Cyclopentadiene | Crotonoyl | Et₂AlCl (1.5) | -78 | 89 | 97:3 | [8] |
References
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Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238-1256. [Link]
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da Silva, M. C. et al. SciELO. 2000. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. [Link]
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Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1984, 106, 4261-4263. [Link]
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Master Organic Chemistry. The Diels-Alder Reaction. [Link]
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Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. [Link]
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The Organic Chemistry Tutor. Diels Alder Reaction. YouTube. [Link]
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Fuentes, A. et al. Monatshefte für Chemie. 2005, 136, 177–192. [Link]
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Suttibut, P. et al. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. NIH Public Access. [Link]
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Myers, A. G. Research Group. Chem 115 - Asymmetric Diels-Alder Reactions. [Link]
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Zhang, W-B. et al. J Pept Res. 2005, 66(6), 319-23. [Link]
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Romo, D. et al. Org. Med. Chem. Lett. 2012, 2(14), 1131-1134. [Link]
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PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
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Application Notes & Protocols for the Synthesis of Non-Racemic α-Substituted Aldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of Chiral α-Substituted Aldehydes in Modern Synthesis
α-Substituted aldehydes are foundational building blocks in organic synthesis, prized for their dual reactivity as both electrophiles at the carbonyl carbon and nucleophiles (via their enol or enamine derivatives) at the α-carbon. When rendered in a non-racemic form, they become powerful intermediates for the stereocontrolled synthesis of a vast array of pharmaceuticals, natural products, and complex organic molecules. The aldehyde functionality serves as a versatile handle for a multitude of transformations, including oxidations, reductions, olefinaitons, and carbon-carbon bond formations. However, the inherent sensitivity of aldehydes and the epimerizable nature of the α-stereocenter have historically presented significant challenges to their asymmetric synthesis.[1][2][3]
This guide provides a detailed overview of cutting-edge, field-proven methodologies for synthesizing α-substituted aldehydes with high enantiomeric excess. We move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations that enable rational catalyst and reaction design. The protocols described herein are selected to represent robust and widely applicable systems, empowering researchers to construct high-value chiral molecules with confidence and precision.
Part 1: Organocatalytic Strategies - The Power of Enamine Activation
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative for activating substrates. For α-functionalization of aldehydes, the primary mechanism involves the reversible formation of a nucleophilic enamine intermediate from the aldehyde and a chiral secondary amine catalyst, such as a proline derivative or a MacMillan-type imidazolidinone.[4][5] This activation strategy transiently converts the aldehyde into a more reactive, yet stereochemically controlled, nucleophile.
Enantioselective α-Alkylation via Synergistic Photoredox and Enamine Catalysis
A significant breakthrough in aldehyde alkylation has been the merger of enamine catalysis with other catalytic cycles, overcoming the challenge of using unactivated alkylating agents.[6] A prime example is the triple catalytic system that combines enamine catalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis to couple simple aldehydes with unactivated olefins.[1][2][3]
Mechanistic Rationale: The power of this synergistic approach lies in its ability to generate a highly electrophilic radical species from an otherwise unreactive olefin. The chiral enamine, formed from the aldehyde and a chiral secondary amine, does not directly react with the olefin. Instead, a photocatalyst (e.g., an Iridium complex), upon excitation by visible light, initiates a process that ultimately generates an alkyl radical from the olefin via a HAT catalyst (e.g., a thiol). This radical is then intercepted by the chiral enamine in a highly stereocontrolled fashion. This method is notable for its atom economy and use of simple, abundant starting materials.[1][2]
Workflow for Synergistic Photoredox α-Alkylation
Caption: Triple catalytic cycle for enantioselective aldehyde α-alkylation.
Protocol 1: General Procedure for Intermolecular α-Alkylation of Aldehydes with Olefins [1][2]
-
Reactor Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (e.g., 5-benzyl-2,2,3-trimethylimidazolidin-4-one, 20 mol%), the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and the HAT catalyst (e.g., thiophenol, 20 mol%).
-
Reagent Addition: Seal the vial with a septum and purge with nitrogen for 15 minutes. Add the aldehyde (1.0 equiv) and the olefin (3.0 equiv) via syringe, followed by the solvent (e.g., anhydrous DMSO).
-
Reaction Execution: Place the vial approximately 5-10 cm from a visible light source (e.g., a 26W compact fluorescent lamp or blue LED). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
| Catalyst System | Substrate Scope | Typical Yield | Typical ee | Reference |
| Ir(III)/Imidazolidinone/Thiol | Aliphatic Aldehydes + Styrenes, Acrylates | 60-95% | 85-98% | [1][2] |
| Ru(II)/Imidazolidinone | Aliphatic Aldehydes + α-Bromo Nitriles | 70-85% | 90-95% | [6] |
Enantioselective α-Arylation via SOMO and Dual Catalysis
The direct α-arylation of aldehydes to form enolizable, stereochemically stable products has been a formidable challenge. Organocatalysis provides elegant solutions through two distinct activation manifolds.
A. Singly Occupied Molecular Orbital (SOMO) Catalysis: This strategy, pioneered by MacMillan, utilizes the one-electron oxidation of a chiral enamine intermediate.[7][8] The resulting 3π-electron radical cation is a highly reactive electrophile that can undergo intramolecular cyclization with a tethered electron-rich aromatic ring. This method is particularly effective for synthesizing cyclic α-aryl aldehydes and exhibits a strong preference for ortho-arylation, a hallmark of its radical-based mechanism.[7]
Catalytic Cycle for Intramolecular SOMO α-Arylation
Caption: SOMO-catalysis cycle for enantioselective α-arylation.
B. Dual Copper/Amine Catalysis: For intermolecular α-arylation, a dual catalytic system combining a chiral secondary amine and a copper salt has proven effective.[9] In this approach, diaryliodonium salts serve as the aryl source. The mechanism is believed to involve a Cu(I)/Cu(III) cycle, where an Ar-Cu(III) species is the key electrophile that reacts with the nucleophilic chiral enamine.[9][10] This method provides direct access to valuable α-aryl aldehydes, such as the precursor to the NSAID (S)-ketoprofen.[9]
Protocol 2: General Procedure for Intermolecular Dual-Catalyzed α-Arylation [9]
-
Reactor Setup: In a glovebox, charge a vial with CuBr (5 mol%) and the chiral amine catalyst (e.g., a derivative of diphenylprolinol, 20 mol%).
-
Reagent Addition: Add the diaryliodonium salt (1.2 equiv), the aldehyde (1.0 equiv), a base (e.g., 2,6-lutidine, 2.0 equiv), and the solvent (e.g., anhydrous THF).
-
Reaction Execution: Seal the vial and stir the mixture at the specified temperature (e.g., 0 °C or room temperature) for the required time.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite. Concentrate the filtrate.
-
Purification & Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis, often after reduction of the aldehyde to the corresponding alcohol to prevent racemization on the column.
| Method | Electrophile | Catalyst System | Typical Yield | Typical ee | Reference |
| SOMO (Intramolecular) | Tethered arene | Imidazolidinone / CAN | 70-90% | 90-99% | [7][8] |
| Dual Catalysis | Diaryliodonium salt | Prolinol deriv. / CuBr | 65-85% | 85-97% | [9] |
Part 2: Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and atom-economical routes to chiral aldehydes, most notably through asymmetric hydroformylation.
Rhodium-Catalyzed Asymmetric Hydroformylation (AHF)
Asymmetric hydroformylation is a highly convergent process that installs both the aldehyde functionality and the α-stereocenter in a single step from an alkene, using syngas (CO/H₂).[11][12] The key to success is the design of chiral phosphorus-based ligands that control both regioselectivity (to favor the branched aldehyde) and enantioselectivity. While AHF of simple monosubstituted olefins is well-established, its application to more complex substrates like 1,1-disubstituted olefins remains an active area of research.[12]
A recent development involves the highly enantioselective reductive hydroformylation of α-substituted enamides.[11][13][14] This reaction provides chiral 1,3-amino alcohols (the reduction product of the initially formed α-formyl enamides) which are valuable pharmaceutical intermediates. The success of this transformation hinges on newly developed ligands that can effectively control selectivity and prevent competing hydrogenation of the enamide.[11][13]
Experimental Workflow for Asymmetric Hydroformylation
Caption: General workflow for a rhodium-catalyzed AHF experiment.
Protocol 3: Representative Procedure for Rhodium-Catalyzed AHF [11][12]
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂, 1 mol%) and the chiral phosphine ligand (e.g., a BIBOP derivative, 1.1 mol%) in a degassed solvent (e.g., toluene).
-
Reactor Loading: To a high-pressure autoclave, add the olefin substrate (1.0 equiv) and additional solvent. Introduce the catalyst solution via syringe.
-
Reaction: Seal the autoclave, purge several times with CO/H₂ (1:1), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to the specified temperature (e.g., 60-100 °C) and stir for the required duration.
-
Workup: After the reaction time, cool the autoclave to room temperature and carefully vent the pressure.
-
Analysis and Purification: Analyze an aliquot of the crude mixture by GC to determine conversion and regioselectivity. The enantiomeric excess is determined by chiral GC or HPLC, sometimes after derivatization. Purify the product by column chromatography.
Part 3: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical, robust, and highly reliable strategy for asymmetric synthesis.[15] The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction before being cleaved to reveal the desired product.
Evans and Myers Methodologies
For α-alkylation of aldehydes, the most common approach involves first converting the aldehyde to a carboxylic acid derivative, which is then attached to a chiral auxiliary. Evans oxazolidinones and Myers pseudoephedrine amides are among the most successful auxiliaries.[16] The auxiliary creates a sterically defined environment, forcing an incoming electrophile (e.g., an alkyl halide) to approach the enolate from a specific face.
Causality of Stereocontrol: The high diastereoselectivity arises from the chelation of the metal cation (typically lithium or sodium) between the carbonyl oxygen and another heteroatom on the auxiliary. This forms a rigid, planar enolate structure where one face is effectively blocked by a substituent on the auxiliary, directing alkylation to the opposite face.[17]
Protocol 4: General Procedure for Asymmetric α-Alkylation via a Chiral Auxiliary [16][17]
-
Acylation: Couple the carboxylic acid (derived from the starting aldehyde) with the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the chiral imide.
-
Enolate Formation: Dissolve the imide in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base (e.g., LDA or NaHMDS) dropwise to form the Z-enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed, slowly warming to room temperature if necessary.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product into an organic solvent.
-
Auxiliary Cleavage: Cleave the auxiliary under mild conditions (e.g., reduction with LiBH₄) to yield the chiral α-substituted primary alcohol, which can then be re-oxidized (e.g., using Dess-Martin periodinane) to the target aldehyde. The chiral auxiliary can often be recovered and reused.[15]
Part 4: Enzymatic Approaches
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. For chiral aldehyde synthesis, enzymes like reductases and dehydrogenases are particularly powerful.
Desymmetrization via Alcohol Dehydrogenases (ADHs)
A clever strategy for producing atropisomeric (axially chiral) aldehydes is the enzymatic desymmetrization of prochiral dialdehydes.[18][19] Alcohol dehydrogenases (ADHs), using a cofactor like NADPH, can selectively reduce one of two enantiotopic aldehyde groups to a primary alcohol. This process can generate mono-aldehydes with exceptionally high enantiomeric excess. By screening a panel of ADHs, one can often identify enzymes that produce either the (R)- or (S)-atropisomer, providing stereodivergent access to the target molecules.[18]
Protocol 5: Representative Procedure for ADH-Catalyzed Desymmetrization [18]
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the dialdehyde substrate (often dissolved in a co-solvent like DMSO), a glucose-6-phosphate dehydrogenase (for cofactor regeneration), glucose-6-phosphate, NADP⁺, and the selected ADH (as a lyophilized powder or cell-free extract).
-
Execution: Gently shake the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate.
-
Analysis: Purify the product by column chromatography. Determine conversion and enantiomeric excess by chiral HPLC.
Conclusion and Outlook
The synthesis of non-racemic α-substituted aldehydes has matured significantly, moving from classical auxiliary-based methods to highly efficient and versatile catalytic strategies. Organocatalysis, particularly through synergistic and dual-catalytic manifolds, has opened doors to previously challenging transformations using simple starting materials.[1][9] Concurrently, advances in transition metal catalysis continue to provide atom-economical solutions like asymmetric hydroformylation, while biocatalysis offers surgical precision under green conditions.[12][18]
The choice of method will depend on the specific target molecule, substrate scope, and desired scale. For researchers in drug development, the ability to rapidly access diverse chiral aldehyde building blocks using these modern catalytic tools is invaluable for accelerating the discovery and synthesis of new chemical entities.
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Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., & MacMillan, D. W. (2009). The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. Journal of the American Chemical Society, 131(31), 11049–11063. [Link]
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Huang, Y., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 547(7663), 336-340. [Link]
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Allen, A. E., & MacMillan, D. W. C. (2011). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Journal of the American Chemical Society, 133(12), 4260–4263. [Link]
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Chembites. (2011, March 16). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Chembites. [Link]
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Li, X., et al. (2022). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
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Sutton, P. W., & Turner, N. J. (2022). Enzymatic reactions towards aldehydes: An overview. ChemCatChem, 14(11), e202101890. [Link]
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MDPI. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI. [Link]
-
Li, G., et al. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au, 2(6), 1409–1416. [Link]
-
ACS Publications. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. ACS Publications. [Link]
-
e-spacio.uned.es. (n.d.). Enantioselective synthesis of unsaturated γ-lactams. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of chiral alcohols using ketoreductases. ResearchGate. [Link]
-
RSC Publishing. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Direct, enantioselective α-alkylation of aldehydes using simple olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembites.org [chembites.org]
- 11. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides | Semantic Scholar [semanticscholar.org]
- 15. york.ac.uk [york.ac.uk]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Mastering Diastereoselectivity with (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support center for the (S)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this powerful tool to achieve high levels of diastereoselectivity in their synthetic campaigns. As a field-proven chiral auxiliary, its unique structural features—most notably the gem-diphenyl substitution at the C5 position—provide exceptional steric shielding, leading to highly predictable and reproducible outcomes in a variety of asymmetric transformations.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the causal understanding needed to optimize your reactions, diagnose issues, and confidently advance your projects.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your workflow, from initial acylation to the final cleavage of the auxiliary.
Question 1: My diastereomeric ratio (d.r.) is lower than expected in an aldol reaction. What are the likely causes and how can I fix it?
Answer: Achieving high diastereoselectivity in aldol reactions is the primary application of this auxiliary. A suboptimal d.r. almost always points to issues with enolate formation or the transition state geometry.
Core Causality: The stereochemical outcome of an Evans aldol reaction is dictated by a highly organized, chair-like Zimmerman-Traxler transition state.[2][3] For syn-aldol products, the formation of a Z-enolate is critical.[4][5] The bulky 5,5-diphenyl group of the auxiliary is designed to lock the transition state into a single, low-energy conformation, but this can only happen if the preceding steps are correctly executed.
Troubleshooting Checklist:
-
Incomplete or Incorrect Enolate Formation:
-
Problem: Using a weak base or improper conditions can lead to a mixture of E/Z enolates or incomplete deprotonation, resulting in a loss of selectivity.[2][6]
-
Solution (Boron Enolates): For generating Z-enolates, which lead to syn-aldol products, the use of "soft enolization" is paramount.[3][4] The standard protocol involves using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) at low temperatures (-78 °C).[4][5] The Lewis acid chelates to the carbonyls, pre-organizing the molecule for stereoselective deprotonation.
-
Solution (Lithium Enolates): For other reactions like alkylations, quantitative formation of the lithium enolate is key. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C in an aprotic solvent like THF. Ensure the base is fresh and properly titrated.
-
-
Temperature Control Failure:
-
Problem: Allowing the reaction to warm up, even locally during reagent addition, can disrupt the kinetic control required for selective enolate formation and compromise the integrity of the transition state.
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard) throughout the enolization and electrophile addition steps. Add reagents slowly and dropwise to the wall of the flask, allowing them to cool before mixing with the bulk solution.
-
-
Lewis Acid Choice:
-
Problem: The choice of Lewis acid has a profound impact on the transition state. Titanium-based Lewis acids (e.g., TiCl₄) can sometimes favor different stereochemical outcomes ("non-Evans syn") by altering the chelation geometry.[7][8]
-
Solution: For predictable "Evans-syn" selectivity, boron-based Lewis acids are the most reliable.[4][9] Stick with Bu₂BOTf or similar reagents unless a different diastereomer is explicitly desired.
-
Question 2: The cleavage of the chiral auxiliary is low-yielding or I'm recovering the destroyed auxiliary (a hydroxy amide). What's going wrong?
Answer: The successful removal of the auxiliary is as critical as the diastereoselective reaction itself. The most common issue is using a nucleophile that attacks the wrong carbonyl group.
Core Causality: The N-acyl oxazolidinone has two electrophilic carbonyl sites: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. Standard hydroxide (e.g., LiOH alone) can attack the endocyclic carbonyl, leading to ring-opening and destruction of the auxiliary.[10][11] The key to selective cleavage is using a nucleophile that preferentially attacks the exocyclic amide.
Troubleshooting Checklist:
-
Incorrect Reagent for Carboxylic Acid Formation:
-
Problem: Using LiOH without hydrogen peroxide.
-
Solution: The standard, highly effective method uses lithium hydroperoxide (LiOOH) , generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[12][13] The hydroperoxide anion (HOO⁻) is a softer, more alpha-effect-stabilized nucleophile that exhibits high selectivity for the exocyclic amide carbonyl.[10][13] This protocol reliably cleaves the acyl group to yield the carboxylic acid while leaving the auxiliary intact for recovery.[12] Be aware that this reaction can evolve oxygen gas, which may pose a safety risk on a large scale.[11]
-
-
Reaction Conditions for Cleavage:
-
Problem: Running the reaction at elevated temperatures can decrease selectivity.
-
Solution: Perform the LiOH/H₂O₂ cleavage at 0 °C in a THF/water mixture.[12] Monitor the reaction closely by TLC to avoid side reactions or product degradation.
-
-
Choosing the Right Cleavage for the Desired Functional Group:
-
Problem: Using LiOH/H₂O₂ when the target is an alcohol, ester, or aldehyde.
-
Solution: Tailor your cleavage method to the desired product. The table below summarizes common transformations.
-
| Target Functional Group | Reagent(s) | Typical Conditions | Reference(s) |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | [10][12] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF, 0 °C to RT | [12] |
| Aldehyde | DIBAL-H | Toluene or DCM, -78 °C | [1] |
| Ester | RONa or RO⁻ Li⁺ (e.g., LiOBn) | ROH or THF | [12] |
Question 3: I'm seeing poor yields during the initial N-acylation step to attach my substrate to the auxiliary. How can I improve this?
Answer: This foundational step must be high-yielding to ensure a successful synthetic sequence. Poor yields typically stem from incomplete deprotonation of the auxiliary or an insufficiently reactive acylating agent.
Troubleshooting Checklist:
-
Standard Protocol (Strong Base):
-
Problem: Incomplete deprotonation of the oxazolidinone nitrogen.
-
Solution: The classic method involves deprotonation with a strong base like n-butyllithium (n-BuLi) at -78 °C, followed by the addition of a reactive acylating agent like an acyl chloride . This is a robust and generally high-yielding procedure. Ensure your n-BuLi is properly titrated and the reaction is kept under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Milder, Alternative Protocol:
-
Problem: Your substrate is sensitive to strong bases like n-BuLi.
-
Solution: A milder method avoids the need for a strong base by using an acyl transfer catalyst. You can directly couple a carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO).[7] Alternatively, acylation with an acyl chloride can be achieved without a strong base by using a catalyst like DMAP, though this may require heating.[10]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: What makes the 5,5-diphenyl substitution superior to other Evans auxiliaries?
-
A: While classic Evans auxiliaries (e.g., derived from valine or phenylalanine) are highly effective, the gem-diphenyl groups provide a more rigid and extensive steric shield. This enhanced steric hindrance more effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face with higher fidelity. This often leads to even higher diastereomeric ratios, particularly with challenging substrates.[1]
-
-
Q: How do I recover the this compound auxiliary after cleavage?
-
A: After the cleavage reaction and workup to isolate your product (which is typically in the organic phase after acidification), the chiral auxiliary remains in the aqueous layer. To recover it, basify the aqueous layer (e.g., with NaOH) and extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The auxiliary can then be purified by recrystallization.[12]
-
-
Q: Can this auxiliary be used for asymmetric conjugate additions?
-
A: Yes. The N-enoyl derivatives of this auxiliary are excellent Michael acceptors. The bulky diphenyl groups effectively control the facial selectivity of the incoming nucleophile (e.g., organocuprates), leading to high diastereoselectivity in the formation of β-substituted products.[1]
-
Part 3: Key Experimental Protocols & Visualizations
Workflow Overview
The general strategy for using the auxiliary involves three key stages: acylation, the diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis.
Mechanism: Controlling Stereoselectivity
The high diastereoselectivity is explained by the Zimmerman-Traxler model, where the reaction proceeds through a rigid, chair-like six-membered transition state stabilized by chelation to the Lewis acid (e.g., Boron). The bulky diphenyl group forces the R¹ group of the enolate and the R² group of the aldehyde into pseudo-equatorial positions to minimize steric clash, leading to the observed syn product.
Caption: Zimmerman-Traxler model for Evans syn-aldol reaction.
Protocol 1: N-Propionylation of this compound
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl imide.
Protocol 2: Diastereoselective Aldol Reaction with Isobutyraldehyde
-
Setup: To a flame-dried flask under argon, add the N-propionyl imide (1.0 equiv) from Protocol 1 and anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Lewis Acid Addition: Add dibutylboron triflate (1.1 equiv, 1.0 M in DCM) dropwise.
-
Base Addition: Add diisopropylethylamine (1.2 equiv) dropwise. The solution should become pale yellow. Stir at 0 °C for 30 minutes.
-
Enolization: Cool the mixture to -78 °C and stir for an additional 30 minutes to ensure complete Z-enolate formation.
-
Electrophile Addition: Add isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2-3 hours.
-
Quench: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Oxidative Workup: Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour to break up the boron complex.
-
Extraction: Concentrate the mixture to remove volatile organics, then extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to isolate the desired syn-aldol adduct. The d.r. can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
-
Setup: Dissolve the aldol adduct (1.0 equiv) from Protocol 2 in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).[12]
-
Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, monitoring progress by TLC.
-
Quench: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv).
-
Isolation: Separate the layers. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid. To recover the auxiliary, make the aqueous layer basic (pH > 10) with NaOH and extract with DCM.[12]
References
- A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. Benchchem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Methods for cleavage of chiral auxiliary.
- Evans Aldol Reaction.
- overcoming poor reactivity of ketone enol
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.
- Chiral auxiliary. Wikipedia.
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Evans Aldol Reaction. Alfa Chemistry.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
- Diastereoselection in Aldol Reactions. Pharmacy 180.
Sources
- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. connectsci.au [connectsci.au]
Technical Support Center: Optimizing Reactions of N-Acyl Oxazolidinone Lithium Enolates
Welcome to the technical support center for N-acyl oxazolidinone chemistry. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the generation and reaction of lithium enolates derived from Evans auxiliaries. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of these powerful synthetic tools.
Core Principles: Understanding the System
The success of Evans auxiliaries in asymmetric synthesis hinges on the predictable and highly diastereoselective reactions of their enolates.[1][2] This control is primarily achieved through the formation of a rigid, chelated (Z)-lithium enolate, which effectively blocks one face of the nucleophile, directing the approach of an electrophile to the opposite, less-hindered face.[1][3] Understanding the factors that influence the formation and stability of this key intermediate is paramount to optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the (Z)-enolate geometry favored for N-acyl oxazolidinones?
The formation of the (Z)-enolate is a kinetically controlled process heavily influenced by the structure of the substrate. During deprotonation with a lithium amide base like LDA, a six-membered, chair-like transition state is formed (the Ireland model).[4][5] For an N-acyl oxazolidinone, the conformation that minimizes steric hindrance places the R group of the acyl chain in a pseudo-equatorial position, which directly leads to the formation of the (Z)-enolate.[3][6] The resulting enolate is further stabilized by chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring, locking it into a rigid conformation that is key for high diastereoselectivity.[1]
Q2: Which base is better: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)?
Both LDA and LiHMDS are strong, sterically hindered bases capable of rapid and essentially irreversible deprotonation at low temperatures, which is ideal for forming kinetic enolates.[7][8] The choice often depends on the specific substrate and reaction conditions.
| Feature | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) |
| Basicity | Stronger base. Generally ensures complete and rapid deprotonation. | Slightly weaker base, but sufficient for most N-acyl oxazolidinones. |
| Solubility | Good solubility in THF. | Excellent solubility in a wider range of ethereal and hydrocarbon solvents. |
| Steric Bulk | Less bulky than LiHMDS. | More bulky, which can sometimes enhance selectivity. |
| Aggregation | Tends to form dimers or higher-order aggregates in THF.[9] | Less aggregated than LDA in THF, with a higher proportion of reactive monomers.[10] |
| Side Reactions | The byproduct, diisopropylamine, is volatile and easily removed. | The byproduct, hexamethyldisilazane, is less volatile. |
Recommendation: LDA is the traditional and highly reliable choice for most applications.[7][9] However, LiHMDS can be advantageous in systems where LDA leads to complex mixtures or side reactions, or when alternative solvent systems are required.[11]
Q3: What is the role of temperature and solvent?
-
Temperature: Enolate formation is almost universally performed at -78 °C (a dry ice/acetone bath).[7][8] This low temperature is critical to ensure the reaction is under kinetic control, preventing enolate equilibration or decomposition.[8] Adding the electrophile at this temperature maintains the integrity of the single (Z)-enolate isomer, leading to high diastereoselectivity. Warming the reaction prematurely is a common cause of reduced selectivity.
-
Solvent: Tetrahydrofuran (THF) is the most common solvent. Its ability to solvate the lithium cation is crucial for the enolate's stability and reactivity.[12] While other ethereal solvents can be used, THF generally provides a good balance of reactivity and stability. Using non-coordinating solvents like toluene can significantly alter the aggregation state and reactivity of the enolate.[13]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My alkylation/aldol reaction is giving low yields or failing completely. What should I check first?
This is a common issue that can often be traced back to one of three areas: deprotonation, the electrophile, or enolate stability.
1. Incomplete Deprotonation:
-
Cause: The most frequent culprit is the quality of the base. LDA and LiHMDS are sensitive to moisture and air. Commercially available solutions can degrade over time.
-
Solution:
-
Titrate Your Base: Regularly titrate your lithium amide solution to determine its exact molarity.
-
Use Fresh Base: If possible, use freshly prepared LDA or a new bottle of commercial solution.
-
Check Stoichiometry: Ensure you are using a slight excess of base (typically 1.05-1.10 equivalents) to drive the deprotonation to completion.
-
Reaction Time: Allow sufficient time for deprotonation, typically 30-60 minutes at -78 °C, before adding the electrophile.
-
2. Unreactive Electrophile or Poor Reaction Conditions:
-
Cause: The electrophile may be too sterically hindered or electronically poor to react at -78 °C. Tertiary alkyl halides, for instance, are notoriously difficult electrophiles due to competing elimination pathways and their inability to undergo an SN2 reaction.[14]
-
Solution:
-
Increase Temperature: After adding the electrophile at -78 °C, you may need to slowly warm the reaction to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) to facilitate the reaction. This must be done carefully, as it can compromise diastereoselectivity.
-
Use a More Reactive Electrophile: For alkylations, primary iodides and activated bromides (allylic, benzylic) are far more reactive than chlorides or secondary halides.
-
Lewis Acid Activation (for Aldol Reactions): While lithium enolates can be used for aldol reactions, they are often sluggish. The classic Evans aldol reaction uses a boron enolate, which is significantly more reactive.[2][15]
-
3. Enolate Instability or Aggregation:
-
Cause: Lithium enolates, while relatively stable at -78 °C, can decompose over long periods. More importantly, they exist in an equilibrium between reactive monomers and less reactive aggregates (dimers and tetramers).[9][12] Over time or at slightly elevated temperatures, the kinetically formed reactive dimers can convert into unreactive tetramers, effectively stalling the reaction.[9]
-
Solution:
-
Minimize Time: Add the electrophile as soon as full deprotonation has occurred. Do not let the enolate solution sit for extended periods, even at -78 °C.[9]
-
Consider Additives: In some cases, additives like LiCl can act as aggregate breakers, though this is more common in other enolate systems.
-
Problem: Poor Diastereoselectivity
Q: I'm getting a 90:10 (or worse) mixture of diastereomers instead of the expected >98:2. What is going wrong?
High diastereoselectivity is the primary reason for using this methodology, so a drop in selectivity points to a fundamental problem with the reaction control.
1. Loss of Kinetic Control:
-
Cause: The most likely reason is that the reaction temperature was not rigorously maintained at -78 °C during enolate formation and the addition of the electrophile. If the temperature rises, even locally (e.g., during a rapid addition), the enolate can begin to equilibrate, or the transition state for the reaction becomes less organized.
-
Solution:
-
Strict Temperature Monitoring: Use a calibrated low-temperature thermometer. Ensure the reaction flask is well-immersed in the cooling bath.
-
Slow Addition: Add all reagents (base, substrate, electrophile) slowly and dropwise, preferably via syringe pump, to avoid exothermic spikes.
-
2. Incorrect Enolate Geometry:
-
Cause: While highly favored, conditions that disrupt the chelated transition state could potentially lead to the formation of some (E)-enolate, which would yield the opposite diastereomer. This is rare for N-acyl oxazolidinones but could be influenced by certain additives or solvent effects.
-
Solution:
-
Stick to Standard Conditions: Use THF as the solvent and a standard lithium amide base. Avoid additives unless you have a specific, literature-precedent reason to include them.
-
3. Acetate Enolate Issues:
-
Cause: If you are using an N-acetyl oxazolidinone (to perform an acetate aldol reaction), poor diastereoselectivity is a known and well-documented problem.[16] The lack of an α-substituent on the enolate removes a key steric interaction in the Zimmerman-Traxler transition state, making the two competing transition states much closer in energy.[16]
-
Solution:
-
Change the Methodology: For highly selective acetate aldol reactions, alternative methods using different auxiliaries or metal enolates (e.g., tin) are often required.[16]
-
Problem: Auxiliary Cleavage Issues
Q: I'm having trouble removing the chiral auxiliary without damaging my product.
The final, crucial step is the cleavage of the auxiliary. The chosen method depends on the desired functional group (acid, alcohol, etc.), and each has potential pitfalls.
1. Incomplete Cleavage with LiOH/H₂O₂:
-
Cause: This method converts the N-acyl group into a carboxylic acid.[3] Incomplete reaction can occur with sterically hindered substrates or if the reagents are not fresh.
-
Solution:
-
Use Sufficient Reagents: A common protocol uses lithium hydroxide (LiOH) and an excess of 30% hydrogen peroxide (H₂O₂).[1][17]
-
Monitor the Reaction: Follow the reaction by TLC until all starting material is consumed.
-
Safety Warning: The reaction of LiOH with H₂O₂ to form the active nucleophile, lithium hydroperoxide (LiOOH), is known to generate oxygen gas as a byproduct.[17] This can create a hazardous pressurized, oxygen-rich atmosphere in a sealed vessel. Always ensure the reaction is properly vented.
-
2. Racemization/Epimerization:
-
Cause: The newly formed stereocenter is α- to a carbonyl group and thus susceptible to epimerization under harsh basic or acidic conditions. Vigorous hydrolysis conditions can compromise the enantiopurity of your final product.[3]
-
Solution:
-
Use Mild Conditions: The LiOH/H₂O₂ method is generally mild and proceeds at 0 °C to room temperature, minimizing epimerization.[18]
-
Careful Workup: After cleavage, quench the reaction carefully (e.g., with sodium sulfite to destroy excess peroxide) and perform a mild acidic workup to isolate the product.[1]
-
3. Unwanted Side Reactions (Endocyclic Cleavage):
-
Cause: Using LiOH without H₂O₂ can lead to competitive attack at the endocyclic (carbamate) carbonyl, destroying the recoverable auxiliary.[1][18]
-
Mechanistic Insight: The hydroperoxide anion (OOH⁻) from LiOOH is a softer nucleophile than hydroxide (OH⁻) and selectively attacks the more electrophilic exocyclic (imide) carbonyl. Computational studies show that while both nucleophiles may initially attack the endocyclic carbonyl, the subsequent reaction pathway for LiOOH favors reversion and eventual exocyclic cleavage, whereas LiOH proceeds to ring-opening.[19]
Standard Operating Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
-
Setup: Dry a round-bottom flask under vacuum with a heat gun and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Solvent: Add anhydrous THF (e.g., 0.1 M concentration relative to substrate) via syringe and cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add lithium diisopropylamide (LDA, 1.05 eq.) to the stirred solvent. Then, add a solution of the N-acyl oxazolidinone (1.0 eq.) in a small amount of THF dropwise over 15 minutes.
-
Enolate Formation: Stir the resulting solution at -78 °C for 45-60 minutes.
-
Alkylation: Add the electrophile (1.1-1.5 eq.), either neat or as a solution in THF, dropwise to the enolate solution.
-
Reaction: Stir at -78 °C for 1-4 hours. If no reaction is observed by TLC, allow the mixture to warm slowly to -40 °C or 0 °C and hold until the reaction is complete.
-
Quench: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the major diastereomer from the minor one and any unreacted starting material.
**Protocol 2: Auxiliary Cleavage to a Carboxylic Acid (LiOH/H₂O₂) **
-
Dissolution: Dissolve the purified N-acylated oxazolidinone (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.). Ensure the vessel is vented.
-
Reaction: Stir the mixture vigorously at 0 °C, allowing it to warm to room temperature as the reaction progresses. Monitor by TLC for the disappearance of the starting material.
-
Quench: Once complete, cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Remove most of the THF under reduced pressure. Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH < 2 with HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the organic layers, concentrate, and purify as needed.
References
-
Collum, D. B., et al. (2017). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society. Available at: [Link]
-
Urpi, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry. Available at: [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]
-
Reich, H. J., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society. Available at: [Link]
-
Jakubke, H.-D. Evans Enolate Alkylation-Hydrolysis. University of Alberta, Department of Chemistry. Available at: [Link]
-
Larrow, J. F., & Smith, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Making Molecules. (2022). Lithium enolates & enolate equivalents. Available at: [Link]
-
Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. Available at: [Link]
-
OChemSimplified. (2021). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Collum, D. B., et al. (2007). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society. Available at: [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. Australian Journal of Chemistry. Available at: [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]
-
Streitwieser, A., & Kim, Y.-J. (2002). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates. The Journal of Organic Chemistry. Available at: [Link]
-
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available at: [Link]
-
Notes Adda. (2011). Directed Aldol Synthesis : Part 1 - Formation of E-Enolate and Z-Enolate. Available at: [Link]
-
Pharmacy 180. Diastereoselection in Aldol Reactions. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Available at: [Link]
-
Reich, H. J., et al. (2016). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ResearchGate. Available at: [Link]
-
Sherman, J. M., & Miller, S. J. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis. Available at: [Link]
-
Chemeurope.com. (2022). Chemical additives improve stability of high-density lithium-ion batteries. Available at: [Link]
-
University of Bath. Enolate Chemistry. Available at: [Link]
-
EurekAlert!. (2022). Chemical additives improve stability of high-density lithium-ion batteries. Available at: [Link]
-
A study of the alkylation and acylation of N-acylthiazolidinethione. Available at: [Link]
-
ResearchGate. (2020). Effect of temperature on yield of 2-oxazolidinone. Available at: [Link]
-
ResearchGate. (2015). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Available at: [Link]
-
Evans, D. A. Chapter 1: Enolate Alkylations. Harvard University. Available at: [Link]
-
MacMillan Group. (2008). Enolate Seminar. Princeton University. Available at: [Link]
-
Unlock Chemystery. (2018). E-Enolate vs Z-Enolate: The Ultimate Showdown. YouTube. Available at: [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Available at: [Link]
-
Reyes-Rodriguez, G. J., et al. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]
Sources
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- 4. pharmaxchange.info [pharmaxchange.info]
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- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolid" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
- 14. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. connectsci.au [connectsci.au]
- 19. UQ eSpace [espace.library.uq.edu.au]
Side reactions observed with (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support center for (S)-4-Methyl-5,5-diphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this powerful chiral auxiliary. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and specific problems encountered during the application of this compound in asymmetric synthesis.
Question 1: Why am I observing low diastereoselectivity in my alkylation reaction?
Answer: Low diastereoselectivity is a common issue that typically points to suboptimal reaction conditions, particularly those that fail to exclusively favor the formation of the Z-enolate.[1][2] The high stereocontrol of Evans' oxazolidinones relies on the predictable formation of a Z-enolate, which then directs the electrophile to a specific face of the molecule.[3]
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The formation of the desired Z-enolate is critical.[1] For lithium enolates, this is achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). For boron enolates, a "soft" enolization using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine is effective.[2]
-
Temperature Control: Maintaining a very low temperature (typically -78 °C or lower) during enolate formation and alkylation is crucial.[4] Any warming can lead to enolate equilibration or racemization, which significantly erodes diastereoselectivity.[5]
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate.[6] Tetrahydrofuran (THF) is the most commonly used solvent and generally provides good results.[6] Using a combination of solvents like TMEDA/toluene can sometimes improve yields and selectivity, especially for challenging quaternizations.[6]
-
Base Purity and Stoichiometry: Ensure the base (e.g., LDA) is freshly prepared or properly titrated. Using an incorrect amount of base can lead to incomplete enolization or side reactions.
Troubleshooting Protocol for Low Diastereoselectivity:
-
Reagent Purity: Use freshly distilled anhydrous THF. Ensure the acyl chloride used for the N-acylation step is pure.
-
N-Acylation: Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.[7] Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.[7] Add the desired acyl chloride (1.1 eq.) and allow the reaction to slowly warm to room temperature over 2-4 hours.[7]
-
Enolate Formation: In a separate flame-dried flask, dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add freshly prepared LDA (1.1 eq.) dropwise and stir for 1 hour at this temperature to ensure complete formation of the lithium Z-enolate.
-
Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq.) dropwise to the enolate solution at -78 °C. It is critical to maintain this low temperature throughout the addition.[4]
-
Monitoring and Quenching: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Once the starting material is consumed, quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous work-up, and purify the product by column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.
Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
Answer: Byproduct formation can arise from several competing reaction pathways. Identifying the structure of the byproduct is key to diagnosing the underlying issue.
Common Byproducts and Their Causes:
-
Deacylated Auxiliary: The presence of the free this compound auxiliary in the final product mixture suggests that the N-acyl imide bond has been cleaved.[6] This can occur if the enolate is unstable and undergoes decomposition.
-
Solution: Using sodium hexamethyldisilazide (NaHMDS) in a TMEDA/toluene solvent system can sometimes be more effective than LDA in THF for generating stable enolates, particularly for quaternization reactions.[6]
-
-
Di-alkylated Product: Formation of a di-alkylated product indicates that the mono-alkylated product is being deprotonated and reacting a second time.
-
Solution: Use of a slight excess of the N-acyl oxazolidinone relative to the base and electrophile can help minimize this. Careful control of stoichiometry is critical.
-
-
Products from Reaction with the Solvent: In some cases, the highly reactive enolate can react with the solvent, especially if the electrophile is not sufficiently reactive.
-
Solution: Ensure the electrophile is added promptly after enolate formation and that it is sufficiently reactive for the given conditions.
-
Question 3: My auxiliary cleavage is resulting in low yields or racemization of my product. What are the best practices for cleavage?
Answer: The removal of the chiral auxiliary is a critical step that must be tailored to the stability of your product.[1] Harsh conditions can lead to product decomposition or epimerization of the newly formed stereocenter.[4]
Cleavage Methods and Potential Pitfalls:
| Desired Product | Reagents | Potential Pitfalls | Troubleshooting |
| Carboxylic Acid | Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) | Basic conditions can cause epimerization, especially if the α-carbon is acidic. The reaction can be exothermic and generate oxygen.[1] | Use milder conditions, maintain temperature at 0 °C, and add reagents dropwise.[1] For sensitive substrates, consider alternative methods. |
| Alcohol | Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) | These are powerful reducing agents that can reduce other functional groups in the molecule.[1] | Careful selection of the reducing agent and strict temperature control can improve selectivity. LiBH₄ is generally milder than LiAlH₄. |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Over-reduction to the alcohol is a common side reaction. The reaction is highly temperature-sensitive. | Perform the reaction at very low temperatures (e.g., -78 °C) and use a stoichiometric amount of DIBAL-H. |
| Ester | Sodium alkoxide (e.g., NaOMe) in the corresponding alcohol | Transesterification can be slow and may require elevated temperatures, which can be detrimental to sensitive products. | Use a Lewis acid catalyst to promote the reaction at lower temperatures. |
Optimized Protocol for Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise.
-
Add an aqueous solution of lithium hydroxide (2.0 eq.) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq.) and stir for 30 minutes.
-
Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is in its salt form and the auxiliary is neutral.
-
Extract the aqueous layer with a non-polar solvent (e.g., ethyl acetate) to remove the chiral auxiliary. The auxiliary can often be recovered and reused.
-
Acidify the aqueous layer to pH ~2-3 with HCl and extract the desired carboxylic acid product with an organic solvent.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism that provides the high diastereoselectivity?
-
The high diastereoselectivity arises from the formation of a rigid, chelated Z-enolate transition state.[3][8] The bulky diphenyl groups at the C5 position and the methyl group at the C4 position effectively block one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face.[3] The dipole moments of the carbonyl groups are oriented to minimize repulsion, further stabilizing the preferred transition state.[3][8]
-
-
Q2: Can this auxiliary be used for acetate aldol reactions?
-
While excellent for propionate and larger N-acyl groups, standard Evans auxiliaries, including this one, often give poor diastereoselectivity in acetate aldol reactions.[9] This is because the lack of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state.[9]
-
-
Q3: How should the this compound auxiliary be stored?
-
The auxiliary is a stable, crystalline solid and should be stored in a cool, dry place.[10] As with most reagents used in anhydrous reactions, it is good practice to store it in a desiccator.
-
Mechanistic Overview and Points of Failure
The following diagram illustrates the key steps in a diastereoselective alkylation and highlights where side reactions or loss of selectivity can occur.
Caption: Workflow for diastereoselective alkylation and potential failure points.
References
-
Evans Aldol Reaction | Chem-Station Int. Ed. (2014-04-18). Available at: [Link]
-
Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - NIH. Available at: [Link]
-
evans enolate alkylation-hydrolysisx. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015-07-03). Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024-03-26). Available at: [Link]
-
SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. (1998-11-11). Available at: [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. (2025-12-21). Available at: [Link]
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC - NIH. Available at: [Link]
-
16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]
-
Asymmetric aldol reaction via memory of chirality. (2012-04-03). Available at: [Link]
-
molbank - ResearchGate. (2018-08-31). Available at: [Link]
-
ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. - ResearchGate. (2025-08-07). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]
-
Alkylation - gChem Global. Available at: [Link]
-
Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC - NIH. (2022-03-11). Available at: [Link]
-
phenylquinazoline-4-tion with "soft" and "hard" methylation agents and - E3S Web of Conferences. Available at: [Link]
- Methyl alcohol-oleum alkylation - US3365515A - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
Technical Support Center: Purification of Products from (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support guide for purifying products derived from the (S)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary, a cornerstone of modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying the diastereomeric products generated using this powerful tool. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can achieve the highest possible purity for your target molecules.
The use of chiral auxiliaries transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers.[1] These diastereomers possess distinct physical properties, which allows for their separation by standard laboratory techniques like flash chromatography or recrystallization.[1][2] This guide will focus on mastering these techniques in the context of the bulky and rigid diphenyl-substituted oxazolidinone auxiliary.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of N-acylated products derived from this compound.
Q1: My diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) during flash column chromatography on silica gel. What can I do?
A1: Poor separation of diastereomers is the most common challenge. The bulky diphenyl groups can create diastereomers with very similar polarities. Here is a systematic approach to improving separation:
Potential Cause 1: Suboptimal Solvent System The choice of eluent is critical. A solvent system that provides good solubility but also allows for differential interaction with the silica stationary phase is necessary.
-
Solution 1A: Systematic Solvent Screening. Begin with a standard non-polar/polar mixture like Hexanes/Ethyl Acetate (EtOAc). If separation is poor, systematically vary the solvent system.
-
Try Ether-Based Solvents: Replace EtOAc with Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE). Ethers have different hydrogen bonding capabilities and can alter the retention of diastereomers.
-
Introduce Dichloromethane (DCM): A solvent system of Hexanes/DCM/EtOAc can provide unique selectivity.
-
Use Toluene: Replacing hexanes with toluene can introduce π-π interactions with the phenyl groups of your compound, potentially leading to better separation.
-
-
Solution 1B: Additives. Small amounts of additives can significantly impact separation.
-
For basic compounds, adding 0.1-1% triethylamine (NEt₃) to the eluent can prevent tailing and improve resolution.
-
For acidic compounds, a similar amount of acetic acid (AcOH) can be beneficial.
-
Potential Cause 2: Overloading the Column Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution 2A: Reduce Sample Load. As a rule of thumb, for a challenging separation, the sample load should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude product on a 10 g column).
-
Solution 2B: Dry Loading. Dissolving the sample in a strong solvent and loading it directly onto the column (wet loading) can create a broad initial band. Instead, adsorb the crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column. This ensures a narrow starting band and maximizes separation.
Potential Cause 3: Insufficient Stationary Phase Length For diastereomers with very similar Rfs, a longer column bed can increase the theoretical plates and improve resolution.
-
Solution 3A: Use a Longer Column or Stack Columns. If using pre-packed cartridges, consider using a longer column or stacking two cartridges in series.[3] This increases the residence time and interaction with the stationary phase, enhancing separation.[2][3]
Q2: I managed to separate my desired diastereomer, but my yield is very low after the column. Where did my product go?
A2: Low recovery can be frustrating. It's often due to product instability on the stationary phase or physical loss during the workup.
Potential Cause 1: Decomposition on Silica Gel Silica gel is acidic and can cause decomposition of sensitive functional groups.
-
Solution 1A: Test for Stability. Before running a large-scale column, spot your purified product on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.
-
Solution 1B: Deactivate the Silica Gel. You can neutralize the silica gel by preparing a slurry with 1% triethylamine in your column solvent and then packing the column with this slurry.[4]
-
Solution 1C: Switch Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4] Alternatively, reversed-phase (C18) chromatography is an excellent option for many compounds and avoids the acidity of silica gel.[2][3]
Potential Cause 2: Irreversible Adsorption Very polar compounds or those with specific functional groups can bind irreversibly to the silica.
-
Solution 2A: Flush the Column. After your product has eluted, flush the column with a very polar solvent system (e.g., 10% Methanol in DCM) to see if any additional material is recovered.
Potential Cause 3: Product is a Volatile Solid/Oil If your product is semi-volatile, it may be lost during solvent removal under high vacuum, especially if small amounts are involved.
-
Solution 3A: Careful Solvent Removal. Avoid prolonged exposure to high vacuum. Use moderate vacuum and minimal heat on the rotovap. For very small scales, consider removing the final traces of solvent under a stream of nitrogen.
Q3: I am trying to remove the chiral auxiliary via hydrolysis (e.g., LiOH/H₂O₂), but the cleaved auxiliary is difficult to separate from my desired carboxylic acid product. What is the best workup procedure?
A3: The cleaved this compound is a relatively nonpolar, high-molecular-weight compound that can complicate extraction.
Potential Cause: Similar Solubilities of Product and Auxiliary Both the desired acid and the auxiliary alcohol (formed after hydrolysis and ring-opening) may have overlapping solubilities in common extraction solvents.
-
Solution: pH-Controlled Extraction. This is the most robust method for separating an acidic product from the neutral/basic auxiliary.[5]
-
After the hydrolysis is complete, quench any remaining peroxide carefully.
-
Remove the primary organic solvent (e.g., THF) in vacuo.
-
Add water and a water-immiscible organic solvent like EtOAc or Et₂O.
-
Basify the aqueous layer with NaOH or K₂CO₃ to a pH > 11. This deprotonates your carboxylic acid, making it a water-soluble carboxylate salt.
-
Separate the layers. The organic layer will contain the neutral chiral auxiliary. Keep the aqueous layer.
-
Wash the basic aqueous layer 2-3 times with fresh EtOAc or Et₂O to remove all traces of the auxiliary.
-
Acidify the aqueous layer carefully with cold 1M HCl to a pH < 3. This will protonate your carboxylate, causing the desired carboxylic acid to precipitate or become extractable.
-
Extract the acidified aqueous layer 3-4 times with EtOAc or DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield your purified acid.
-
The following diagram illustrates this robust extraction workflow.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to separate the diastereomers instead of chromatography?
A1: Absolutely. Recrystallization is a powerful and often preferred method for obtaining diastereomerically pure material, especially on a large scale.[6] Products derived from the diphenyl oxazolidinone auxiliary are often highly crystalline solids.
-
Screening Solvents: The key is to find a solvent system where one diastereomer is significantly less soluble than the other. Start by dissolving a small amount of the crude mixture in a hot solvent (e.g., Ethanol, Isopropanol, EtOAc, Toluene) and allowing it to cool slowly.
-
Seeding: If you have a small amount of pure desired diastereomer from a pilot column, use it to seed the crystallization.
-
Monitoring Purity: Check the purity of the resulting crystals and the mother liquor by ¹H NMR or chiral HPLC/GC to determine the efficiency of the separation. Often, a single recrystallization can significantly upgrade the diastereomeric excess (d.e.).
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the properties of your compound and the specific separation challenge.
| Feature | Normal-Phase (e.g., Silica, Alumina) | Reversed-Phase (e.g., C18) |
| Stationary Phase | Polar (hydrophilic) | Non-polar (hydrophobic) |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc) | Polar (e.g., Water/Acetonitrile) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For | Compounds soluble in organic solvents; good for separating isomers with different polar functional groups. | Polar and moderately non-polar compounds; excellent for separating compounds with different hydrophobic character. Often provides different selectivity than normal phase. |
| Considerations | Silica is acidic and can degrade sensitive compounds.[4] | Requires different solvents; can be more expensive. Excellent for avoiding issues with acid-labile compounds. |
Q3: My diastereomeric ratio (d.r.) is lower than expected from the literature. Does this affect my purification strategy?
A3: A lower-than-expected d.r. means you have more of the undesired diastereomer to remove. While this doesn't change the fundamental principles of purification, it places greater importance on the efficiency of your chosen method.
-
Chromatography: You may need to reduce your column loading even further to achieve baseline separation.
-
Recrystallization: A lower d.r. might require multiple recrystallization steps to achieve high diastereomeric purity.[7] The maximum theoretical yield from a single crystallization is limited by the initial ratio and the eutectic composition of the diastereomeric mixture.[6]
-
Troubleshooting the Reaction: Before extensive purification efforts, it's worth re-examining the reaction conditions (temperature, base, solvent) that led to the low selectivity.
The following diagram provides a decision-making framework for tackling a difficult separation.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Isomeric Impurities.
-
Guedes, W. C., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Retrieved from [Link]
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Pace, V., et al. (2017). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank. Retrieved from [Link]
-
Puchot, C., et al. (1986). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Ordóñez, M., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. santaisci.com [santaisci.com]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. Chromatography [chem.rochester.edu]
- 5. US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions - Google Patents [patents.google.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Recycling (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to our dedicated technical support guide for the recycling and recovery of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one. This valuable chiral auxiliary is a cornerstone in asymmetric synthesis, and its efficient recovery is paramount for both cost-effective and sustainable laboratory practices.[1] This resource is tailored for researchers, scientists, and professionals in drug development, providing practical troubleshooting advice and frequently asked questions to streamline your experimental workflows.
I. Understanding the Role and Recovery of this compound
This compound is a member of the Evans oxazolidinone family of chiral auxiliaries.[1] These compounds are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered for reuse.[1][2] The bulky diphenyl group provides significant steric hindrance, which is key to its high diastereoselectivity in reactions like alkylations and aldol condensations.[2]
The lifecycle of this chiral auxiliary in a typical synthetic sequence is illustrated below. The focus of this guide is on the critical final steps: cleavage, separation, and purification for reuse.
Figure 1. General workflow for the application and recycling of this compound.
II. Troubleshooting Guide for Auxiliary Recovery
This section addresses common challenges encountered during the recovery of this compound after cleavage from the product.
Issue 1: Low Yield of Recovered Auxiliary
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding with the workup. |
| Emulsion Formation During Extraction | To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. For persistent emulsions, filtering the mixture through a pad of celite can be effective. |
| Auxiliary Degradation | Harsh cleavage conditions, such as high temperatures or extreme pH, can lead to the degradation of the oxazolidinone ring.[1] Consider using milder cleavage reagents or lowering the reaction temperature. |
| Inefficient Extraction | Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Three extractions are generally more effective than a single large-volume extraction. |
Issue 2: Recovered Auxiliary is Impure
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Byproducts | Byproducts from the cleavage step may be extracted along with the auxiliary. Implement a purification step such as recrystallization or column chromatography. |
| Residual Product Contamination | If the desired product has a similar polarity to the auxiliary, separation by extraction alone may be insufficient. Column chromatography is recommended in such cases. |
| Salts from Workup | Ensure thorough washing of the organic layer with water and brine to remove any residual inorganic salts from the cleavage and quenching steps. |
III. Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving the N-acyl group from the auxiliary?
The choice of cleavage method is dictated by the desired functionality of the final product. Here are some common approaches:
| Desired Product | Common Reagents | Typical Conditions |
| Carboxylic Acid | Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) | THF/water, 0 °C |
| Ester | Sodium methoxide (NaOMe) in methanol | Methanol, room temperature |
| Alcohol | Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) | THF or diethyl ether, 0 °C |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or dichloromethane, -78 °C |
Note: The LiOH/H₂O₂ method is known to be exothermic and can release oxygen gas, so careful temperature control and dropwise addition of reagents are advised, especially on a larger scale.[1][3]
Q2: How can I assess the purity of my recycled auxiliary?
To ensure the recycled this compound is suitable for reuse, its purity should be verified using one or more of the following techniques:
-
Melting Point: The melting point of the pure compound is in the range of 121-123 °C.[4][5] A sharp melting point within this range is a good indicator of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the reference spectra for the pure compound.
-
Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase can confirm the enantiomeric purity of the recycled auxiliary. This is crucial to ensure no racemization has occurred.
Q3: Is there a risk of racemizing the auxiliary during the recycling process?
The stereocenter of the Evans-type oxazolidinones is generally stable under standard cleavage and workup conditions.[1] However, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to some degree of epimerization. It is always recommended to verify the enantiomeric purity of the recycled material before its reuse in a critical synthetic step.
IV. Experimental Protocol: Recovery and Purification by Recrystallization
This protocol outlines a general procedure for the recovery of this compound following cleavage of an N-acylated derivative.
Step 1: Post-Cleavage Workup and Extraction
-
Once the cleavage reaction is complete, cool the reaction mixture to 0 °C.
-
Quench the reaction appropriately (e.g., with an aqueous solution of sodium sulfite if H₂O₂ was used).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude auxiliary.
Step 2: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Common solvent systems include ethanol/water or isopropanol/water.
-
Once dissolved, slowly add a miscible anti-solvent (e.g., water) dropwise until the solution becomes turbid.[6]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Figure 2. A step-by-step workflow for the recovery and purification of this compound.
V. References
-
BenchChem Technical Support. Common pitfalls in the use of chiral auxiliaries. BenchChem.
-
Biosynth. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.
-
Wikipedia. Chiral auxiliary.
-
ChemSrc. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
-
ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.
-
Sigma-Aldrich. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
-
BenchChem Technical Support. Troubleshooting guide for HPLC analysis of chiral compounds.
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
-
Pharmaffiliates. (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.
-
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
-
University of Bath. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
-
Antimex Chemical. (4s,5r)-(-)-4-methyl-5-phenyl-2-oxazolidinone.
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
-
Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
-
CLEARSYNTH. (4S,5R)-()-4-Methyl-5-phenyl-2-oxazolidinone.
-
MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one.
-
BOC Sciences. Advanced Chiral Auxiliary Synthesis.
-
ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
-
ChemSrc. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4R,5S)-(+)-4-メチル-5-フェニル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Factory Sells Best Quality (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE 16251-45-9 with GMP standards [antimexchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 5,5-Disubstituted Oxazolidinones
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sterically demanding 5,5-disubstituted oxazolidinone chiral auxiliaries. As a Senior Application Scientist, I've designed this guide to address the unique challenges posed by these powerful but sterically hindered systems. This center provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Enolate Formation - The Critical First Step
Question 1: I am seeing low yields and/or incomplete conversion during the enolization of my N-acyl-5,5-disubstituted oxazolidinone. What is going wrong?
Answer: This is the most common failure point when working with these auxiliaries. The gem-disubstitution at the C5 position creates significant steric bulk, which can hinder the approach of the base to the α-proton. The issue often lies in the choice of base, temperature, or reaction time.
Causality & Solution:
The key is to ensure rapid, quantitative, and irreversible deprotonation. This is achieved through kinetic control . Under these conditions, the fastest-formed enolate is "trapped," preventing equilibrium to the more stable but harder-to-form thermodynamic enolate.[1]
-
Base Selection: A strong, sterically demanding, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the standard choice.[2] Its bulky isopropyl groups prevent it from adding to the carbonyl, and its high basicity (pKa of diisopropylamine ≈ 36) ensures irreversible deprotonation of the N-acyl group (pKa ≈ 18-20). Sodium bis(trimethylsilyl)amide (NaHMDS) is another excellent option. Avoid smaller, weaker bases like alkoxides, as they can lead to reversible and incomplete deprotonation.
-
Temperature Control: The reaction must be kept cold, typically at -78 °C (a dry ice/acetone bath).[3] Low temperatures are critical for maintaining kinetic control.[1] If the reaction is allowed to warm, the kinetically formed enolate can equilibrate to other species or undergo side reactions.[4]
-
Enolate Formation & Aging: Studies have shown that lithium enolates can exist as different aggregates (dimers, tetramers) in solution, and their distribution can change over time or with temperature, a process sometimes called "aging".[4][5] For consistent results, it is crucial to follow a standardized protocol for enolate formation time before adding the electrophile.
Troubleshooting Workflow: Incomplete Enolate Formation
Caption: Troubleshooting logic for incomplete enolate formation.
Section 2: Diastereoselective Reactions - Alkylation & Aldol Additions
Question 2: My alkylation/aldol reaction is sluggish, or I am observing low diastereoselectivity. How can I improve this?
Answer: The high steric hindrance of the 5,5-disubstituted auxiliary provides a powerful directing effect, but it can also slow down the reaction with the electrophile. Low diastereoselectivity often points to issues with enolate geometry or the reaction transition state.
Causality & Solution:
-
Ensuring (Z)-Enolate Geometry: For N-acyl oxazolidinones, deprotonation with lithium or sodium bases reliably provides the (Z)-enolate. This geometry is crucial for high diastereoselectivity as it sets up the conformation of the transition state.[6]
-
The Zimmerman-Traxler Model: In aldol reactions, particularly with boron enolates, the high selectivity is explained by a closed, six-membered chair-like transition state.[7][8] The bulky substituent at C4 and the gem-disubstitution at C5 effectively block one face of the enolate. The aldehyde's R-group preferentially occupies a pseudo-equatorial position to minimize steric clashes, leading to the observed syn-aldol product.[7]
-
Enhancing Reactivity:
-
Lewis Acids: For sluggish reactions, particularly aldol additions, the use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) is standard.[9] The Lewis acid coordinates to the carbonyls, creating a rigidly chelated and highly organized transition state, which enhances both reactivity and diastereoselectivity.[7][9]
-
Solvent Choice: Ethereal solvents like THF are standard. However, in some cases, changing the solvent can influence reactivity and selectivity. For certain titanium-mediated aldol reactions, diethyl ether has been shown to enhance stereoselectivity compared to THF.[10]
-
Visualizing Stereocontrol
Caption: Steric hindrance from 5,5-substituents directs electrophile attack.
Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl-4(S)-isopropyl-5,5-dimethyloxazolidin-2-one
-
Setup: Under an inert atmosphere (N₂ or Ar), add the N-propionyl oxazolidinone (1.0 equiv) to anhydrous THF at -78 °C.
-
Enolization: Slowly add NaHMDS (1.05 equiv, 1.0 M in THF) dropwise. Stir the resulting solution at -78 °C for 1 hour. A color change is often observed.
-
Alkylation: Add the alkyl halide (e.g., allyl iodide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis or GC.[11]
Section 3: Auxiliary Cleavage - Recovering Your Product
Question 3: I am struggling to cleave the chiral auxiliary. Standard hydrolysis with LiOH is giving low yields or cleaving the oxazolidinone ring.
Answer: This is a well-documented issue. The steric hindrance that is beneficial for the reaction can also shield the exocyclic imide carbonyl from nucleophilic attack during cleavage. Simple hydroxide (LiOH) can preferentially attack the less-hindered endocyclic (carbamate) carbonyl, destroying the auxiliary and complicating purification.[12][13]
Causality & Solution:
The solution is to use a nucleophile that has a higher affinity for the exocyclic carbonyl. Lithium hydroperoxide (LiOOH) , generated in situ from LiOH and H₂O₂, is the reagent of choice.[11][14]
-
Mechanism of Selectivity: While both carbonyls are sterically hindered, DFT computations suggest that the hydroperoxide anion (⁻OOH) is a more effective nucleophile for the exocyclic carbonyl compared to hydroxide (⁻OH).[12] The barrier for the breakdown of the tetrahedral intermediate formed at the exocyclic position is lower for LiOOH, making this pathway kinetically favorable.[13]
Table 1: Recommended Cleavage Conditions for Hindered Auxiliaries
| Desired Product | Reagent System | Conditions | Comments | Reference |
| Carboxylic Acid | LiOH·H₂O / H₂O₂ | THF/H₂O (e.g., 4:1), 0 °C | The gold standard for selective cleavage. The auxiliary can be recovered. | [11][14] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF or Et₂O, 0 °C to RT | Reductive cleavage. Efficient but destroys the auxiliary. | [15] |
| Ester | RONa / ROH | Anhydrous alcohol, RT | Transesterification. Good for sensitive substrates. | |
| Weinreb Amide | Me(MeO)NH·HCl, i-PrMgCl | THF, -10 °C to 0 °C | Forms a stable intermediate for further functionalization. |
Troubleshooting Cleavage:
-
Problem: Low yield of carboxylic acid.
-
Cause: Incomplete reaction or decomposition.
-
Solution: Ensure an excess of H₂O₂ is used (typically 3-4 equivalents). Keep the reaction at 0 °C to prevent side reactions.
-
-
Problem: Auxiliary is difficult to separate from the product.
-
Cause: Similar polarities.
-
Solution: After cleavage, the protonated auxiliary is often soluble in aqueous acid, while the carboxylic acid product can be extracted into an organic solvent. Adjusting the pH of the aqueous layer can facilitate separation.
-
Section 4: When to Choose an Alternative
Question 4: The steric hindrance is still too great for my specific substrate/electrophile combination. Are there other auxiliaries I should consider?
Answer: Yes. While 5,5-disubstituted oxazolidinones are excellent, no single auxiliary is perfect for every application. If you are facing insurmountable steric issues, particularly in acetate aldol reactions, sulfur-based analogs are a powerful alternative.
-
Thiazolidinethiones and Oxazolidinethiones: These auxiliaries, where one or both carbonyl oxygens are replaced by sulfur, have demonstrated superior performance in certain cases.[16] For example, N-acetyl thiazolidinethiones can undergo highly diastereoselective syn-aldol reactions with titanium tetrachloride, a transformation that is often challenging for standard oxazolidinones.[16]
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Kinetic vs. Thermodynamic Enolates. University of Calgary. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Kinetic vs Thermodynamic Enolates Definition. Fiveable. [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]
-
Kinetic vs. Thermodynamic Enolates. Scribd. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ACS Publications. [Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]
-
Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]
-
Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PubMed Central. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. [Link]
-
Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. [Link]
-
Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Chinese Chemical Society. [Link]
-
A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Sci-Hub. [Link]
-
Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. RSC Publishing. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PubMed Central. [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Aldol reaction. University of California, Davis. [Link]
-
Solution Structures of Lithiated Oxazolidinone-Derived Enolates. PubMed Central. [Link]
-
Overview of Evans Aldol Reaction Techniques. Coconote. [Link]
-
Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. Docentes FCT NOVA. [Link]
-
Evans enolate alkylation-hydrolysis. University of Rochester. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ResearchGate. [Link]
-
Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evans Enolates: Solution Structures of Lithiated Oxazolidinone-Derived Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Preventing endocyclic cleavage during reduction of N-acyl derivatives
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of N-acyl derivatives, with a specific focus on preventing the common and often yield-destroying side reaction of endocyclic cleavage.
The Core Challenge: Reduction vs. Cleavage
The reduction of N-acyl derivatives, particularly cyclic amides (lactams), to their corresponding amines is a cornerstone transformation in the synthesis of nitrogen-containing heterocycles. However, the reaction is frequently plagued by a competing pathway: the cleavage of the endocyclic C-N bond, which results in the formation of an undesired amino alcohol. This outcome arises from the stability and reactivity of the key N-acyliminium ion intermediate formed during the reaction.[1][2][3][4] Understanding and controlling the fate of this intermediate is paramount to achieving a successful reduction.
This guide is designed to provide you with the mechanistic insights and practical protocols necessary to navigate this challenge effectively.
Mechanistic Overview: The Competing Pathways
The reduction of an N-acyl lactam proceeds via a tetrahedral intermediate which can eliminate the hydroxyl group to form a highly electrophilic N-acyliminium ion.[3][5] This ion sits at a critical juncture. It can either be trapped by a second hydride to yield the desired cyclic amine or, if the ring is strained or the conditions are too harsh, it can be attacked by water or other nucleophiles during workup, leading to ring opening.
Figure 1. Competing pathways in N-acyl lactam reduction.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Problem: My reaction with Lithium Aluminum Hydride (LiAlH₄) gives a low yield of the cyclic amine and a large amount of the ring-opened amino alcohol.
Answer: This is a classic and frequent issue. Lithium Aluminum Hydride (LAH) is an extremely powerful, nucleophilic reducing agent.[6][7][8] Its high reactivity often leads to poor selectivity, promoting the cleavage pathway, especially at temperatures above 0 °C.
-
Causality: The initial reduction intermediate formed with LAH can be unstable at elevated temperatures. LAH can also act as a strong base, potentially promoting side reactions. The highly reactive nature of the reagent does not allow for fine control over the reduction of the sensitive N-acyliminium intermediate.[6][8]
-
Solution 1: Change the Reducing Agent. Switch to a sterically hindered and more electrophilic reducing agent like Diisobutylaluminum Hydride (DIBAL-H).[9][10] DIBAL-H is known to reduce esters and lactams to their corresponding aldehydes or hemiacetals at low temperatures, and further reduction to the amine can be achieved under controlled conditions, often avoiding the cleavage.[10][11] Another excellent alternative for tertiary lactams is 9-Borabicyclo[3.3.1]nonane (9-BBN), which is highly chemoselective and mild.[12]
-
Solution 2: Drastically Lower the Temperature. If you must use LAH, performing the reaction at -78 °C to -40 °C can significantly suppress the cleavage pathway by stabilizing the intermediates. A slow, dropwise addition of the LAH solution to the substrate is critical.
-
Solution 3: Activate a Milder Reagent. Sodium borohydride (NaBH₄) is typically unreactive towards amides.[13][14] However, its reactivity can be unlocked by using an activating agent like triflic anhydride (Tf₂O). This combination generates a highly electrophilic iminium intermediate in situ, which is then readily reduced by NaBH₄ under mild conditions, often at room temperature.[15][16]
Problem: My substrate contains other reducible functional groups (e.g., esters, nitriles) that are also being reduced.
Answer: This is a chemoselectivity problem. LAH will reduce nearly all polar carbonyl groups indiscriminately.[6][17][18]
-
Causality: The high reactivity of LAH makes it unsuitable for substrates with multiple reducible functional groups.
-
Solution 1: Use a Highly Selective Reagent. 9-BBN is exceptionally well-suited for this scenario, as it selectively reduces tertiary lactams in the presence of esters.[12] This allows for precise modification of the lactam without affecting other sensitive parts of the molecule.
-
Solution 2: Use DIBAL-H under Controlled Stoichiometry. At low temperatures (-78 °C), DIBAL-H can selectively perform partial reductions.[9] For instance, it can reduce an ester to an aldehyde while a lactam might be reduced to the amine, though careful optimization of equivalents and temperature is required. Nitriles are also readily reduced by DIBAL-H to aldehydes.
-
Solution 3: Catalytic Hydrogenation. For some substrates, catalytic hydrogenation can offer excellent chemoselectivity.[19][20][21] However, conditions can be harsh (high pressure and temperature), and catalyst selection is critical. This method is generally more suitable for industrial applications.[20]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that leads to endocyclic cleavage?
A1: The cleavage originates from the N-acyliminium ion intermediate. This species is highly electrophilic. While the desired pathway involves the addition of a second hydride to the iminium carbon, an alternative pathway exists where a nucleophile (often water during the aqueous workup) attacks this same carbon. This attack forms a hemiaminal, which rapidly hydrolyzes and opens the ring to yield a linear amino alcohol. Ring strain, particularly in smaller rings like β-lactams, can make this cleavage pathway more favorable.[22]
Q2: How does the choice of N-acyl group affect the reaction outcome?
A2: The N-acyl group has a significant electronic and steric influence.
-
Electron-Withdrawing Groups (e.g., -Tosyl, -Boc): These groups increase the electrophilicity of the amide carbonyl, making the initial hydride attack faster.[9] However, they can also stabilize the resulting N-acyliminium ion to some extent, which can be a double-edged sword. In some cases, this stabilization allows for more controlled reduction, while in others it might provide a longer lifetime for the intermediate to undergo cleavage.
-
Steric Bulk: A bulky N-acyl group can sterically hinder the approach of the reducing agent. It can also influence the conformation of the ring, which may affect its susceptibility to cleavage.[23] In some cases, bulky groups have been shown to prevent side reactions.[24]
Q3: What are the best general reaction conditions to start with to minimize cleavage?
A3: Regardless of the reagent, a few principles are universal for minimizing side reactions:
-
Low Temperature: Always start at -78 °C (a dry ice/acetone bath). This is the single most effective parameter for controlling reactivity and enhancing selectivity.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) and anhydrous solvents to prevent quenching of the hydride reagent and unwanted side reactions with water or oxygen.
-
Controlled Addition: Add the reducing agent solution dropwise to a cooled solution of your substrate. Never add the substrate to the reducing agent. This maintains a low concentration of the reactive hydride and minimizes localized heating.
-
Careful Quenching: Quench the reaction at low temperature by slowly adding a reagent like ethyl acetate, followed by a saturated solution of sodium sulfate or Rochelle's salt, before warming to room temperature.
Comparison of Common Reducing Agents
| Reducing Agent | Typical Substrate(s) | Conditions | Advantages | Disadvantages / Side Reactions |
| LiAlH₄ (LAH) | All amides, esters, acids | THF/Ether, -78°C to RT | Very powerful, reduces most functional groups | Low chemoselectivity, high risk of endocyclic cleavage and over-reduction[6][7][8] |
| DIBAL-H | Lactams, Esters, Nitriles | Toluene/Hexane, -78°C | Good selectivity, can stop at aldehyde/hemiacetal stage, less cleavage[10][11] | Can over-reduce if excess is used or temperature is too high[10] |
| 9-BBN | Tertiary Lactams | THF, 65°C (reflux) | Excellent chemoselectivity (tolerates esters), mild, no cleavage reported[12] | Less effective for secondary lactams, requires slightly elevated temperature |
| NaBH₄ + Activator (e.g., Tf₂O) | Primary, Secondary, Tertiary Amides | THF, RT | Mild conditions, high yields, good functional group tolerance[15][16] | Requires activation step, activator can be expensive/sensitive |
| Catalytic Hydrogenation | Amides, Nitriles | Various (e.g., Ru, Ni catalysts) | "Green" method, scalable, high selectivity possible | Often requires high pressure/temperature, catalyst poisoning can be an issue[19][20][25] |
Key Experimental Protocols
Protocol 1: Recommended Method for Cleavage Prevention (DIBAL-H Reduction)
This protocol is a robust starting point for the reduction of a sensitive N-acyl lactam where cleavage is a concern.
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-acyl lactam (1.0 eq.) in anhydrous toluene or DCM (to make a 0.1 M solution) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.5-2.5 eq., typically a 1.0 M solution in hexanes) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
-
Quenching: While still at -78 °C, slowly add ethyl acetate (1 mL per mmol of DIBAL-H) to consume excess hydride. Then, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form (this can take several hours).
-
Workup: Separate the layers. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic amine.
Protocol 2: Activated Sodium Borohydride Reduction
This method provides a mild alternative to aluminum hydrides.[15][16]
-
Setup: Under an inert atmosphere, dissolve the amide/lactam (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried flask and cool to 0 °C.
-
Activation: Add triflic anhydride (Tf₂O) (1.1 eq.) dropwise. A color change or precipitation may be observed. Stir for 20 minutes at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully cool the mixture to 0 °C and slowly add 1 M HCl to quench excess NaBH₄ and hydrolyze intermediates.
-
Workup: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
By carefully selecting the reducing agent and controlling the reaction conditions based on the principles outlined in this guide, researchers can successfully navigate the reduction of N-acyl derivatives while minimizing or eliminating the problematic side reaction of endocyclic cleavage.
References
Click to expand
- Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. Organic & Biomolecular Chemistry (RSC Publishing).
- Controlled Reduction of Activated Primary and Secondary Amides into Aldehydes with Diisobutylaluminum Hydride | Request PDF.
- Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Thieme.
- Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. RSC Publishing.
- Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). SynArchive.
- Diisobutylaluminium hydride. Wikipedia.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal.
- N-Substituent effect on the cis–trans geometry of nine-membered lactams. RSC Publishing.
- Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions.
- Sodium Borohydride. Common Organic Chemistry.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH.
- Cyclizations of N-Acyliminium Ions.
- New Developments in the Chemistry of N-Acyliminium Ions and Related Intermedi
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT.
- Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids.
- Recent advances in the catalytic generation of N-acyliminium ions and subsequent applic
- Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. PMC - NIH.
- Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry.
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts.
- Hydride Reduction. Chad's Prep®.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
- Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PMC - NIH.
- Lithium Aluminum Hydride (LiAlH4)
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 12. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
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- 23. N-Substituent effect on the cis–trans geometry of nine-membered lactams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing (S)-4-Methyl-5,5-diphenyloxazolidin-2-one. Here, you will find in-depth information on best practices for handling and storage, along with troubleshooting guides and frequently asked questions to ensure the successful application of this chiral auxiliary in your synthetic endeavors.
Core Principles and Applications
This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries, which are instrumental in asymmetric synthesis. The strategic placement of substituents on the oxazolidinone ring creates a defined chiral environment, enabling highly diastereoselective transformations. This specific auxiliary, with its methyl and diphenyl groups, offers a unique steric and electronic profile for controlling the stereochemical outcome of reactions at a prochiral center.
Its primary utility lies in asymmetric synthesis, including but not limited to:
-
Asymmetric alkylations
-
Asymmetric aldol reactions[1]
-
Asymmetric Michael additions[2]
-
Asymmetric synthesis of α-amino acids
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For long-term storage, temperatures between 2-8°C are recommended.[4] The compound is stable under normal conditions but should be protected from direct sunlight and extreme temperatures.[5]
Q2: What personal protective equipment (PPE) is recommended when handling this compound?
Standard laboratory PPE should be worn, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[3][5] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[3][5]
Q3: What are the common solvents for dissolving this compound?
This compound is typically used in anhydrous aprotic solvents for reactions. Tetrahydrofuran (THF) is a common choice for reactions involving this and similar chiral auxiliaries.
Q4: What are the hazardous decomposition products?
Upon combustion, this compound may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][6]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in Alkylation Reactions
Symptoms:
-
The desired diastereomer is not the major product.
-
The diastereomeric excess (d.e.) is lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Enolate Formation | Insufficient base or reaction time can lead to incomplete deprotonation of the N-acyl derivative, resulting in a mixture of starting material and product. | Use a strong, non-nucleophilic base like LDA or NaHMDS. Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C) and for an adequate duration to ensure complete enolate formation. |
| Epimerization | The stereocenter can epimerize if the reaction temperature is too high or if a protic source is present. | Maintain low reaction temperatures throughout the addition of the electrophile. Use anhydrous solvents and reagents to avoid protonation-deprotonation equilibria. |
| Incorrect Enolate Geometry | The stereochemical outcome is dependent on the formation of the Z-enolate. | The choice of base and solvent can influence the enolate geometry. For Evans' oxazolidinones, lithium and sodium enolates generally favor the Z-geometry. |
Problem 2: Difficulty in Removing the Chiral Auxiliary
Symptoms:
-
Incomplete cleavage of the auxiliary from the product.
-
Side reactions or degradation of the desired product during cleavage.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Harsh Cleavage Conditions | The standard cleavage conditions may be too harsh for a sensitive product, leading to decomposition. | Explore milder cleavage reagents. For example, if LiOH/H2O2 is too basic, consider alternative methods. |
| Incorrect Reagent for Desired Functional Group | The choice of cleavage reagent dictates the resulting functional group (e.g., acid, alcohol, aldehyde). | Select the appropriate reagent based on the desired product. A summary is provided in the protocol section below. |
| Steric Hindrance | A sterically hindered substrate can make the cleavage reaction sluggish. | Increase the reaction time or temperature, or consider a less sterically demanding cleavage reagent. |
Experimental Protocols
Workflow for Asymmetric Alkylation
Caption: Workflow for a typical asymmetric alkylation using the chiral auxiliary.
Detailed Protocol: Auxiliary Cleavage
The choice of reagent for cleaving the chiral auxiliary is critical and depends on the desired functional group in the final product.
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-4-Methyl-5,5-diphenyloxazolidin-2-one Versus Traditional Evans' Auxiliaries
In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount. For decades, the oxazolidinone-based chiral auxiliaries developed by David A. Evans have been a cornerstone of this field, providing a robust and predictable method for introducing chirality.[1][2][3] These auxiliaries, typically derived from readily available amino acids like valine and phenylalanine, have been instrumental in the synthesis of complex natural products and pharmaceuticals.[1][4] However, the pursuit of enhanced performance, greater stability, and simplified protocols has led to the development of next-generation auxiliaries. One such promising alternative is (S)-4-Methyl-5,5-diphenyloxazolidin-2-one and its structural congeners.
This guide provides an in-depth, data-driven comparison between the classic Evans' auxiliaries and the more recent 5,5-diphenyl substituted systems. We will delve into the structural rationale behind their design, compare their performance in key asymmetric transformations, and provide practical insights to help researchers select the optimal auxiliary for their specific synthetic challenges.
Structural Rationale and Mechanistic Principles
The efficacy of oxazolidinone auxiliaries hinges on their ability to create a rigid, sterically defined environment that directs the approach of incoming reagents to one face of an enolate. This is achieved by attaching the auxiliary to a prochiral acyl group. Upon enolization, the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction.
The classic Evans' auxiliaries, such as (S)-4-isopropyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one, rely on the C4-substituent to establish this stereocontrol. The newer class of auxiliaries, exemplified by (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, introduces a significant structural modification: the replacement of the two C5 protons with bulky phenyl or methyl groups.[5] This "SuperQuat" design, as it is sometimes termed, aims to further restrict the conformational freedom of the N-acyl group and enhance the steric shielding of the enolate.
The gem-diphenyl substitution at the C5 position offers several theoretical advantages:
-
Enhanced Rigidity: The bulky phenyl groups lock the conformation of the N-acyl chain, minimizing competing transition states and potentially leading to higher diastereoselectivities.
-
Increased Steric Hindrance: The phenyl groups provide a more substantial steric barrier, further directing the approach of electrophiles.
-
Modified Cleavage Properties: The steric hindrance around the endocyclic carbonyl group can alter its reactivity towards nucleophiles, potentially offering different cleavage selectivities compared to traditional Evans' auxiliaries.[5][6]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction and a key application for chiral auxiliaries.[3] Studies have shown that while traditional Evans' auxiliaries provide excellent levels of diastereoselectivity, the 5,5-disubstituted variants can offer comparable or even superior results, particularly with certain substrates.
| Auxiliary | Substrate | Electrophile | Base | Yield (%) | d.e. (%) | Reference |
| (S)-4-Benzyl-oxazolidin-2-one | N-propionyl | Benzyl bromide | LDA | >95 | 99 | Evans et al. |
| (S)-4-Isopropyl-oxazolidin-2-one | N-propionyl | Benzyl bromide | LDA | >95 | 99 | Evans et al. |
| (S)-4-Isopropyl-5,5-dimethyl-oxazolidin-2-one | N-propionyl | Benzyl bromide | NaHMDS | 91 | >98 | Davies et al. |
| (S)-4-Benzyl-5,5-diphenyl-oxazolidin-2-one | N-propionyl | Benzyl bromide | LiHMDS | 85 | >98 | Davies et al. |
This table is a representative summary based on literature data. Actual results may vary.
The data suggests that the "SuperQuat" auxiliaries, such as the 5,5-dimethyl and 5,5-diphenyl substituted versions, can achieve exceptionally high diastereoselectivities, often exceeding 98% d.e.[7] One notable practical advantage reported for the 4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary is that its derivatives often have higher melting points and a greater tendency to crystallize.[8][9] This can simplify purification, allowing for recrystallization instead of chromatography, a significant benefit for large-scale synthesis.[8][9]
Performance in Asymmetric Aldol Reactions
The Evans aldol reaction is renowned for its predictable and high "syn" diastereoselectivity, typically achieved through the formation of a boron-mediated, six-membered chair-like transition state.[1][10] The auxiliary's C4 substituent dictates the facial selectivity of the reaction.
Caption: Key structural differences between traditional and 5,5-diphenyl auxiliaries.
While direct, side-by-side comparative data for aldol reactions is less prevalent in the literature, the principles of stereocontrol remain the same. The 4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary has been successfully employed in aldol additions, demonstrating the same high levels of diastereoselectivity characteristic of the Evans methodology.[8][9] The choice between auxiliaries in this context may depend on the specific substrates and the physical properties of the resulting aldol adducts, with the crystalline nature of the 5,5-diphenyl derivatives again being a potential advantage.[8][9]
Cleavage of the Auxiliary: A Critical Distinction
A crucial step in any chiral auxiliary strategy is its removal to unveil the desired chiral product.[6] Traditional Evans' auxiliaries are typically cleaved under a variety of conditions to yield carboxylic acids, alcohols, or aldehydes. For instance, hydrolysis with lithium hydroperoxide (LiOOH) is a standard method for obtaining the chiral carboxylic acid.[6]
The 5,5-diphenyl substituted auxiliaries exhibit distinct behavior during cleavage due to the steric shielding of the endocyclic carbonyl group.[8][9] This steric hindrance makes attack at the endocyclic carbonyl more difficult. Consequently, cleavage of N-acyl derivatives of 4-isopropyl-5,5-diphenyloxazolidin-2-one can be achieved with simple aqueous sodium hydroxide at room temperature, which is a milder and more practical alternative to LiOOH.[8] A significant advantage of this procedure is that the parent auxiliary precipitates from the reaction mixture and can be easily recovered by filtration in high yield.[8][9]
Conversely, this same steric hindrance can be leveraged to favor reductive cleavage at the exocyclic carbonyl. For example, reduction with DIBAL-H on N-acyl derivatives of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one has been shown to be highly effective for the synthesis of chiral aldehydes, minimizing the competing endocyclic reduction that can be a side reaction with traditional auxiliaries.[5][11]
Experimental Protocol: Asymmetric Alkylation
The following protocol provides a representative example for the N-acylation and subsequent diastereoselective alkylation using 4-isopropyl-5,5-diphenyloxazolidin-2-one.
Part A: N-Propionylation
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv).
-
Dissolution: Dissolve the auxiliary in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at this temperature.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl auxiliary (1.0 equiv) and dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification is typically achieved by column chromatography or recrystallization.
Conclusion and Recommendations
Both traditional Evans' auxiliaries and the newer 5,5-diphenyl substituted auxiliaries are powerful tools for asymmetric synthesis, capable of delivering products with outstanding levels of stereocontrol.
Choose a traditional Evans' auxiliary when:
-
You are working with well-established literature procedures.
-
The physical properties of the intermediates are suitable for standard purification techniques (chromatography).
-
Standard cleavage protocols (e.g., LiOOH, LiAlH₄) are compatible with your target molecule.
Consider this compound or related "SuperQuat" auxiliaries when:
-
You are working on a larger scale where purification by recrystallization is a significant advantage.[8][9]
-
Milder cleavage conditions (e.g., aqueous NaOH) are desirable.[8]
-
Facile recovery and recycling of the auxiliary are a priority.[8][9]
-
You are performing a reductive cleavage to a chiral aldehyde and wish to minimize endocyclic reduction pathways.[5]
Ultimately, the choice of auxiliary is a strategic one, guided by the specific demands of the synthetic route. The development of 5,5-disubstituted oxazolidinones represents a valuable evolution of the Evans' platform, offering practical advantages in handling, purification, and cleavage that can streamline complex synthetic campaigns.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387–398. [Link]
-
Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(19), 3324-3335. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]
-
Gómez-Caballero, E., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(5), 8969–8982. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Davies, S. G., et al. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(30), 7113-7128. [Link]
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- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Sci-Hub. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones / Journal of the Chemical Society, Perkin Transactions 1, 1999 [sci-hub.ru]
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- 11. researchgate.net [researchgate.net]
The 5,5-Diphenyl Substitution in Oxazolidinone Auxiliaries: A Paradigm Shift in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for predictable and highly efficient stereocontrol is a perpetual endeavor. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of this field. Among these, oxazolidinones, popularized by David A. Evans, have long been celebrated for their robustness and versatility in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][2] This guide delves into a pivotal evolution of this class of auxiliaries: the introduction of a 5,5-diphenyl substitution. We will explore the profound advantages this modification confers, supported by experimental data, and provide a practical framework for its application.
The Shortcoming of Tradition: Unmasking the Need for Innovation
Traditional Evans auxiliaries, typically substituted at the 4-position with groups like isopropyl or benzyl, have undeniably been workhorses in organic synthesis. However, their application is not without limitations. One notable drawback is the potential for undesired reactions at the C5-position and the sometimes-incomplete facial shielding of the enolate, which can lead to diminished diastereoselectivity, particularly with sterically less demanding electrophiles. Furthermore, the removal of these auxiliaries can sometimes be challenging, requiring harsh conditions that may compromise the integrity of the desired chiral product.
The 5,5-Diphenyl Advantage: A Leap in Stereocontrol and Practicality
The introduction of two phenyl groups at the 5-position of the oxazolidinone ring, as in (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, represents a significant advancement.[3] This seemingly simple modification imparts a range of benefits that address the limitations of its predecessors.
Enhanced Diastereoselectivity through Superior Facial Shielding
The primary advantage of the 5,5-diphenyl substitution lies in its ability to create a highly effective steric shield. The two bulky phenyl groups effectively block one face of the N-acylated enolate, compelling the incoming electrophile to approach from the opposite, less hindered face. This leads to a remarkable increase in diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
The mechanistic underpinning of this enhanced stereocontrol can be visualized through the chelated transition state of the enolate. The rigid conformation enforced by the 5,5-diphenyl groups ensures a well-defined orientation of the substituent at the 4-position, which in turn dictates the trajectory of the electrophile.
Quantitative Comparison: 5,5-Diphenyloxazolidinone vs. Traditional Evans Auxiliaries
The superior performance of the 5,5-diphenyl substituted auxiliary is not merely qualitative. The following table summarizes experimental data from various studies, offering a quantitative comparison with traditional Evans auxiliaries in representative asymmetric reactions.
| Reaction Type | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | Benzyl bromide | >99:1 | 95 | [4] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | 95:5 | 92 | [3] | |
| Aldol Reaction | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 91 | [2][5] |
| (S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | 97:3 | 88 | [6] | |
| Azidation | (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | Trisyl azide | >99:1 | 89 | [1] |
| (S)-4-Isopropyl-2-oxazolidinone | Trisyl azide | 94:6 | 85 | N/A |
Experimental Protocol: Asymmetric Aldol Reaction with (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
This protocol provides a detailed, step-by-step methodology for a representative asymmetric aldol reaction. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.
Materials and Reagents:
-
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Isobutyraldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: N-Acylation of the Auxiliary
Rationale: The chiral auxiliary must first be acylated to introduce the enolizable carbonyl group that will participate in the aldol reaction.
-
To a solution of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir for an additional 1 hour at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-propionyl derivative.
Step 2: Diastereoselective Aldol Reaction
Rationale: The formation of a boron enolate with Bu₂BOTf and a tertiary amine base ensures the formation of the Z-enolate, which is crucial for achieving high syn-diastereoselectivity in the subsequent aldol addition.[7]
-
To a solution of the N-propionyl-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add Bu₂BOTf (1.2 eq) followed by the dropwise addition of Et₃N (1.3 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add isobutyraldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide (2:1 v/v) and stir vigorously for 1 hour.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Auxiliary and Product Isolation
Rationale: The auxiliary is cleaved under mild basic conditions using lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid without epimerization of the newly formed stereocenters.[1][2][8][9] The highly crystalline nature of the 5,5-diphenyl auxiliary often allows for its facile recovery by precipitation.
-
Dissolve the purified aldol adduct in a mixture of THF and water (3:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The precipitated (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one can be recovered by filtration, washed with cold water, and dried.
-
Acidify the aqueous filtrate to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the desired chiral β-hydroxy carboxylic acid.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying stereochemical principles, the following diagrams have been generated.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Simplified mechanism illustrating stereocontrol.
Conclusion: A Superior Tool for Asymmetric Synthesis
The 5,5-diphenyl substitution in oxazolidinone auxiliaries offers a compelling set of advantages for the modern synthetic chemist. The enhanced steric shielding leads to exceptional levels of diastereoselectivity, often exceeding those of traditional Evans auxiliaries. This, coupled with the often crystalline nature of the auxiliary and its products, which simplifies purification and recovery, makes it a highly practical and efficient tool. For researchers in drug development and complex molecule synthesis, the predictability and reliability of the 5,5-diphenyloxazolidinone auxiliary can significantly streamline synthetic routes, saving time and resources while ensuring the highest standards of stereochemical purity.
References
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-398. [Link]
-
Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733-6736. [Link]
-
Guiso, M., Procaccio, C., & Turchi, G. (2023). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1464-1470. [Link]
-
Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]
-
Myers, A. G., & Newcomb, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Petronzi, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1017. [Link]
-
ChemWis. (2020, November 4). Diastereoselectivity in Aldol condensation. YouTube. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 12, 2026, from [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Pu, L. (2004). The chemistry of 5,5-disubstituted oxazolidin-2-ones as chiral auxiliaries. Tetrahedron: Asymmetry, 15(15), 2227-2265.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Evans, D. A., et al. (1999). A general method for the synthesis of enantiomerically pure β-hydroxy carboxylic acids. Tetrahedron Letters, 40(13), 2475-2478.
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- 5. (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to SuperQuat Auxiliaries in Asymmetric Synthesis: Scope and Limitations
In the landscape of asymmetric synthesis, where the precise construction of stereogenic centers is paramount, chiral auxiliaries remain a reliable and powerful tool.[1] Among the various classes of auxiliaries developed, the Evans oxazolidinones have been a mainstay for decades. However, to address some of their inherent limitations, the SuperQuat family of auxiliaries was developed.[2] This guide provides an in-depth comparison of SuperQuat auxiliaries with their predecessors and other alternatives, offering experimental insights into their scope, performance, and limitations for researchers in synthetic and medicinal chemistry.
Introduction: Building on a Legacy
The fundamental principle of a chiral auxiliary is the temporary attachment of a chiral, non-racemic molecule to an achiral substrate.[1] This allows the auxiliary's inherent chirality to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and ideally recycled. The Evans auxiliaries, a family of 4-substituted oxazolidin-2-ones, have been exceptionally successful in this role, particularly in enolate-based transformations like aldol and alkylation reactions.[1][2]
The SuperQuat family, formally known as 4-substituted 5,5-dimethyloxazolidin-2-ones, were designed by the Davies group to overcome specific shortcomings of the Evans auxiliaries. The key innovation is the introduction of a geminal dimethyl group at the C(5) position of the oxazolidinone core.[2] This seemingly minor structural change has two profound consequences that define the advantages of the SuperQuat system.
The "SuperQuat" Advantage: Enhanced Stereocontrol and Recyclability
The geminal dimethyl substitution at C(5) is the cornerstone of the SuperQuat design, leading to two primary benefits over the traditional Evans auxiliaries:
-
Superior Diastereofacial Selectivity: The C(5) dimethyl group induces a conformational bias, forcing the C(4) substituent to project towards the N-acyl group. This rigidifies the transition state and provides more effective shielding of one face of the enolate, resulting in higher diastereoselectivity in many reactions.[2] For example, the 4-isopropyl-5,5-dimethyl derivative effectively mimics the stereodirecting power of the bulkier and often more effective 4-tert-butyl Evans auxiliary.
-
Improved Cleavage and Auxiliary Recovery: The steric bulk of the C(5) dimethyl group hinders nucleophilic attack at the endocyclic carbonyl (C=O of the ring). This makes the auxiliary more robust and facilitates selective cleavage of the N-acyl product, leading to higher recovery yields of the valuable auxiliary.[2] This is a significant practical and economic advantage in large-scale synthesis.
Logical Framework for Stereocontrol
The mechanism of stereocontrol relies on the formation of a well-defined metal enolate, where the auxiliary's C(4) substituent dictates the trajectory of the incoming electrophile.
Caption: General workflow for SuperQuat-mediated asymmetric synthesis.
Scope and Performance in Key Transformations
SuperQuat auxiliaries have demonstrated exceptional performance across a range of fundamental asymmetric reactions. Below is a comparison with the corresponding Evans auxiliaries where data is available.
Alkylation of enolates derived from N-acyl SuperQuat auxiliaries proceeds with high diastereoselectivity. The 4-isopropyl-5,5-dimethyloxazolidin-2-one has been identified as a particularly effective auxiliary for these transformations, consistently delivering high yields and diastereomeric excess (d.e.).
| Auxiliary | Electrophile (R-X) | d.e. (%) | Yield (%) | Reference |
| (S)-4-iPr-5,5-diMe (SuperQuat) | BnBr | >98 | 85 | |
| (S)-4-iPr (Evans) | BnBr | 94 | 80-90 | [2] |
| (S)-4-Bn-5,5-diMe (SuperQuat) | MeI | 90 | 88 | [3] |
| (S)-4-Bn (Evans) | MeI | 86-92 | 85-95 | [2] |
Table 1: Comparison of SuperQuat and Evans auxiliaries in asymmetric alkylation reactions.
While extensively documented for Evans auxiliaries, direct comparative data for SuperQuat in aldol reactions is less aggregated. However, their utility is well-established in complex synthesis, including the generation of products with multiple contiguous stereocenters.[4] The predictable formation of Z-enolates leads to the reliable synthesis of syn-aldol products.
SuperQuat auxiliaries have proven highly effective in diastereoselective conjugate additions of organocuprates to α,β-unsaturated N-acyl systems. This methodology provides a robust route to β-substituted chiral carboxylic acid derivatives.
| Auxiliary | Organocuprate | d.e. (%) | Yield (%) | Reference |
| (S)-4-Ph-5,5-diMe (SuperQuat) | Me₂CuLi | >95 | 85-95 | [3] |
| (S)-4-Ph-5,5-diMe (SuperQuat) | Bu₂CuLi | >95 | 85-95 | [3] |
Table 2: Performance of a SuperQuat auxiliary in asymmetric conjugate addition.
Limitations and Considerations
Despite their advantages, SuperQuat auxiliaries are not without limitations:
-
Synthesis of the Auxiliary: While practical multigram syntheses have been developed, the preparation of SuperQuat auxiliaries involves an additional step (gem-dimethylation) compared to some standard Evans auxiliaries, which can add to the overall cost and effort.[5]
-
Cleavage Conditions: While generally more robust, cleavage of the N-acyl product can still be challenging for highly hindered substrates. However, methods like reductive cleavage using DIBAL-H to directly furnish chiral aldehydes have been successfully developed, expanding their synthetic utility.[3][6]
-
Reaction Scope: For certain transformations, such as Diels-Alder reactions, other auxiliaries like Oppolzer's camphorsultams may provide superior facial selectivity due to their unique steric and electronic properties.[7]
Experimental Protocol: Asymmetric Alkylation
The following protocol is a representative example of an asymmetric alkylation using a SuperQuat auxiliary, based on established procedures.[3]
Objective: Synthesis of a chiral carboxylic acid derivative via diastereoselective enolate alkylation.
Caption: Experimental workflow for asymmetric alkylation.
Step-by-Step Methodology:
-
Enolate Formation: A solution of the N-acyl-(S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) in THF is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
Scientist's Note: The use of NaHMDS is crucial for rapid and quantitative deprotonation to form the desired Z-enolate. The low temperature is essential to prevent side reactions and maintain the stability of the enolate.
-
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2 to 4 hours, allowing the alkylation to proceed. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Conclusion
SuperQuat auxiliaries represent a significant advancement over the classical Evans auxiliaries, offering enhanced diastereoselectivity and improved recovery due to the strategic incorporation of a C(5) gem-dimethyl group.[2] They have proven to be highly reliable for a range of transformations, particularly asymmetric alkylations and conjugate additions.[3] While the synthesis of the auxiliary itself is more involved, the benefits of superior stereocontrol and recyclability often make them the superior choice for the efficient and scalable synthesis of enantiomerically pure molecules. For researchers and drug development professionals, the SuperQuat family provides a powerful and predictable tool for tackling complex stereochemical challenges.
References
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335.
-
ResearchGate. (n.d.). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility | Request PDF. Retrieved from
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Semantic Scholar.
-
University of Bath's Research Portal. (n.d.). Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis. Retrieved from
- Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries - Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [URL: not available]
-
ResearchGate. (n.d.). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one | Request PDF. Retrieved from
-
Bull, S. D., Davies, S. G., Jones, S., & Polywka, M. E. C. (2001). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 3(19), 3029-3032.
-
Fairweather, K. A., & Biscoe, M. R. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. The Journal of Organic Chemistry, 85(15), 9435-9444.
-
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (22), 3657-3658.
-
Davies, S. G., & Sanganee, H. J. (1996). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications, (16), 1941-1942.
-
Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899.
-
Am Ende, C. W., et al. (2013). Diastereoselective Synthesis of β-Heteroaryl syn-α-Methyl-β-Amino Acid Derivatives via a Double Chiral Auxiliary Approach. Organic Letters, 15(1), 132-135.
-
BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. Retrieved from
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from
-
Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Retrieved from
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A Senior Application Scientist's Guide to Determining Enantionmeric Excess for Products Synthesized with Chiral Auxiliaries
In the landscape of pharmaceutical development and chemical synthesis, achieving high enantiomeric purity is paramount. The differential pharmacological and toxicological profiles of enantiomers demand precise and accurate determination of enantiomeric excess (ee).[1] This guide provides an objective comparison of the principal analytical techniques for this purpose, tailored for researchers, scientists, and drug development professionals. We will delve into the methodologies and underlying principles of chromatographic and spectroscopic techniques, providing the data necessary to select the most appropriate method for your needs.
Chiral auxiliaries are indispensable tools in asymmetric synthesis. These are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[2][3] After the desired chiral center is established, the auxiliary is cleaved and can often be recovered for reuse.[2] Prominent examples include Evans' oxazolidinones, pseudoephedrine, and camphorsultam.[2] The successful application of these auxiliaries hinges on the ability to accurately measure the enantiomeric excess of the synthesized product.
Core Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample, defined by the absolute difference between the mole fractions of the two enantiomers.[4][5]
% ee = [ |moles of Enantiomer 1 - moles of Enantiomer 2| / (moles of Enantiomer 1 + moles of Enantiomer 2) ] x 100
A racemic mixture (50:50 of each enantiomer) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[4][5] The primary analytical challenge is that enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and quantification non-trivial.[6][7] The methods discussed below overcome this by creating a chiral environment that allows for the distinction between the two enantiomers.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, required accuracy and precision, and desired sample throughput.[1]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Auxiliaries) | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[1][8] | Differential interaction with a chiral stationary phase.[8][9] | Formation of diastereomers with distinct NMR signals.[8][10] | Measures the rotation of plane-polarized light.[11] |
| Resolution | Excellent, often baseline separation.[7] | Excellent for volatile compounds.[9] | Variable, depends on the resolving agent and analyte.[12] | No separation of enantiomers.[13] |
| Sensitivity | High (UV, MS detectors).[14] | Very High (FID, MS detectors).[14] | Moderate to low. | Low, requires pure sample and known specific rotation.[13][15] |
| Sample Throughput | Moderate. | Moderate to high. | High, suitable for reaction monitoring.[8] | High. |
| Derivatization | Often not required.[9] | May be required for non-volatile analytes.[9] | Required (formation of diastereomers).[10] | Not required. |
| Limitations | Finding a suitable chiral stationary phase can be challenging. | Limited to volatile and thermally stable analytes.[11] | Potential for kinetic resolution during derivatization.[10] | Prone to inaccuracies from impurities and non-linear responses.[4][13] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for determining enantiomeric excess due to its high resolving power and broad applicability.[14] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7]
Causality in Method Design: The choice of CSP is critical and depends on the analyte's structure. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used.[7] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Determination of ee for a Carboxylic Acid Synthesized using an Evans Auxiliary
This protocol assumes the chiral auxiliary has been cleaved to yield the final carboxylic acid product.
-
Column Selection: A Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point for many chiral acids.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Sample Preparation:
-
Prepare a racemic standard of the target carboxylic acid at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare the synthesized sample (after cleavage of the auxiliary and workup) at a similar concentration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength where the analyte has maximum absorbance).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation (Resolution > 1.5).
-
Inject the synthesized sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[7]
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[9][11] Similar to HPLC, separation is achieved on a CSP, typically a cyclodextrin derivative coated on a capillary column.[16]
Causality in Method Design: The choice of cyclodextrin derivative (e.g., β-dex 225) is crucial for forming transient diastereomeric complexes with the enantiomers, leading to different retention times.[9] The temperature program of the GC oven is optimized to ensure good separation without causing thermal degradation of the analyte.
Experimental Protocol: Direct Chiral GC Analysis of a Chiral Alcohol
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., β-dex 225) is often effective for separating chiral alcohols.[9]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be used to create a diastereomeric environment.[17] This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA to form a mixture of diastereomers.[10][18] These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the calculation of the original enantiomeric ratio.[10] A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[10]
-
Chiral Solvating Agents (CSAs): The analyte forms non-covalent, transient diastereomeric complexes with an enantiomerically pure CSA.[12][18] This results in the splitting of signals for the analyte's enantiomers in the NMR spectrum.
Causality in Method Design: For CDAs, the reaction must proceed to completion without kinetic resolution (i.e., both enantiomers must react at the same rate) to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio.[10] For CSAs, the choice of solvent is critical; polar solvents can disrupt the non-covalent interactions necessary for differentiation.[19]
Experimental Protocol: ee Determination using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
This protocol is for an analyte containing a hydroxyl or amine group.
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of the chiral analyte in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Ensure the reaction goes to completion (monitor by TLC or NMR).
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis:
-
Identify a well-resolved signal (or set of signals) that is distinct for each diastereomer. Protons close to the newly formed ester or amide linkage are often good candidates.
-
Carefully integrate the corresponding signals for the two diastereomers.
-
The ratio of the integrals directly corresponds to the ratio of the original enantiomers, from which the ee can be calculated.
-
Logical Relationship in NMR-based ee Determination
Caption: Logic of ee determination via NMR spectroscopy.
Cleavage of the Chiral Auxiliary
A critical step after the asymmetric synthesis is the removal of the chiral auxiliary.[2] For the widely used Evans' oxazolidinone auxiliaries, this is often achieved by hydrolysis. The choice of reagent is crucial for selective cleavage without affecting the newly formed stereocenter. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a common and mild reagent for cleaving N-acyl oxazolidinones to the corresponding carboxylic acids.[20][21][22] It is important to note that using LiOH alone can lead to undesired endocyclic cleavage of the oxazolidinone ring.[20][23]
Conclusion
The determination of enantiomeric excess is a critical step in the development of chiral molecules synthesized using auxiliaries. Both chiral chromatography (HPLC and GC) and NMR spectroscopy are powerful techniques for this purpose. Chiral chromatography generally offers superior resolution and sensitivity, making it the gold standard for accurate quantification, especially for regulatory purposes.[8] NMR spectroscopy, on the other hand, provides a rapid, non-destructive, and less solvent-intensive method that is exceptionally well-suited for high-throughput screening and reaction monitoring.[8] A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, enables researchers to make informed decisions and generate reliable, high-quality data.
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. ConnectSci. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Royal Society of Chemistry. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. ACS Publications. [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. ResearchGate. [Link]
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Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. Semantic Scholar. [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. LCGC International. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. ACS Publications. [Link]
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(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. ResearchGate. [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. ACS Publications. [Link]
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A Senior Scientist's Guide to the Cost-Effectiveness of Modified Evans Auxiliaries
In the landscape of asymmetric synthesis, particularly within pharmaceutical and agrochemical development, the choice of a stereocontrol strategy is a critical decision point, balancing precision, reliability, and economic viability. The oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, have long been a gold standard for their predictability and high levels of stereoselectivity.[1][2] However, the evolution of this methodology, including modifications to the core auxiliary structure and the rise of catalytic alternatives, necessitates a nuanced cost-effectiveness analysis beyond the simple price of a starting material.
This guide, grounded in field experience and experimental data, provides a comparative framework for researchers, scientists, and drug development professionals. We will dissect the factors that contribute to the true cost of employing classic Evans auxiliaries versus their modified counterparts and catalytic methods, enabling more informed decisions in the laboratory and during process scale-up.
The Core Tenets of Cost-Effectiveness in Asymmetric Synthesis
A holistic evaluation of cost-effectiveness moves beyond the catalog price of the chiral source. It is an integrated assessment of the entire chemical process. The key performance indicators include:
-
Cost and Availability of Starting Materials: The expense and supply chain stability of the amino alcohols used to synthesize the auxiliary.
-
Synthetic Efficiency (Yield & Selectivity): High yields and diastereoselectivity directly reduce the cost of goods by minimizing waste, simplifying purification, and maximizing output from a given amount of starting material.
-
Process Robustness and Safety: This includes the harshness of reaction conditions, with milder conditions generally requiring less specialized equipment and reducing the risk of substrate or product degradation. Safety concerns, especially at scale, represent a significant potential cost.[3]
-
Auxiliary Cleavage and Recovery: The efficiency of removing the auxiliary and the ability to recover and recycle it are critical for the overall economy of the process, especially in large-scale manufacturing.[3]
Comparative Analysis: Classic vs. Modified Auxiliaries vs. Catalysis
| Strategy | Key Features | Typical Yield | Diastereoselectivity (dr) | Relative Starting Material Cost | Process Considerations | Overall Cost-Effectiveness Profile |
| Classic Evans Auxiliary (e.g., Valine-derived) | Highly predictable syn-selective aldol reactions; robust alkylations. Extensive literature.[1][5] | 80-95%[5] | >99:1[5] | Moderate (derived from common amino acids) | Stoichiometric use required. Standard cleavage (LiOH/H₂O₂) can pose safety risks (O₂ evolution) at scale.[3] | Excellent for lab-scale, reliable synthesis of specific stereoisomers. Cost increases linearly with scale. |
| Modified Evans Auxiliary (Conceptual) | Designed for complementary stereoselectivity (e.g., anti-aldol products) or milder cleavage.[4][6] | Generally high (comparable to classic) | Often >95:5 | Moderate to High (may require more complex precursor synthesis) | Stoichiometric use. Milder cleavage improves substrate compatibility and process safety, adding significant value. | Ideal for sensitive substrates or when alternative stereoisomers are needed, justifying a higher initial cost. |
| Asymmetric Catalysis (e.g., Organo- or Metal-catalysis) | Sub-stoichiometric use of chiral source. High throughput potential. Environmentally benign ("Green").[7] | 60-99% (highly variable) | 75-99% ee (variable)[5][7] | Low (per reaction, due to low catalyst loading) | Requires significant upfront investment in reaction development and optimization. Catalyst sensitivity can be an issue.[8][9] | Most cost-effective for large-scale, dedicated manufacturing processes once a robust system is developed. |
Experimental Workflow: A Self-Validating Protocol for Evans Aldol Reaction
The reliability of the Evans auxiliary is rooted in its well-defined and reproducible experimental protocols. The following workflow for a syn-selective aldol reaction demonstrates the key steps and the causality behind the procedural choices.
Caption: Standard workflow for an Evans asymmetric syn-aldol reaction.
Detailed Step-by-Step Protocol:
-
Acylation of the Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is first acylated with the desired acid chloride or anhydride (e.g., propionyl chloride) typically after deprotonation with n-BuLi. This step covalently attaches the substrate to the chiral director.[5]
-
Z-Enolate Formation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf, 1.1 eq.), is added, followed by a tertiary amine base (e.g., NEt₃, 1.2 eq.). This combination is crucial as it reliably and selectively generates the Z-enolate through a six-membered chair-like transition state, which is the foundation of the reaction's high stereoselectivity.[5]
-
Aldol Addition: The aldehyde (1.1 eq.) is added dropwise to the cold enolate solution. The reaction is stirred at -78 °C before being allowed to warm slowly. The aldehyde coordinates to the boron atom and reacts through a Zimmerman-Traxler transition state, with the bulky substituent on the auxiliary effectively shielding one face of the enolate, dictating the stereochemistry of the two newly formed chiral centers.[1]
-
Workup and Purification: The reaction is quenched, typically with a phosphate buffer. An oxidative workup (e.g., with H₂O₂) is often employed to break down the boron complexes. The resulting diastereomeric product is purified by standard methods like flash column chromatography. The diastereomeric purity can be readily assessed by ¹H NMR spectroscopy.
-
Auxiliary Cleavage: The purified adduct is dissolved in a solvent mixture (e.g., THF/H₂O) and treated with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3] This hydrolyzes the imide bond, liberating the chiral β-hydroxy acid product and the original amino alcohol auxiliary. The trustworthiness of this step is high, but as noted, O₂ evolution is a known hazard that must be managed on a larger scale.[3][10]
-
Auxiliary Recovery: After cleavage, the reaction mixture is worked up to separate the acidic product from the basic auxiliary, which can be recovered, purified, and reused, significantly improving the process's atom economy and cost-effectiveness.
A Logic Tree for Strategic Selection
Choosing the right method depends on the specific goals of the synthesis. This decision framework can guide the selection process.
Caption: Decision framework for choosing an asymmetric synthesis strategy.
Conclusion: A Portfolio Approach to Asymmetric Synthesis
The classic Evans auxiliaries remain a highly cost-effective, reliable, and powerful tool for asymmetric synthesis, particularly at the bench scale where their predictability saves valuable research time.[6] Their "cost" is not merely in the material but in the high certainty of the stereochemical outcome.
Modified Evans auxiliaries represent a strategic investment. While potentially having a higher upfront cost, their ability to provide complementary stereoselectivity or to be cleaved under milder conditions can dramatically improve the overall efficiency and yield for complex, sensitive substrates. This makes them exceptionally cost-effective for high-value targets where final product yield is the dominant economic driver.
Finally, asymmetric catalysis is the clear winner for large-scale industrial processes, but it comes with a high barrier to entry in the form of significant research and development costs.[7][9] For the modern drug development professional, the most effective strategy is not to choose one method exclusively, but to maintain a portfolio of options, selecting the classic auxiliary for its reliability, the modified auxiliary for its unique capabilities, and catalysis for its ultimate scalability.
References
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Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]
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Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Retrieved from [Link]
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PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
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ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
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Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Chiral Auxiliaries for Asymmetric Alkylations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise construction of stereogenic centers remains a paramount challenge. For drug development and the synthesis of complex natural products, obtaining enantiomerically pure compounds is not merely an academic exercise but a critical determinant of biological activity and safety. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a stereoselective transformation—stands as a robust and reliable methodology.
This guide provides an in-depth comparison of established and alternative chiral auxiliaries for the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction. Moving beyond a simple recitation of options, we will delve into the mechanistic underpinnings of stereocontrol, provide field-proven experimental protocols, and present comparative data to inform your selection process. Our focus is on providing a practical, scientifically-grounded resource that empowers you to make informed decisions in your synthetic endeavors.
The Enduring Legacy and Inherent Limitations of "Workhorse" Auxiliaries
For decades, certain chiral auxiliaries have been the mainstay of asymmetric alkylation. Evans' oxazolidinones, introduced by David A. Evans, and Oppolzer's camphorsultams are rightly considered the "workhorses" in this field, prized for their high diastereoselectivities and the predictability of their stereochemical outcomes.[1][2] However, the ideal chiral auxiliary should not only be highly effective but also readily available, inexpensive, and easily cleaved under mild conditions without compromising the newly formed stereocenter. It is in these ancillary, yet crucial, aspects that alternatives can offer significant advantages.
Comparative Performance Analysis
The efficacy of a chiral auxiliary is ultimately judged by its ability to deliver the desired diastereomer in high excess and yield. The following tables provide a comparative overview of the performance of several key auxiliaries in the asymmetric alkylation of propionyl derivatives, a common benchmark substrate. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for each specific auxiliary system.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 | [3][4][5] |
| Propionyl | Allyl iodide | NaHMDS/THF | 92 | >99:1 | [6] |
| Propionyl | Ethyl iodide | NaHMDS/THF | 53 | >99:1 | [5] |
Table 2: Performance of Pseudoephedrine Amide Auxiliaries in Asymmetric Alkylation
| Substrate | Electrophile | Crude d.r. | Isolated Yield (%) | Reference |
| Pseudoephedrine propionamide | Benzyl bromide | 99:1 | 92 | [3][7] |
| Pseudoephedrine propionamide | Methyl iodide | 91:9 | - | [3] |
| Pseudoephedrine propionamide | n-Butyl iodide | 90:10 | - | [3][7] |
Table 3: Representative Performance of Oppolzer's Camphorsultam in Asymmetric Alkylation
| N-Acyl Group | Electrophile | Base/Solvent | Diastereomeric Ratio (d.r.) | Reference |
| N-Propionyl | Allyl bromide | LDA/THF | 96:4 | [8] |
| N-Acryloyl | Allyl bromide | LICA/THF | 98:2 | [8] |
Table 4: Representative Performance of SAMP-Hydrazone in Asymmetric Alkylation of Ketones
| Ketone | Electrophile | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| 3-Pentanone | n-Propyl iodide | ≥97% | ≥97% | [9] |
| Cyclohexanone | Propyl iodide | - | - | [10] |
| 4-tert-Butylcyclohexanone | Benzyl bromide | - | up to 73% | [10] |
Mechanistic Insights and Stereochemical Models
A deep understanding of the mechanism of stereochemical induction is crucial for troubleshooting, optimization, and the rational design of new synthetic strategies. The high fidelity of these auxiliaries stems from their ability to enforce a rigid, predictable transition state for the alkylation reaction.
The General Workflow: A Three-Act Play
The application of a chiral auxiliary in asymmetric synthesis follows a consistent, three-stage workflow: attachment of the auxiliary to the prochiral substrate, the diastereoselective alkylation event, and finally, the cleavage of the auxiliary to reveal the enantiomerically enriched product.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.[3]
Evans' Oxazolidinones: The Power of Chelation and Steric Shielding
Popularized by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-studied. Their effectiveness hinges on the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like LDA or NaHMDS.[11] The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically encumbered side.
Caption: Stereochemical model for Evans' auxiliary alkylation.[3]
Pseudoephedrine Amides: A Cost-Effective and Crystalline Alternative
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary.[12][13] Both enantiomers are readily available commodity chemicals.[13] The mechanism of stereocontrol is also believed to proceed through a rigid, chelated (Z)-enolate intermediate.[12] Deprotonation with a strong base like LDA in the presence of lithium chloride generates a dianion where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, coupled with the steric bulk of the phenyl group, effectively shields one face of the enolate from the incoming electrophile.[12] A significant practical advantage is that the resulting alkylated amides are often highly crystalline, which can greatly simplify purification by recrystallization.
Caption: Chelation-controlled stereochemical model for pseudoephedrine.[3]
A notable alternative is pseudoephenamine , which exhibits comparable or even superior diastereoselectivity, particularly in the formation of challenging quaternary carbon centers.[14] Crucially, pseudoephenamine is not subject to the same regulatory restrictions as pseudoephedrine, making it a more accessible option for both academic and industrial research.[14]
Oppolzer's Camphorsultam: Rigidity and Stereoelectronic Control
Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, offering a rigid bicyclic framework that imparts excellent stereocontrol in a variety of reactions, including alkylations.[2][4] The stereochemical outcome is dictated by the rigid camphor skeleton which effectively shields one face of the enolate. Interestingly, recent computational and kinetic studies suggest that the stereoselectivity arises from stereoelectronic preferences imparted by the sulfonyl group of the sultam ring, rather than a simple steric blocking model involving metal chelation.[10] This model proposes that the electrophile is guided to the exo-face of the camphor scaffold.
Enders' SAMP/RAMP Hydrazones: Asymmetric Alkylation of Aldehydes and Ketones
While oxazolidinones and pseudoephedrine amides are primarily used for the asymmetric alkylation of carboxylic acid derivatives, the SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, provides a powerful strategy for the α-alkylation of aldehydes and ketones.[15] The methodology involves the formation of a hydrazone between the carbonyl compound and either (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation with LDA forms a rigid, internally chelated azaenolate, where the lithium cation coordinates to the methoxy oxygen.[15][16] This chelation, along with the steric bulk of the pyrrolidine ring, directs the electrophile to the opposite face, leading to high levels of stereoselectivity.[17]
Detailed Experimental Protocols
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are provided as self-validating systems, detailing the key steps for the successful application of these chiral auxiliaries.
Protocol 1: Asymmetric Alkylation Using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous toluene, add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add propionic anhydride (1.2 equiv.) and heat the mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry and purify the resulting N-propionyl-(S)-4-benzyl-2-oxazolidinone.[6]
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 equiv.) dropwise. Stir for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add benzyl bromide (1.2 equiv.) and stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract the product with ethyl acetate. Purify by column chromatography.[11][18]
3. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):
-
Dissolve the purified alkylated product in a 4:1 mixture of THF/H₂O and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[18]
Protocol 2: Asymmetric Alkylation Using a Pseudoephedrine Amide Auxiliary
This protocol details the highly diastereoselective alkylation of a pseudoephedrine propionamide.
1. Amide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (-)-pseudoephedrine (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv.), followed by the slow, dropwise addition of propionyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. The crude N-propionyl-(-)-pseudoephedrine can be purified by column chromatography or recrystallization.[10][19]
2. Diastereoselective Alkylation:
-
In a flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 equiv.) to diisopropylamine (2.3 equiv.) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.
-
In a separate oven-dried flask, suspend the pseudoephedrine amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) in anhydrous THF.
-
Cool both flasks to -78 °C. Slowly transfer the LDA solution to the amide/LiCl slurry via cannula.
-
Stir for 1 hour at -78 °C, warm to 0 °C for 30 minutes, and then re-cool to -78 °C.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv.) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.[19]
3. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):
-
Dissolve the alkylated amide in a suitable solvent like dioxane.
-
Add an equal volume of aqueous H₂SO₄ (9-18 N).
-
Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with an appropriate organic solvent to isolate the chiral carboxylic acid. The protonated pseudoephedrine auxiliary remains in the aqueous layer and can be recovered.[10]
Conclusion: Selecting the Optimal Auxiliary
The choice of a chiral auxiliary is a multi-faceted decision that extends beyond achieving high diastereoselectivity. While Evans' oxazolidinones offer a rich history of success and predictable stereochemical outcomes, alternatives like pseudoephedrine amides provide a compelling combination of high performance, low cost, and often simplified purification due to the crystallinity of their derivatives.[3] For applications where regulatory concerns are paramount, pseudoephenamine emerges as a superior and unrestricted alternative to pseudoephedrine.[14]
When the target is an α-chiral aldehyde or ketone, Enders' SAMP/RAMP hydrazone methodology is a powerful and well-established choice.[15] Oppolzer's camphorsultam , with its rigid camphor backbone, remains a reliable option for a wide range of asymmetric transformations.[4]
Ultimately, the optimal auxiliary depends on the specific synthetic challenge at hand. Factors such as the nature of the substrate and electrophile, the desired cleavage conditions, cost, and availability must all be weighed. This guide provides the foundational data, mechanistic understanding, and practical protocols to empower you, the researcher, to navigate these choices with confidence and precision.
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Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]
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Enders, D., et al. (2011). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]
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Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
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Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Available at: [Link]
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Coltart, D. M., et al. (2011). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Curran, D. P., et al. (1994). CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. Journal of the American Chemical Society. Available at: [Link]
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Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access. Available at: [Link]
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ChemTube3D. Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. Available at: [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
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Coltart, D. M., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. NIH Public Access. Available at: [Link]
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Rapoport, H., et al. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]
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Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]
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Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]
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Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]
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Smith, T. E. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]
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Cossy, J., et al. (2010). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform. Available at: [Link]
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A Researcher's Guide to Unambiguous Stereochemical Assignment: Crystallography as the Gold Standard for Aldol Products
In the landscape of pharmaceutical and natural product synthesis, the aldol reaction stands as a cornerstone for carbon-carbon bond formation, often creating complex molecules with multiple stereocenters. The precise three-dimensional arrangement of atoms—the absolute stereochemistry—of these products is not a mere structural detail; it is a critical determinant of biological activity. For researchers in drug development, an erroneous stereochemical assignment can lead to the pursuit of an inactive or, worse, a toxic compound. This guide provides an in-depth comparison of the definitive method for confirming absolute stereochemistry, single-crystal X-ray crystallography, with other widely used techniques, offering experimental insights and data-driven guidance for making informed analytical decisions.
The Definitive Arbiter: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[1][2][3][4] This powerful technique provides an unambiguous three-dimensional map of the atomic arrangement in a molecule, offering direct visualization of its stereochemistry. The unparalleled certainty it affords makes it an indispensable tool in drug development, where regulatory bodies often require such definitive proof of structure.
At its core, the method relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest.[1] The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined and a molecular model built.[1]
The Key to Absolute Stereochemistry: Anomalous Dispersion
For chiral molecules, determining the absolute configuration hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[5][6] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays by that atom undergoes a phase shift.[6][7] This breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be identical.[6] The subtle differences in the intensities of these Bijvoet pairs allow for the differentiation between a molecule and its non-superimposable mirror image (enantiomer), thus enabling the assignment of the correct absolute configuration.[5][8] This effect is more pronounced for heavier atoms (e.g., halogens, sulfur, phosphorus), and their presence in a molecule significantly increases the confidence of the stereochemical assignment.[5][9]
The Flack Parameter: A Statistical Measure of Confidence
The Flack parameter is a critical value calculated during the refinement of the crystal structure that provides a statistical measure of the correctness of the assigned absolute configuration.[10][11] It essentially quantifies the mixing ratio of the two possible enantiomers in the crystal structure model. A Flack parameter close to 0, with a small standard uncertainty, indicates that the assigned absolute configuration is correct.[10][12] Conversely, a value close to 1 suggests that the inverted structure is the correct one.[10] A value around 0.5 may indicate a racemic mixture or twinning.[10] The Flack parameter is now a universally reported value for chiral molecules characterized by X-ray crystallography.[12][13]
Experimental Workflow: From Aldol Product to 3D Structure
The journey from a purified aldol product to a definitive 3D structure involves several key steps:
-
Crystallization: This is often the most challenging and critical step. A single, high-quality crystal is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[14]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model.
-
Absolute Stereochemistry Determination: The final step involves analyzing the anomalous dispersion data and calculating the Flack parameter to confidently assign the absolute configuration.
A Powerful Spectroscopic Alternative: Mosher's Ester Analysis
While crystallography provides the most definitive answer, obtaining suitable crystals can be a significant bottleneck. In such cases, Mosher's ester analysis emerges as a robust and widely adopted NMR-based method for determining the absolute configuration of chiral secondary alcohols, a common structural motif in aldol products.[15][16][17][18]
The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[14][19] The protons in these diastereomers are in different chemical environments due to the anisotropic effect of the MTPA phenyl group, leading to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.[15][18]
Experimental Protocol for Mosher's Ester Analysis
-
Esterification: The aldol product is divided into two portions. One is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride, usually in the presence of a base like pyridine or DMAP.[14]
-
Purification: The resulting diastereomeric esters are purified, often by column chromatography.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomers.
-
Data Analysis: The chemical shifts of corresponding protons in the two spectra are assigned, and the Δδ (δS - δR) values are calculated. A model of the diastereomeric esters is then used to correlate the signs of the Δδ values with the absolute configuration of the alcohol.[16]
A Comparative Overview: Choosing the Right Tool for the Job
The choice between X-ray crystallography and Mosher's ester analysis, or other techniques, depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal | Analysis of NMR chemical shifts of diastereomeric esters | Differential absorption of left and right circularly polarized infrared light |
| Sample State | Solid (single crystal required) | Solution | Solution or neat liquid |
| Sample Amount | Micrograms to milligrams | Sub-milligram to milligrams | Milligrams |
| Analysis Time | Days to weeks (including crystallization) | 1-2 days | Hours to a day |
| Reliability | Unambiguous, "gold standard" | High, but model-dependent | High, requires computational comparison |
| Key Limitation | Requires a high-quality single crystal[14] | Requires a derivatizable functional group (e.g., -OH) and can be complex for molecules with multiple stereocenters | Requires access to specialized equipment and computational resources |
The Role of Structural Databases
The Cambridge Structural Database (CSD) is an invaluable resource for chemists and crystallographers.[20] It is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23] Researchers can search the CSD for known structures, compare experimental results, and gain insights into molecular conformations and intermolecular interactions.[20]
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
For the unambiguous determination of the absolute stereochemistry of aldol products, single-crystal X-ray crystallography remains the definitive method. Its ability to provide a direct three-dimensional representation of the molecule is unparalleled. However, the practical challenges of crystallization necessitate the use of other reliable techniques. Mosher's ester analysis stands out as a powerful and accessible NMR-based method that can provide high-confidence stereochemical assignments for aldol products bearing secondary alcohols. Ultimately, a multi-faceted approach, leveraging the strengths of different analytical techniques, will provide the most robust and reliable characterization of these stereochemically rich molecules, ensuring the solid foundation required for successful drug discovery and development programs.
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Flack, H. D. (2003). The Flack parameter. Helvetica Chimica Acta, 86(4), 905-921. [Link]
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Online Dictionary of Crystallography. Flack parameter. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
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Davis, R. A., Fechner, G. A., & Sykes, M. L. (2007). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 12(6), 1239–1246. [Link]
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Jones, P. G. (2018). Howard Flack and the Flack Parameter. Crystals, 8(3), 123. [Link]
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Harada, N. (2014). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of the Brazilian Chemical Society, 25(1), 10-23. [Link]
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Ulyanenkov, A., & Stepanov, S. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2187. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one. As a valuable chiral auxiliary in asymmetric synthesis, its lifecycle in the laboratory must conclude with responsible waste management to ensure the safety of personnel, protect the environment, and maintain strict regulatory adherence. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Assessment and Regulatory Framework
Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount. This forms the basis of a self-validating safety system in any laboratory.
Hazard Profile of this compound
Safety Data Sheets (SDS) for oxazolidinone derivatives can present varied hazard classifications. For instance, the closely related compound (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one is classified by some suppliers as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory system irritant (Category 3)[1]. Conversely, other sources may not classify it as hazardous under the OSHA Hazard Communication Standard[2].
Core Principle: In cases of conflicting data or for compounds with limited toxicological information, a conservative approach must be adopted. Therefore, this compound should be handled as a hazardous substance.
-
Incompatibilities: The compound is known to be incompatible with strong oxidizing agents[2][3].
-
Hazardous Decomposition: Under thermal decomposition, it may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx)[2][3].
Governing Regulatory Bodies
The disposal of laboratory chemical waste in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave"[4][5]. Laboratories are considered waste generators and must comply with regulations corresponding to their generator status (e.g., Very Small, Small, or Large Quantity Generator)[4].
-
Occupational Safety and Health Administration (OSHA): OSHA ensures worker safety through regulations like the Hazard Communication Standard (29 CFR 1910.1200) and "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450)[6]. These standards mandate access to SDSs, proper labeling, employee training, and the use of personal protective equipment[6][7][8].
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Proactive safety measures are critical when handling chemical waste. The primary goal is to minimize exposure through engineering controls and a final barrier of personal protective equipment (PPE).
-
Engineering Controls: All handling and segregation of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[9]. An eyewash station and safety shower must be readily accessible[9].
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[2]. | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber)[3]. | Prevents skin contact and irritation. Gloves should be inspected before use and removed carefully to avoid contamination[3]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination[2]. |
| Respiratory | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated outside of a fume hood[2]. | Provides protection against inhalation of airborne particles. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation prevents dangerous chemical reactions and facilitates compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, shatter-resistant container designated for liquid hazardous waste[9].
-
Causality: Never mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, to prevent hazardous reactions[12]. The first rinse of any emptied container must also be collected as hazardous waste[10].
-
Step 2: Container Selection and Labeling
Waste containers must be in good condition, compatible with the chemical, and clearly labeled.
-
Container Requirements: Use sturdy, leak-proof containers with secure, tight-fitting lids[10][13]. The container must be chemically compatible with the oxazolidinone waste.
-
Labeling: Each waste container must be affixed with an official "Hazardous Waste" label as soon as the first drop of waste is added[10][12]. The label must include:
-
The words "Hazardous Waste" [12].
-
The full chemical name(s) of all constituents. Avoid abbreviations or formulas.
-
The approximate percentages of each constituent.
-
The name and contact information of the generating researcher or lab.
-
The physical location (Building and Room Number) where the waste was generated[12].
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory pending pickup.
-
Satellite Accumulation Area (SAA): Laboratories must establish an SAA at or near the point of waste generation and under the control of laboratory personnel[12][14].
-
Storage Practices:
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste[10][13]. This prevents the release of vapors and protects the container's contents.
-
Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills[5][10].
-
Segregate Incompatibles: Store the waste container away from incompatible materials like strong oxidizing agents[12].
-
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Do not dispose of this chemical in the regular trash or pour it down the drain[10]. Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[9][12].
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste contractor for proper transport and disposal at a certified Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" lifecycle in a compliant manner[4][9].
Spill and Decontamination Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Small Spill Cleanup:
-
Ensure appropriate PPE is worn.
-
Prevent further spread of the spill[1].
-
For solid spills, gently cover with a plastic sheet to minimize dust, then mechanically sweep or scoop the material into a designated hazardous waste container[2].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent into the hazardous waste container[1].
-
Clean the contaminated surface thoroughly[2].
-
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with the chemical must be decontaminated. The cleaning materials used for decontamination must also be disposed of as hazardous solid waste[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved January 13, 2026.
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved January 13, 2026, from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved January 13, 2026, from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved January 13, 2026, from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved January 13, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 13, 2026, from [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 13, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved January 13, 2026, from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 13, 2026, from [Link]
-
University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved January 13, 2026, from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to your essential guide on the safe handling of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one. As researchers and drug development professionals, our primary commitment is to safety, which in turn, ensures the integrity of our research. This guide moves beyond a simple checklist, providing a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, empowering you to make informed safety decisions in your laboratory.
Understanding the Hazard Profile
This compound is a chiral auxiliary, a valuable tool in asymmetric synthesis. While it is a solid with a relatively stable structure, it is not without its hazards. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: As a solid, it can form dust, which may cause respiratory irritation upon inhalation.[1][2][3]
It's important to note that some safety data sheets (SDS) classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, given the warnings of irritation in other sources, a cautious approach to handling is warranted.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should always be dictated by a thorough risk assessment of the specific procedures you are performing. For this compound, we can categorize the risk levels and corresponding PPE requirements as follows:
| Risk Level | Activity | Required PPE |
| Low | Handling small quantities in a well-ventilated area. | Safety glasses with side shields, nitrile gloves, lab coat. |
| Medium | Weighing, transferring, or performing reactions that may generate dust. | Safety goggles, double-gloving with nitrile gloves, disposable gown, and potentially a respirator. |
| High | Large-scale operations or situations with a high potential for dust generation. | Full-face respirator, chemical-resistant suit, and double-gloving with appropriate gloves. |
The Essential PPE Arsenal: Your Last Line of Defense
While engineering controls like fume hoods are the first line of defense, PPE is your critical final barrier. Here’s a breakdown of what you need and why:
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk activities, these provide basic protection from splashes and stray particles.
-
Safety Goggles: When weighing or transferring the solid, goggles that form a seal around the eyes are essential to prevent dust from entering.[5]
-
Face Shield: In conjunction with goggles, a face shield offers an additional layer of protection for your entire face, especially during larger-scale work or when there's a higher risk of splashes.[6]
Hand Protection: Choosing the Right Glove
The choice of glove material is critical for preventing skin contact.
-
Nitrile Gloves: For splash protection and handling small quantities, nitrile gloves are a suitable choice.[7] They offer good resistance to a range of chemicals and are a common standard in laboratory settings.
-
Double Gloving: For medium to high-risk activities, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Selection Guide
| Glove Material | Recommended Use | Rationale |
| Nitrile | Short-term contact, splash protection | Good general chemical resistance, comfortable for dexterity.[7] |
| Neoprene | Moderate contact | Offers good resistance to a range of chemicals, acids, and caustics.[9] |
| Butyl Rubber | Extended contact, handling larger quantities | Excellent resistance to many organic compounds.[8][9] |
| Viton | High-risk, extended contact | Superior resistance to a wide range of chemicals, including aromatic and chlorinated solvents.[8] |
Always inspect gloves for any signs of degradation or perforation before use.
Body Protection
-
Lab Coat: A standard lab coat is sufficient for low-risk activities to protect your personal clothing.
-
Disposable Gown: For medium to high-risk activities, a disposable gown made of a non-porous material provides better protection against dust and potential splashes.[6] It should be long-sleeved with tight-fitting cuffs.
Respiratory Protection
The potential for respiratory irritation from dust necessitates respiratory protection in certain scenarios.
-
N95 Respirator: When weighing or transferring the solid outside of a dedicated enclosure, an N95 respirator will provide protection against airborne particulates.
-
Full-Face Respirator: For large-scale operations or in the event of a spill, a full-face respirator with appropriate cartridges for organic vapors and particulates offers the highest level of respiratory and facial protection.[5]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about how you use it as what you use.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing
-
Donning (Putting On):
-
Put on your disposable gown or lab coat.
-
Put on your respirator (if required), ensuring a proper fit.
-
Put on your eye and face protection.
-
Wash your hands thoroughly.
-
Put on your inner pair of gloves.
-
Put on your outer pair of gloves, ensuring they go over the cuffs of your gown.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, turning them inside out.
-
Remove your gown, rolling it away from your body.
-
Wash your hands.
-
Remove your face and eye protection.
-
Remove your respirator (if used).
-
Remove the inner pair of gloves, turning them inside out.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Gloves, Gowns, and other disposable items: Place in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound should also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for the disposal of chemical waste.[1]
Emergency Preparedness
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[10]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your valuable research.
References
- Carbosynth. (2025, April 1). Material Safety Data Sheet.
- ChemicalBook. (2025, September 13). (S)-(+)-4-Phenyl-2-oxazolidinone - Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-5-phenyl-1,3-oxazolidin-2-one. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (2025, August 21). (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. Retrieved from [Link]
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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National Center for Biotechnology Information. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. PubChem Compound Database. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety.
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- PubMed. (2023, August 1). Personal protective equipment for antineoplastic safety.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
